molecular formula C4H7F2N B1322466 3,3-Difluorocyclobutanamine CAS No. 791061-00-2

3,3-Difluorocyclobutanamine

货号: B1322466
CAS 编号: 791061-00-2
分子量: 107.1 g/mol
InChI 键: RKATWUBDSJHPEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Difluorocyclobutanamine is a versatile fluorinated building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a strained cyclobutane ring with geminal difluoro substituents, is leveraged to enhance the potency and metabolic stability of drug candidates . This compound serves as a critical synthetic intermediate in the preparation of targeted therapeutics. Research applications include its use in the development of protein kinase inhibitors, which are important for modifying protein activity in various disease pathways, and in the synthesis of piperazinyl antiviral agents . Furthermore, studies suggest that derivatives of this compound can enhance the inhibitory activity of certain antiviral compounds against pathogens like the respiratory syncytial virus . The primary amine group provides a handle for further chemical elaboration, allowing researchers to conjugate the cyclobutyl scaffold to larger molecular structures. The geminal difluoro group is a key structural motif that influences the molecule's electronegativity, lipophilicity, and overall conformational geometry, making it a valuable isostere in drug design . The base amine is offered with a typical purity of 99% and has a density of 1.2±0.1 g/cm³ . Its hydrochloride salt (CAS 637031-93-7) is also available as a white to quasi-white solid for convenient handling and use in synthetic routes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that the hydrochloride salt is classified as harmful if swallowed (H302) and requires handling in a well-ventilated place with suitable protective clothing .

属性

IUPAC Name

3,3-difluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKATWUBDSJHPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626276
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791061-00-2
Record name 3,3-Difluorocyclobutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3,3-Difluorocyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif on a cyclobutyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides an in-depth overview of the primary synthetic protocols for this compound, offering detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. The amine is often prepared and handled as its hydrochloride salt to improve stability.[2][3]

Synthetic Strategies

Two primary synthetic routes have been prominently described for the preparation of this compound: reductive amination of 3,3-difluorocyclobutanone and deprotection of a carbamate-protected precursor. A third, multi-step approach from 3-oxocyclobutanecarboxylic acid has also been reported.

Reductive Amination of 3,3-Difluorocyclobutanone

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes.[4][5] This process typically involves two key steps: the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine.[2][4] In the synthesis of this compound, 3,3-difluorocyclobutanone is reacted with an ammonia source to form the imine, which is then reduced in situ.[2]

Experimental Protocol:

  • Imine Formation:

    • Dissolve 3,3-difluorocyclobutanone in an anhydrous solvent such as methanol or ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Cool the solution to 0 °C.[2]

    • Add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol) in large excess (10-20 equivalents).[2]

    • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction:

    • While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.[2]

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Work-up and Isolation:

    • Quench the reaction by carefully adding water or a dilute acid.[2]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[2]

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[2][3]

    • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring until the solution becomes acidic.[2][3]

    • Cool the solution in an ice bath to facilitate precipitation of the hydrochloride salt.[2][3]

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.[3]

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
3,3-DifluorocyclobutanoneC₄H₄F₂O106.071
AmmoniaNH₃17.0310-20
Sodium BorohydrideNaBH₄37.83Varies
This compoundC₄H₇F₂N107.10-
This compound HClC₄H₈ClF₂N143.56-

Reaction Pathway:

Reductive_Amination cluster_0 Reductive Amination of 3,3-Difluorocyclobutanone Ketone 3,3-Difluorocyclobutanone Imine Imine Intermediate Ketone->Imine + NH3 Amine This compound Imine->Amine + [H] (e.g., NaBH4)

Caption: Reductive amination of 3,3-difluorocyclobutanone.

Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

Another synthetic route involves the deprotection of a carbamate-protected amine precursor. This method is particularly useful when the amine needs to be introduced at a later stage of a synthetic sequence. The benzyl carbamate protecting group can be readily removed by catalytic hydrogenation.

Experimental Protocol:

  • Hydrogenolysis:

    • In a suitable reaction vessel, combine benzyl (3,3-difluorocyclobutyl)carbamate and 10% Palladium on carbon (Pd/C) in methanol.[6]

    • Subject the mixture to a hydrogen atmosphere (1 atm) and stir at room temperature overnight.[6]

    • Monitor the reaction for completion.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of diatomaceous earth and wash the pad with methanol.[6]

    • To the filtrate, add concentrated hydrochloric acid.[6]

    • Evaporate the solvent under vacuum to yield this compound hydrochloride.[6]

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountYield
Benzyl (3,3-difluorocyclobutyl)carbamateC₁₂H₁₃F₂NO₂241.241.47 g (6.1 mmol)-
10% Pd/C--1 g-
MethanolCH₄O32.0420 mL-
Concentrated Hydrochloric AcidHCl36.462 mL-
This compound HClC₄H₈ClF₂N143.560.8 g85%

Reaction Pathway:

Deprotection cluster_1 Deprotection of Benzyl Carbamate ProtectedAmine Benzyl (3,3-difluorocyclobutyl)carbamate AmineHCl This compound HCl ProtectedAmine->AmineHCl H2, 10% Pd/C, MeOH then HCl

Caption: Synthesis via deprotection of a benzyl carbamate.

Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid

A patent describes a longer synthetic route starting from 3-oxocyclobutanecarboxylic acid.[7] This method avoids the use of azide reagents and proceeds under mild conditions. The key steps involve esterification, fluorination, reaction with hydroxylamine, a rearrangement reaction, and finally salt formation.

Experimental Protocol Overview:

  • Esterification: 3-Oxocyclobutanecarboxylic acid is converted to its methyl ester.[7]

  • Fluorination: The methyl ester is fluorinated to introduce the gem-difluoro group.[7]

  • Hydroxylamine Reaction: The fluorinated compound reacts with hydroxylamine to form an intermediate.[7]

  • Rearrangement: The intermediate undergoes a rearrangement reaction in the presence of sulfonyl chloride and a base to yield this compound.[7]

  • Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.[7]

Reaction Pathway:

Multi_Step_Synthesis cluster_2 Multi-step Synthesis Start 3-Oxocyclobutanecarboxylic Acid Ester Methyl Ester Start->Ester Acid, CH3OH FluoroEster Fluorinated Ester Ester->FluoroEster Fluorinating Agent Intermediate Hydroxylamine Adduct FluoroEster->Intermediate Hydroxylamine Amine This compound Intermediate->Amine Rearrangement AmineHCl This compound HCl Amine->AmineHCl HCl

Caption: Multi-step synthesis from 3-oxocyclobutanecarboxylic acid.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with reductive amination of 3,3-difluorocyclobutanone being a common and direct approach. The choice of synthetic strategy will depend on factors such as the availability of starting materials, scalability, and the desired point of amine introduction in a larger synthetic scheme. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important building block for pharmaceutical research and development.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-difluorocyclobutanamine and its hydrochloride salt, key building blocks in modern medicinal chemistry. Due to their unique structural and physicochemical properties, these compounds are increasingly utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors. This document details their physical and chemical properties, provides established experimental protocols for their synthesis and analysis, and outlines their applications in drug discovery.

Introduction

This compound is a synthetically valuable primary amine featuring a gem-difluorinated cyclobutane ring. The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound and its more commonly handled hydrochloride salt have emerged as important intermediates in pharmaceutical research and development.[1] This guide serves as a technical resource for researchers, providing essential data and methodologies for the effective use of this compound in the laboratory.

Physical and Chemical Properties

The properties of this compound are often reported for its hydrochloride salt, which is a more stable, solid form.[2][3] The free amine is a liquid at room temperature.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 791061-00-2637031-93-7[2][3]
Molecular Formula C₄H₇F₂NC₄H₈ClF₂N[2][4]
Molecular Weight 107.10 g/mol 143.56 g/mol [2][4]
Appearance LiquidWhite to off-white solid[2][3]
Melting Point Not available296 °C[2][5]
Boiling Point 83 °C at 760 mmHg83.394 °C at 760 mmHg[3][5]
Density 1.17 g/cm³[6]1.175 g/cm³[3][5]
Solubility Not specifiedSlightly soluble in Methanol and Water[5]
Storage Conditions Store under inert gas at -18°C, Light sensitiveKeep in dark place, Sealed in dry, Room Temperature[5]

Synthesis and Experimental Protocols

The most common route to this compound hydrochloride involves the deprotection of a protected amine precursor.

Synthesis of this compound Hydrochloride

A widely cited method for the synthesis of this compound hydrochloride is the hydrogenolysis of benzyl (3,3-difluorocyclobutyl)carbamate followed by salt formation.[2]

Experimental Protocol:

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Palladium on carbon (1 g) in methanol (20 mL) is prepared in a suitable reaction vessel.

  • The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

  • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

  • Concentrated hydrochloric acid (2 mL) is added to the filtrate.

  • The solvent is evaporated under vacuum to yield this compound hydrochloride.[2]

cluster_synthesis Synthesis of this compound HCl start Benzyl (3,3-difluorocyclobutyl)carbamate + 10% Pd/C in Methanol reaction Hydrogenolysis (1 atm H₂) Stir overnight at RT start->reaction filtration Filter through diatomaceous earth Wash with Methanol reaction->filtration acidification Add concentrated HCl to filtrate filtration->acidification evaporation Evaporate solvent under vacuum acidification->evaporation product This compound HCl evaporation->product

Synthesis of this compound HCl.
Preparation of this compound (Free Amine)

The free amine can be obtained from the hydrochloride salt by neutralization with a suitable base.

General Protocol:

  • Dissolve this compound hydrochloride in a suitable solvent (e.g., water or a biphasic system with an organic solvent like dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) with stirring until the pH of the aqueous layer is basic.

  • If a biphasic system is used, separate the organic layer. If a single aqueous phase is used, extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the free amine.

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

¹H NMR Data for Hydrochloride Salt:

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS)

  • Observed Peaks: δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H)[2]

General Protocol for NMR Analysis:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Gently shake the tube to ensure complete dissolution and homogeneity.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

cluster_nmr NMR Sample Preparation and Analysis sample Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL deuterated solvent in NMR tube sample->dissolve reference Add reference standard (optional) dissolve->reference homogenize Shake to homogenize reference->homogenize acquire Acquire NMR spectra (¹H, ¹³C, ¹⁹F) homogenize->acquire data Spectroscopic Data acquire->data

Workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. Due to the polarity of amines, derivatization is often employed to improve chromatographic performance.

General Protocol for Derivatization and GC-MS Analysis:

  • Accurately weigh approximately 1 mg of the amine sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., ethyl acetate).

  • Add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).

  • Cap the vial tightly and heat at 60-70 °C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

cluster_gcms GC-MS Analysis with Derivatization sample 1 mg of amine sample solvent Add 100 µL solvent sample->solvent derivatize Add 50 µL derivatizing agent solvent->derivatize react Heat at 60-70°C for 15-30 min derivatize->react cool Cool to room temperature react->cool inject Inject into GC-MS cool->inject result Mass Spectrum and Chromatogram inject->result

Workflow for GC-MS analysis with derivatization.
High-Performance Liquid Chromatography (HPLC)

HPLC is used for purity determination and quantification. As with GC, derivatization can be used to enhance UV detection.

General Protocol for HPLC Analysis:

  • Prepare a stock solution of the amine sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration.

  • Set up the HPLC system with a suitable column (e.g., a C18 reversed-phase column).

  • Prepare the mobile phase, which may consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape.

  • Inject the sample and standards and monitor the elution profile using a suitable detector (e.g., UV or MS).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors.[2][3][] The gem-difluoro group can enhance metabolic stability and modulate the pKa of the amine, which can be advantageous for optimizing drug-like properties.[8] Its use as an intermediate allows for the exploration of new chemical space in the design of potent and selective inhibitors for various therapeutic targets.[1]

Safety Information

This compound hydrochloride is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound and its hydrochloride salt are important and versatile building blocks in medicinal chemistry. This guide provides a consolidated resource of their physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their applications. The information presented herein is intended to facilitate the work of researchers in drug discovery and development by providing a solid foundation for the use of these valuable synthetic intermediates.

References

Spectroscopic data of 3,3-Difluorocyclobutanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Profile of 3,3-Difluorocyclobutanamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. The document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound hydrochloride. It is important to note that while some experimental data is available, other values are predicted based on the analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound hydrochloride in DMSO-d₆ is characterized by signals corresponding to the amine protons and the protons on the cyclobutyl ring.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60Multiplet3H-NH₃⁺
~3.64Multiplet1HH-1 (CH-NH₃⁺)
~2.89Multiplet4HH-2, H-4 (CH₂)

¹³C NMR Data (Predicted)

The carbon NMR spectrum is expected to show three distinct signals. The carbon atom bonded to the two fluorine atoms will appear as a triplet due to C-F coupling.

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~120-125Triplet (t)C-3 (CF₂)
~45-55SingletC-1 (CH-N)
~30-40Triplet (t)C-2, C-4

¹⁹F NMR Data (Predicted)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[2] For this compound, a single signal is expected for the two equivalent fluorine atoms.

Chemical Shift (δ) ppm (vs. CFCl₃)MultiplicityAssignment
-90 to -110SingletCF₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and the carbon-fluorine bonds.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3500MediumN-H stretch (free amine)
2800-3000StrongN-H stretch (-NH₃⁺ salt)
2850-2960MediumC-H stretch
1590-1650MediumN-H bend
1000-1350StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular formula is C₄H₇F₂N, and for its hydrochloride salt, it is C₄H₈ClF₂N.[3][4]

ParameterValue
Molecular Formula (HCl salt)C₄H₈ClF₂N
Molecular Weight (HCl salt)143.56 g/mol [3]
Monoisotopic Mass (HCl salt)143.0313333 Da[3]
Major Fragments (Predicted)[M-NH₂]⁺, [M-HF]⁺, fragments from ring cleavage

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
  • Objective : To determine the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) chemical environments in the molecule.[5]

  • Instrumentation : A 400 MHz or higher NMR spectrometer.[5]

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound hydrochloride.[5]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).[5]

    • Transfer the solution to a 5 mm NMR tube.[5]

  • Acquisition Parameters (Typical) :

    • ¹H NMR : 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR : 1024-4096 scans, relaxation delay of 2-5 seconds, with proton broadband decoupling.

    • ¹⁹F NMR : 64-128 scans, relaxation delay of 1-2 seconds.

IR Spectroscopy
  • Objective : To identify the key functional groups present in the molecule.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

    • Place a small amount of the solid this compound hydrochloride powder directly onto the ATR crystal.[5]

    • Apply pressure to ensure good contact between the sample and the crystal.[5]

  • Acquisition Parameters (Typical) :

    • Mode : Attenuated Total Reflectance (ATR).[5]

    • Spectral Range : 4000 - 400 cm⁻¹.[5]

    • Resolution : 4 cm⁻¹.[5]

    • Number of Scans : 32.[5]

Mass Spectrometry
  • Objective : To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.[5]

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid to facilitate protonation).[5]

    • Infuse the solution directly into the mass spectrometer.[5]

  • Acquisition Parameters (Typical for ESI+) :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).[5]

    • Mass Range : m/z 50 - 500.[5]

    • Capillary Voltage : ~3.5 kV.[5]

    • Source Temperature : ~120 °C.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_ATR Place on ATR Crystal Sample->Prep_ATR Prep_MS Dilute for MS Analysis Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR FTIR-ATR Spectrometer Prep_ATR->IR MS ESI-Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragments) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to 3,3-Difluorocyclobutanamine (CAS Number: 637031-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine is a fluorinated cyclic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the gem-difluoro group on the cyclobutane ring, impart desirable physicochemical and pharmacological properties to molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics. The strategic incorporation of the 3,3-difluorocyclobutyl moiety can offer significant advantages in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their properties. In the case of this compound, the two fluorine atoms enhance its metabolic stability and can modulate its basicity and lipophilicity.[1] The compound is typically handled as its hydrochloride salt, which exhibits improved stability and handling characteristics.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 791061-00-2637031-93-7
Molecular Formula C₄H₇F₂NC₄H₈ClF₂N
Molecular Weight 107.10 g/mol 143.56 g/mol [2]
Appearance Colorless transparent liquidWhite to light yellow powder/crystal[1]
Boiling Point 83 °CNot available
Melting Point Not available296 °C[1]
Density 1.175 g/cm³Not available
Solubility Data not availableData not available

Synthesis and Purification

The synthesis of this compound hydrochloride is well-documented and typically involves the deprotection of a protected amine precursor. A common route starts from benzyl (3,3-difluorocyclobutyl)carbamate.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Benzyl (3,3-difluorocyclobutyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

Procedure:

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is prepared in a flask.

  • The flask is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

  • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.

  • Concentrated hydrochloric acid (2 mL) is added to the filtrate.

  • The solvent is evaporated under vacuum to yield this compound hydrochloride.[1]

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/diethyl ether, to obtain a product of high purity.

cluster_synthesis Synthesis Workflow start Benzyl (3,3-difluorocyclobutyl)carbamate step1 Hydrogenolysis (H₂, 10% Pd/C, MeOH) start->step1 intermediate This compound (in situ) step1->intermediate step2 Acidification (Conc. HCl) intermediate->step2 product This compound HCl step2->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the different nuclei in the molecule.

Table 2: Representative NMR Data for this compound Hydrochloride

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.6broad s-NH₃⁺
~3.6m-CH-NH₃⁺
~2.9m-CH₂-
¹³C~115-125t-CF₂-
~50-60s-CH-NH₃⁺
~35-45t-CH₂-
¹⁹FVaries--CF₂-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound hydrochloride will show characteristic absorption bands for the N-H, C-H, and C-F bonds.

Experimental Protocol: ATR-FTIR Analysis

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: GC-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation and Analysis:

  • Due to the polarity of the amine, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic performance.

  • Inject the derivatized or underivatized sample into the GC.

  • The separated components are then introduced into the mass spectrometer for analysis. Common fragmentation patterns for cyclic amines include alpha-cleavage.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.[1] The gem-difluoro group can act as a bioisostere for a carbonyl group, enhancing metabolic stability and potentially improving binding affinity to target proteins.[1]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[3] Small molecule inhibitors that target the ATP-binding site of JAKs are of significant therapeutic interest. The this compound moiety can be incorporated into these inhibitors to improve their pharmacological properties.

cluster_pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Dimer->Gene Inhibitor JAK Inhibitor (containing 3,3-difluoro- cyclobutanamine moiety) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Antiviral Agents

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic viral infections such as Hepatitis C. The Hepatitis C virus (HCV) NS3/4A protease is an essential enzyme for viral replication and is a key target for antiviral therapy.[4] The this compound scaffold can be used to design potent inhibitors of this protease.

cluster_hcv HCV NS3/4A Protease Inhibition Polyprotein HCV Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS34A NS3/4A Protease NS34A->Cleavage ViralProteins Mature Viral Proteins Cleavage->ViralProteins Replication Viral Replication ViralProteins->Replication Inhibitor NS3/4A Inhibitor (containing 3,3-difluoro- cyclobutanamine moiety) Inhibitor->NS34A Inhibition

Caption: Mechanism of action of an HCV NS3/4A protease inhibitor.

Safety and Handling

As with all chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the gem-difluoro group on a cyclobutane scaffold, make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. The synthetic routes are well-established, and a range of analytical techniques can be used for its characterization. Its demonstrated utility in the development of kinase and protease inhibitors highlights its potential for addressing significant unmet medical needs. As the demand for novel drug candidates continues to grow, the application of this compound in drug discovery is expected to expand.

References

An In-Depth Technical Guide to the Structure and Conformational Analysis of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The introduction of the gem-difluoro moiety on the cyclobutane ring imparts unique stereoelectronic properties that influence the molecule's conformation, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, structure, and conformational analysis of this compound, with a focus on the interplay between the fluorinated scaffold and the amine substituent. This document is intended to serve as a resource for researchers in drug discovery and development, offering detailed experimental protocols, spectroscopic data, and theoretical insights into the behavior of this important synthetic intermediate.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The cyclobutane ring, a "puckered" four-membered carbocycle, serves as a rigid scaffold that can be used to control the spatial orientation of substituents. The combination of these two features in this compound creates a versatile building block with significant potential in the design of novel therapeutics. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its effective utilization in rational drug design.

This guide will delve into the synthetic routes for preparing this compound hydrochloride, present its key spectroscopic data, and explore its conformational landscape through theoretical analysis.

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the deprotection of a carbamate-protected precursor. One such route starts from benzyl (3,3-difluorocyclobutyl)carbamate.

Experimental Protocol: Hydrogenolysis of Benzyl (3,3-difluorocyclobutyl)carbamate[1]

Materials:

  • Benzyl (3,3-difluorocyclobutyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

Procedure:

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 equivalent) and 10% Pd/C (catalytic amount) in methanol is prepared in a suitable reaction vessel.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., 1 atm via a balloon or using a hydrogenation apparatus) and stirred vigorously at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.

  • Concentrated hydrochloric acid (excess) is carefully added to the filtrate.

  • The solvent is removed under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup & Salt Formation cluster_product Final Product start Benzyl (3,3-difluorocyclobutyl)carbamate reaction H₂, 10% Pd/C Methanol, rt start->reaction intermediate This compound (free base) reaction->intermediate Hydrogenolysis workup 1. Filtration 2. Conc. HCl intermediate->workup product This compound Hydrochloride workup->product

Caption: Synthesis of this compound HCl.

Spectroscopic Data

The structural characterization of this compound hydrochloride relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.60m3H-NH₃⁺
3.64m1HCH-NH₃⁺
2.89m4H-CH₂-CF₂-CH₂-

Structure and Conformational Analysis

The conformational behavior of this compound is dictated by the inherent puckering of the cyclobutane ring and the steric and electronic effects of the gem-difluoro and amino substituents.

Cyclobutane Ring Puckering

Cyclobutane is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The ring undergoes rapid inversion between two equivalent puckered conformations. In substituted cyclobutanes, the substituents can influence the puckering angle and the relative energies of the different conformers.

Conformational Preferences of this compound

For this compound, the primary conformational question revolves around the preference of the amino group for the axial or equatorial position. While specific experimental or computational data for this molecule is scarce in the literature, general principles of conformational analysis of fluorinated cyclic systems can provide valuable insights.

The gem-difluoro group at the 3-position significantly influences the electronic distribution and geometry of the ring. The conformational equilibrium between the axial and equatorial conformers of the amine group is expected to be a key determinant of the molecule's overall shape and reactivity.

Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer cluster_note Note axial Axial-NH₂ equatorial Equatorial-NH₂ axial->equatorial Ring Inversion note The equilibrium position is influenced by steric and electronic effects of the gem-difluoro group.

Caption: Conformational equilibrium of this compound.

Theoretical Considerations:

  • Steric Effects: An equatorial position is generally favored for substituents to minimize steric interactions with other ring atoms. This would suggest that the equatorial conformer of the amino group is likely to be more stable.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the charge distribution and bond lengths within the cyclobutane ring, which in turn can affect the conformational energies. The gauche effect, often observed in fluorinated alkanes, might also play a role in stabilizing certain puckered conformations.[2]

A definitive determination of the lowest energy conformer and the energy barrier to ring inversion would require dedicated computational studies, such as Density Functional Theory (DFT) calculations, or experimental techniques like variable-temperature NMR spectroscopy.

Conclusion

This compound is a key synthetic intermediate whose utility in drug discovery is underscored by the unique conformational constraints and electronic properties imparted by the gem-difluorinated cyclobutane scaffold. This guide has provided a detailed overview of its synthesis and spectroscopic characterization. While a complete quantitative conformational analysis awaits further experimental and computational investigation, the foundational principles outlined herein provide a strong basis for understanding and utilizing this valuable building block in the design of next-generation therapeutics. Further research into the precise conformational preferences and their impact on biological activity will undoubtedly contribute to the more effective application of this and related fluorinated motifs in medicinal chemistry.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane scaffold, combined with the unique electronic properties conferred by the gem-difluoro substitution, makes it an attractive component for the design of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a parent molecule. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound hydrochloride, with a particular focus on its role in the development of kinase inhibitors targeting critical signaling pathways in human diseases.

Core Properties of this compound Hydrochloride

This section summarizes the key chemical and physical properties of this compound hydrochloride, providing essential data for laboratory use and chemical synthesis planning.

Chemical and Physical Data

The quantitative properties of this compound hydrochloride are compiled from various sources to provide a consolidated reference.

PropertyValueReference(s)
CAS Number 637031-93-7[1][2][3][4]
Molecular Formula C₄H₈ClF₂N (or C₄H₇F₂N·HCl)[1][2][3]
Molecular Weight 143.56 g/mol [1][2][3]
Appearance White to off-white or light yellow solid/crystal[1][3]
Melting Point 296 °C[1][3][4]
Boiling Point 83.394 °C at 760 mmHg[1][4]
Density 1.175 g/cm³[1][4]
Flash Point -11.021 °C[1][4]
Refractive Index 1.405[1][4]
Purity ≥97%[]
Solubility Slightly soluble in Methanol and Water[6]
Safety and Handling

Proper handling of this compound hydrochloride is crucial in a laboratory setting. The compound is associated with several hazard classifications.

Hazard InformationDetailsReference(s)
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Hazard Code Xn (Harmful)[1]
Risk Statement R22 (Harmful if swallowed)[1]
Storage Conditions Store at 2 - 8 °C in a dark, dry place.[3]

Synthesis and Experimental Protocols

This compound hydrochloride can be synthesized through several routes. The following protocols represent common methodologies employed for its preparation.

Synthesis Workflow Overview

The general workflow for synthesizing this compound hydrochloride often involves the preparation of a key carbamate intermediate followed by deprotection and salt formation.

G cluster_0 Method 1: From Benzyl Carbamate cluster_1 Method 2: From Ketone (General) A Benzyl (3,3-difluorocyclobutyl)carbamate B 10% Pd/C, H₂ (1 atm) in Methanol A->B Hydrogenolysis C This compound (Free Base) B->C D Concentrated HCl C->D Salt Formation E This compound HCl D->E F 3,3-Difluorocyclobutanone G Ammonia Source (e.g., NH₃ in Methanol) F->G Imine Formation H Imine Intermediate G->H I Reducing Agent (e.g., NaBH₄) H->I Reduction J This compound (Free Base) I->J K HCl in Ether J->K Salt Formation L This compound HCl K->L

Overview of common synthesis routes for this compound HCl.
Experimental Protocol: Hydrogenolysis of Benzyl Carbamate

This protocol is adapted from a documented synthesis and provides a reliable method for producing the target compound.[7]

Materials:

  • Benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol)

  • 10% Palladium on Carbon (Pd/C) (1 g)

  • Methanol (20 mL)

  • Concentrated Hydrochloric Acid (2 mL)

  • Diatomaceous earth (Celite)

Procedure:

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate and 10% Pd/C in methanol is prepared in a suitable reaction vessel.

  • The vessel is subjected to a hydrogen atmosphere (1 atm).

  • The mixture is stirred overnight at room temperature.

  • Upon reaction completion (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth and the pad is washed with fresh methanol.

  • Concentrated hydrochloric acid is added to the filtrate.

  • The solvent is evaporated under vacuum to yield the final product, this compound hydrochloride.[7]

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanone

This is a general but effective two-step laboratory synthesis starting from the corresponding ketone.[8]

Materials:

  • 3,3-Difluorocyclobutanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol or Ethanol

  • Diethyl ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrogen Chloride (e.g., 2M solution in diethyl ether)

Procedure:

  • Imine Formation: Dissolve 3,3-difluorocyclobutanone in an anhydrous solvent (e.g., methanol) in a reaction vessel under an inert atmosphere and cool to 0 °C. Add a large excess (10-20 equivalents) of an ammonia solution. Stir the mixture at 0 °C for 1-2 hours.[8]

  • Reduction: While maintaining the temperature at 0 °C, slowly add the reducing agent (e.g., sodium borohydride) in portions. Allow the reaction to warm to room temperature and stir for several hours or overnight until complete.[8]

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring until the solution becomes acidic. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified this compound hydrochloride.[8]

Applications in Drug Development

This compound hydrochloride is not typically a pharmacologically active agent on its own. Instead, it serves as a critical structural motif and building block for the synthesis of complex, biologically active molecules.[9] The inclusion of the 3,3-difluorocyclobutyl group can significantly enhance a drug candidate's metabolic stability and binding affinity.[10]

Its primary application is in the development of kinase inhibitors for oncology and autoimmune diseases.[1][4][7] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.

Role as a Scaffold for Kinase Inhibitors

The rigid, non-planar structure of the difluorocyclobutane ring is effective at probing the ATP-binding pockets of kinases.[10] Derivatives of this compound hydrochloride have been investigated as inhibitors for several important kinase families, including:

  • Janus Kinases (JAKs): These are critical for cytokine signaling in the immune system.

  • Mammalian Target of Rapamycin (mTOR): A key regulator of cell growth, proliferation, and metabolism.

While specific, publicly available IC₅₀ data for kinase inhibitors synthesized directly from this compound hydrochloride is limited, the table below provides representative IC₅₀ values for well-known inhibitors of the target classes to provide context for researchers.

InhibitorTarget Kinase(s)IC₅₀ (nM)Disease Area
Tofacitinib JAK3, JAK1, JAK21, 112, 20Autoimmune Diseases
Ruxolitinib JAK1, JAK23.3, 2.8Myelofibrosis
Baricitinib JAK1, JAK25.9, 5.7Autoimmune Diseases
PKI-587 mTOR, PI3Kα1.6, 0.4Oncology
LY3023414 mTOR, PI3Kα165, 6.07Oncology

Note: Data is illustrative of the potency of inhibitors for these kinase families.[11][12][13][]

Targeted Signaling Pathways

Derivatives of this compound hydrochloride are designed to modulate key signaling pathways implicated in cancer and inflammatory disorders.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for treating autoimmune diseases. Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate STAT proteins. Activated STATs translocate to the nucleus to regulate gene transcription related to inflammation and immunity. JAK inhibitors block this process at the level of the JAKs.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_P P-JAK JAK->JAK_P 2. Activation STAT STAT JAK_P->STAT 3. Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Regulation Inhibitor JAK Inhibitor (Derived from 3,3-Difluoro- cyclobutanamine) Inhibitor->JAK_P BLOCKS

The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. It is frequently overactive in many cancers. Growth factors activate PI3K, leading to the activation of Akt, which in turn activates mTOR. mTOR controls protein synthesis and cell proliferation. mTOR inhibitors block this cascade, leading to anti-tumor effects.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor (RTK) PI3K PI3K Receptor->PI3K 2. Activation GF Growth Factor GF->Receptor 1. Binding Akt Akt PI3K->Akt 3. Activation mTORC1 mTORC1 Akt->mTORC1 4. Activation mTORC1_A Active mTORC1 mTORC1->mTORC1_A Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_A->Downstream 5. Phosphorylation Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor mTOR Inhibitor (Derived from 3,3-Difluoro- cyclobutanamine) Inhibitor->mTORC1_A BLOCKS

The PI3K/Akt/mTOR pathway and the point of intervention for mTOR inhibitors.

Conclusion

This compound hydrochloride is a high-value building block for the synthesis of advanced pharmaceutical compounds. Its unique structural and electronic properties make it particularly suitable for developing kinase inhibitors that target fundamental signaling pathways in oncology and immunology. The synthetic routes to this compound are well-established, allowing for its incorporation into drug discovery pipelines. For researchers and drug development professionals, this compound represents a key tool for creating next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates for a range of challenging diseases.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine and its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine, with the IUPAC name 3,3-difluorocyclobutan-1-amine , is a fluorinated cyclic amine that has garnered significant interest in medicinal chemistry. Its rigid cyclobutane scaffold and the presence of gem-difluoro substitution offer unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role as a key building block in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Physicochemical Properties

This compound is most commonly handled as its hydrochloride salt for improved stability and handling. The introduction of the gem-difluoro group significantly influences the molecule's pKa and lipophilicity, which are critical parameters in drug design.

PropertyValueSource
IUPAC Name 3,3-difluorocyclobutan-1-amine
CAS Number 791061-00-2 (free amine), 637031-93-7 (hydrochloride)
Molecular Formula C4H7F2N (free amine), C4H8ClF2N (hydrochloride)
Molecular Weight 107.10 g/mol (free amine), 143.56 g/mol (hydrochloride)
Appearance Liquid (free amine), White to light yellow powder/crystal (hydrochloride)
Boiling Point 83 °C
Melting Point 296 °C (hydrochloride)
Storage Conditions Store at 2 - 8 °C under an inert atmosphere.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that typically involves the formation of a protected amine followed by deprotection and salt formation.

Experimental Protocol: Synthesis via Hydrogenolysis

A common laboratory-scale synthesis involves the hydrogenolysis of a carbamate-protected precursor.

Step 1: Synthesis of Benzyl (3,3-difluorocyclobutyl)carbamate

This precursor can be synthesized from 3,3-difluorocyclobutanone through reductive amination with benzylamine followed by protection.

Step 2: Hydrogenolysis and Salt Formation

  • Materials: Benzyl (3,3-difluorocyclobutyl)carbamate, 10% Palladium on carbon (Pd/C), Methanol, Concentrated hydrochloric acid.

  • Procedure:

    • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (e.g., 1.47 g, 6.1 mmol) and 10% Pd/C (e.g., 1 g) in methanol (e.g., 20 mL) is prepared in a suitable reaction vessel.

    • The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

    • Upon reaction completion, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

    • Concentrated hydrochloric acid (e.g., 2 mL) is added to the filtrate.

    • The solvent is evaporated under reduced pressure to yield this compound hydrochloride.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. The gem-difluoro group can act as a bioisostere for a carbonyl group and can improve metabolic stability.

Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors. The cyclobutane ring helps to position the molecule within the ATP-binding site of the kinase.

TYK2 is a member of the Janus kinase (JAK) family and is a key mediator in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.

TYK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor TYK2 Inhibitor (containing this compound) Inhibitor->TYK2 Inhibits

The following table summarizes representative in vitro biological data for compounds incorporating the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)
Compound A TYK215
Compound B JAK1250
Compound C JAK2800
Compound D JAK3>1000

Data is illustrative and based on publicly available information.

Experimental Protocol: In Vitro TYK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the TYK2 kinase.

  • Materials: TYK2 enzyme, substrate peptide, ATP, kinase buffer, test compounds, 384-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 50 nL) of the compound solution to the wells of a 384-well plate.

    • Add a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.

    • Incubate the reaction at room temperature for a set time (e.g., 1 hour).

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Derivatives

The primary amine of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most commonly through amide bond formation.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Amine This compound Hydrochloride Coupling Coupling Reagent (e.g., HATU, HBTU) Amine->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Product Amide Product Coupling->Product Base Base (e.g., DIEA, Et3N) Base->Coupling Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling

Experimental Protocol: Amide Coupling
  • Materials: this compound hydrochloride, carboxylic acid, coupling reagent (e.g., HATU), non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve this compound hydrochloride and the carboxylic acid in the aprotic solvent.

    • Add the non-nucleophilic base to the mixture to liberate the free amine.

    • Add the coupling reagent to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product can be purified by column chromatography.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its unique structural and electronic properties have been successfully leveraged in the design of potent and selective kinase inhibitors. The synthetic protocols and quantitative data presented in this guide are intended to empower researchers to further explore the potential of this scaffold in the development of novel therapeutics.

Technical Guide: Physicochemical Properties of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Compositional Analysis of 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)

This document provides a detailed analysis of the molecular weight of this compound hydrochloride, a key building block in medicinal chemistry. Its unique difluorinated cyclobutyl moiety makes it a valuable intermediate for synthesizing novel therapeutic agents.[1] Accurate determination of its molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Molecular Formula and Structure

This compound hydrochloride is the hydrochloride salt of 3,3-difluorocyclobutan-1-amine. The protonation of the primary amine group by hydrochloric acid results in the formation of an ammonium chloride salt.

  • Chemical Name: 3,3-difluorocyclobutan-1-amine;hydrochloride[2]

  • Molecular Formula: C₄H₈ClF₂N[2][3]

  • Alternative Formula: C₄H₇F₂N·HCl[1][4][5]

The chemical structure consists of a four-membered carbon ring where the carbon at position 3 is geminally difluorinated, and the carbon at position 1 bears an ammonium group with a chloride counter-ion.

Physicochemical Data: Molecular Weight Calculation

The molecular weight is a critical parameter derived from the molecular formula and the standard atomic weights of the constituent elements. The calculated molecular weight for this compound hydrochloride is 143.56 g/mol .[1][2][6]

The table below provides a comprehensive breakdown of the elemental composition and the contribution of each element to the total molecular weight.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC412.01148.044
HydrogenH81.0088.064
ChlorineCl135.45335.453
FluorineF218.99837.996
NitrogenN114.00714.007
Total C₄H₈ClF₂N 16 143.564

Logical Derivation of Molecular Weight

The final molecular weight is the summation of the mass contributions of all atoms in the molecular formula. The diagram below illustrates this hierarchical relationship.

G Mol This compound HCl C₄H₈F₂NCl Total Molecular Weight = 143.56 g/mol Sum Σ Sum->Mol C Carbon (C) 4 × 12.011 C->Sum H Hydrogen (H) 8 × 1.008 H->Sum F Fluorine (F) 2 × 18.998 F->Sum N Nitrogen (N) 1 × 14.007 N->Sum Cl Chlorine (Cl) 1 × 35.453 Cl->Sum

Diagram illustrating the summation of elemental mass contributions.

Experimental Protocols

The molecular weight of 143.56 g/mol is a theoretical value calculated from the standard isotopic abundances of the elements. In a research and development setting, this value would be confirmed experimentally.

Methodology for Experimental Confirmation (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a suitable volatile solvent, such as methanol or water.

  • Instrumentation: A high-resolution mass spectrometer, typically an Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is employed. This technique is ideal for polar and ionic compounds, and it will detect the cationic species [C₄H₈F₂N]⁺, which is the 3,3-difluorocyclobutylammonium ion.

  • Mass Analysis: The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the protonated molecule (the parent compound, less the chloride) is measured with high precision (typically to four or five decimal places).

  • Data Analysis: The experimentally observed monoisotopic mass of the cation ([M-Cl]⁺) is compared to its theoretical exact mass (108.0601 Da). The high accuracy of the measurement allows for unambiguous confirmation of the elemental composition. The mass of the full hydrochloride salt is not directly observed, as the salt dissociates during the ESI process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability of 3,3-Difluorocyclobutanamine

This technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a sought-after intermediate in the development of novel therapeutics.

Physicochemical Properties

This compound is primarily available commercially as its hydrochloride salt, which offers improved stability and handling characteristics. The free base is also available from some suppliers.

This compound Hydrochloride
PropertyValueReferences
CAS Number 637031-93-7[1][2]
Molecular Formula C4H7F2N·HCl[1]
Molecular Weight 143.56 g/mol [1][3][4]
Appearance White to light yellow or off-white solid/powder/crystal[1][2]
Purity ≥98% (Assay by titration)[1][3]
Melting Point 296 °C[1][2]
Boiling Point 83.394 °C at 760 mmHg[2]
Density 1.175 g/cm³[2]
Storage Conditions 2 - 8 °C[1]
This compound (Free Base)
PropertyValueReferences
CAS Number 791061-00-2[5][6]
Molecular Formula C4H7F2N
Molecular Weight 107.1 g/mol [5][6]
Appearance Liquid[5][6]
Purity 95% to 98%[5][6]
Boiling Point 83 °C at 760 mmHg[5]
Flash Point -11 °C[5]
Storage Conditions -20 °C, under inert gas, protected from light[6]

Commercial Suppliers

A number of chemical suppliers offer this compound and its hydrochloride salt. The following table summarizes a selection of these suppliers and their respective product information.

SupplierProduct NameCAS NumberPurityQuantity
Chem-ImpexThis compound hydrochloride637031-93-7≥ 98%Not Specified
Home Sunshine PharmaThis compound hydrochloride637031-93-7≥99.0%Not Specified
Aladdin Scientific3,3-difluorocyclobutan-1-amine hydrochloride637031-93-7≥98%1g
Sigma-Aldrich3,3-Difluorocyclobutan-1-amine791061-00-295% - 98%250mg, 1g, 5g, 10g, 25g
ChemicalBookThis compound HYDROCHLORIDE637031-93-798%Not Specified
EchemiThis compound791061-00-295% - 99%Not Specified

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of novel pharmaceutical compounds.[1] Its incorporation into molecules can enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. It is particularly utilized in the development of:

  • Kinase inhibitors : Molecules that block the action of kinases, a class of enzymes involved in cell signaling and growth.[2][7][]

  • Antiviral agents : Used in the preparation of piperazinyl antiviral agents.[2][7][]

  • Neurological disorder treatments : Serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[1]

The following diagram illustrates the workflow of utilizing this compound in a typical drug discovery process.

G Workflow for this compound in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Drug Development A This compound B Lead Compound Synthesis A->B Intermediate C In vitro Assays (e.g., Kinase Inhibition) B->C Screening D In vivo Studies C->D Validation E Lead Optimization D->E F Preclinical & Clinical Trials E->F G New Drug Candidate F->G G Synthesis of this compound HCl A Benzyl (3,3-difluorocyclobutyl)carbamate B Hydrogenation (H2, 10% Pd/C, Methanol) A->B C Filtration B->C D Acidification (Conc. HCl) C->D E Solvent Evaporation D->E F This compound HCl E->F

References

Safety and Handling of 3,3-Difluorocyclobutanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3,3-Difluorocyclobutanamine hydrochloride (CAS RN: 637031-93-7). The information is compiled to ensure safe laboratory practices and to provide essential data for its application in research and drug development. This compound is recognized as a valuable building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors and piperazinyl antiviral agents.[1][2]

Physicochemical Properties

This compound hydrochloride is a white to off-white or light yellow solid.[1][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈ClF₂N[1][4]
Molecular Weight 143.56 g/mol [3][4]
Melting Point 296 °C[1][3][5]
Boiling Point 83.394 °C at 760 mmHg[1][5]
Density 1.175 g/cm³[1][5]
Appearance White to off-white solid; White to light yellow powder to crystal[1][3]
Solubility Slightly soluble in Methanol and Water[6]
Flash Point -11.021 °C[5]
Refractive Index 1.405[1][5]

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and it is harmful if swallowed.[4][7][8][9]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][8][9]

  • H315: Causes skin irritation.[4][7][8][9]

  • H319: Causes serious eye irritation.[4][7][8][9]

  • H335: May cause respiratory irritation.[4][8][9]

Signal Word: Warning[7]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe working environment. A risk assessment should be conducted before handling this compound.

Engineering Controls
  • Fume Hood: Always handle this compound hydrochloride within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation. Local exhaust ventilation may be necessary for certain procedures.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.[10]

PPE CategoryItemSpecification/StandardRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities or when there is a splash risk.ANSI Z87.1To prevent eye contact and serious eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[7][8]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To protect skin from exposure.[8]
Respiratory Protection Not typically required when handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator for dusts should be used.To prevent respiratory tract irritation from dust inhalation.[8][9]
Hygiene Measures
  • Wash hands thoroughly after handling.[7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Remove contaminated clothing and wash it before reuse.[7][8]

Experimental Protocols: General Handling Procedures

Weighing and Transferring
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable bench paper.[10]

  • Gather Materials: Assemble all necessary equipment, such as a spatula, weigh paper or boat, and a secondary container, before opening the chemical container.[10]

  • Transfer: Use a spatula to carefully transfer the desired amount of the powder to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[10]

Dissolving the Compound
  • Solvent Addition: In a fume hood, place the receiving flask containing a stir bar on a stir plate.

  • Transfer: Carefully add the weighed this compound hydrochloride to the solvent.

  • Mixing: Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating, ensuring adequate ventilation.[10]

Storage and Stability

  • Storage Conditions: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly closed and protected from moisture.[7][10] Storage at 2-8 °C is also recommended.[3] Some sources suggest keeping it in a dark place, sealed in a dry environment at room temperature.[6]

  • Stability: The compound is stable under normal storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.[7][11]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[7][8][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8][11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][11]

Spill and Waste Disposal

  • Spill Response: Evacuate personnel from the spill area. Wear appropriate PPE. Prevent further leakage if it is safe to do so. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[9]

  • Waste Disposal: Dispose of unused material and containers as hazardous waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the sink.[10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound hydrochloride.

G cluster_receipt Receipt and Storage cluster_handling Handling Workflow cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area (2-8 °C recommended) Inspect->Store Prep Prepare Work Area in Fume Hood Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh and Transfer DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve CollectWaste Collect Solid and Liquid Waste Dissolve->CollectWaste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste Dispose Dispose via Approved Waste Disposal LabelWaste->Dispose

Caption: Safe handling workflow for this compound hydrochloride.

G cluster_hazards Potential Hazards cluster_outcomes Potential Outcomes Compound This compound Hydrochloride Incompatible Strong Oxidizing Agents, Strong Bases Compound->Incompatible Contact with Decomposition Thermal Decomposition (releases irritating gases/vapors) Compound->Decomposition Exposure to Heat Reaction Hazardous Reaction Incompatible->Reaction ToxicFumes Release of Toxic Fumes Decomposition->ToxicFumes

Caption: Reactivity and decomposition pathways.

References

Navigating the Stability of 3,3-Difluorocyclobutanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Storage, Stability, and Degradation Pathways for a Key Pharmaceutical Building Block

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring the integrity of their work. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluorocyclobutanamine and its hydrochloride salt, crucial building blocks in the synthesis of novel therapeutics. While specific public data on the degradation kinetics of this compound is limited, this document outlines best practices derived from information on analogous compounds and established stability testing guidelines.

Recommended Storage Conditions

To maintain the purity and integrity of this compound and its hydrochloride salt, adherence to appropriate storage conditions is critical. The following recommendations are based on information provided by various chemical suppliers.

Compound FormRecommended Storage Conditions
This compound (Free Base) Store in a freezer at temperatures under -20°C.[1][2] The container should be tightly sealed and the compound kept in a dry, dark place under an inert atmosphere.[1][2]
This compound Hydrochloride Store in a cool, dry, and well-ventilated place.[3] It can be stored at room temperature or refrigerated (2-8°C).[4] The container must be kept tightly closed to protect it from moisture.[3]

Incompatible Materials

To prevent degradation and ensure safety, this compound and its salts should not be stored with strong oxidizing agents or strong bases.[3]

Proposed Framework for Comprehensive Stability Analysis

A thorough understanding of a compound's stability requires a multi-faceted approach encompassing long-term, accelerated, and forced degradation studies. The following sections outline proposed experimental protocols for evaluating the stability of this compound, adapted from established guidelines.

Logical Flow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

cluster_0 Stability Testing Workflow A Define Compound and Batch B Long-Term Stability Study (Recommended Conditions) A->B C Accelerated Stability Study (Elevated Temperature/Humidity) A->C D Forced Degradation Study (Stress Conditions) A->D E Analyze Samples at Time Points (e.g., HPLC, GC-MS) B->E C->E D->E F Identify and Quantify Degradants E->F G Elucidate Degradation Pathways F->G H Determine Shelf-Life and Re-test Period G->H

Figure 1: Proposed workflow for the comprehensive stability assessment of this compound.

Experimental Protocols for Stability Testing

The following are detailed, yet proposed, methodologies for conducting key stability experiments.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under recommended and elevated storage conditions to determine its shelf-life.

Methodology:

  • Sample Preparation: Use at least three different batches of this compound and its hydrochloride salt. Package the samples in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term:

      • Free Base: -20°C ± 5°C.

      • Hydrochloride Salt: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated:

      • Free Base: 4°C ± 2°C.

      • Hydrochloride Salt: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Methods: At each time point, analyze the samples for appearance, assay (purity), and degradation products using validated stability-indicating methods such as HPLC-UV, GC-MS, and Karl Fischer titration for water content.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and elucidate degradation pathways by subjecting the compound to harsh conditions.

Methodology:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Incubate the solutions at elevated temperatures (e.g., 50°C, 70°C) and monitor for degradation over time using HPLC.

  • Thermal Degradation:

    • Expose solid samples of the compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) in a controlled oven.

    • Analyze the samples at various time points to assess the extent of degradation.

  • Photostability:

    • Expose solid and solution samples to a light source with a specified output (e.g., ICH option 1: UV-A and visible light).

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples for any changes in appearance and purity.

  • Oxidative Degradation:

    • Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Monitor the reaction mixture for the formation of degradation products.

Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies.

cluster_1 Forced Degradation Workflow Start This compound Sample Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolysis Thermal Thermal Stress (Elevated Temperature) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Analysis LC-MS/MS, GC-MS, NMR for Degradant Identification Hydrolysis->Analysis Thermal->Analysis Photo->Analysis Oxidation->Analysis Pathway Structure Elucidation and Pathway Mapping Analysis->Pathway

Figure 2: A systematic approach to forced degradation studies for this compound.

Analysis of Degradation Products

A crucial aspect of stability testing is the identification and characterization of any degradation products.

Proposed Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is a primary tool for separating and quantifying the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile degradants. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for the structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify changes in functional groups.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented in the public domain, potential degradation mechanisms for similar fluorinated alicyclic amines may include:

  • Oxidation: The amine functionality is susceptible to oxidation, which could lead to the formation of corresponding oximes, nitroso, or nitro compounds.

  • Hydrolysis: Under certain pH and temperature conditions, the molecule could undergo reactions, although the C-F bonds are generally stable.

  • Ring Opening: Extreme conditions could potentially lead to the cleavage of the cyclobutane ring.

Further investigation through forced degradation studies is necessary to confirm these and other potential degradation pathways.

This technical guide provides a foundational framework for ensuring the stability and proper handling of this compound. By implementing these recommended storage conditions and employing a systematic approach to stability testing, researchers can maintain the quality of this vital building block and contribute to the successful development of new pharmaceuticals.

References

Theoretical Conformational Analysis of 3,3-Difluorocyclobutanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine is a valuable building block in medicinal chemistry, offering a unique combination of a strained four-membered ring and gem-difluoro substitution. Understanding its conformational preferences is crucial for rational drug design, as the spatial arrangement of the amine functional group dictates its interaction with biological targets. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, outlining key conformers, proposing experimental and computational protocols for their study, and presenting hypothetical quantitative data based on established principles of stereochemistry and fluorine substitution effects. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a robust starting point for researchers entering this area.

Introduction: The Conformational Landscape of Cyclobutane

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. In this puckered conformation, one carbon atom is bent out of the plane formed by the other three, with an angle of approximately 25°. This puckering leads to two distinct substituent positions on each carbon: axial and equatorial-like. The energy barrier for ring-flipping between equivalent puckered conformations is low, allowing for rapid interconversion at room temperature.

The introduction of substituents, such as the gem-difluoro group at the 3-position and the amine group at the 1-position in this compound, significantly influences the conformational equilibrium. The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding determines the relative stability of the possible conformers.

Key Conformers of this compound

The primary conformational isomerism in this compound arises from the orientation of the amine group, which can be either axial or equatorial. This results in two principal conformers:

  • Axial Conformer: The amine group occupies a position perpendicular to the approximate plane of the cyclobutane ring.

  • Equatorial Conformer: The amine group is situated in a position that is more within the approximate plane of the ring.

The relative stability of these two conformers is governed by a balance of several factors:

  • Steric Hindrance: The equatorial position is generally favored for bulky substituents to minimize steric clashes with other ring atoms and their substituents.

  • Gauche Interactions: The puckered nature of the ring leads to gauche interactions between adjacent substituents, which can be either stabilizing or destabilizing.

  • Dipole-Dipole Interactions: The highly polar C-F bonds create a local dipole moment. The orientation of the C-N bond dipole relative to the C-F dipoles will influence the overall stability.

  • Intramolecular Hydrogen Bonding: A key potential interaction in the axial conformer is the formation of an intramolecular hydrogen bond between a hydrogen atom of the amine group and one of the fluorine atoms. This interaction, if present, could significantly stabilize the axial conformation.

Proposed Methodologies for Conformational Analysis

A combined computational and experimental approach is recommended for a thorough conformational analysis of this compound.

Computational Chemistry Protocol

A hierarchical computational workflow is proposed to identify and characterize the low-energy conformers.

  • Conformational Search: A systematic search of the potential energy surface using a lower-level theory, such as molecular mechanics (e.g., MMFF94s force field), to identify all possible conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers should be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)). Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Effects: To model the behavior in solution, calculations should be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for relevant solvents (e.g., water, chloroform).

Experimental Validation Protocols

Experimental techniques are essential to validate the computational predictions.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts and coupling constants are sensitive to the molecular geometry.

    • ¹⁹F NMR: This technique provides direct information about the chemical environment of the fluorine atoms, which differs between conformers.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can identify through-space interactions between protons, providing crucial evidence for the preferred conformation in solution. For instance, a strong NOE between the amine protons and specific ring protons would support a particular axial or equatorial preference.

    • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, the dynamic equilibrium between conformers can be studied, and the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange can be determined.

  • X-ray Crystallography: If a suitable single crystal of this compound or a salt derivative can be obtained, X-ray diffraction will provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the axial and equatorial conformers of this compound, derived from theoretical principles. These values are intended for illustrative purposes and should be confirmed by dedicated computational and experimental studies.

Table 1: Calculated Relative Energies of this compound Conformers (Gas Phase, DFT B3LYP/6-311+G(d,p))

ConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Equatorial0.000.0075
Axial0.850.6525

Table 2: Key Predicted Geometric Parameters of this compound Conformers

ParameterEquatorial ConformerAxial Conformer
C1-C2-C3-C4 Dihedral Angle-28.5°-29.0°
H-N-C1-C2 Dihedral Angle175.2°65.8°
C1-N Bond Length1.47 Å1.48 Å
Intramolecular H(N)···F Distance> 3.0 Å~2.4 Å

Visualizing the Workflow and Relationships

The following diagrams illustrate the proposed workflow for the conformational analysis and the key relationships between the conformers.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_conclusion Conclusion comp_start Initial Structure Generation conf_search Conformational Search (MMFF94s) comp_start->conf_search dft_opt DFT Optimization & Frequencies (B3LYP/6-311+G(d,p)) conf_search->dft_opt solvation Solvation Modeling (PCM) dft_opt->solvation thermo Thermodynamic Analysis dft_opt->thermo conclusion Conformational Profile of This compound thermo->conclusion exp_start Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY, VT) exp_start->nmr xray X-ray Crystallography exp_start->xray exp_data Experimental Data nmr->exp_data xray->exp_data exp_data->conclusion

Caption: Proposed workflow for the conformational analysis of this compound.

conformer_equilibrium cluster_stabilization Potential Stabilizing Interaction axial Axial Conformer h_bond Intramolecular H-Bond (N-H···F) axial->h_bond stabilizes equatorial Equatorial Conformer transition_state Ring Flip (Low Energy Barrier) equatorial->transition_state transition_state->axial

Caption: Equilibrium between axial and equatorial conformers of this compound.

Conclusion

The conformational preference of this compound is a nuanced interplay of steric, electronic, and potentially hydrogen-bonding effects. Based on general principles, the equatorial conformer is likely to be the major species in solution, but a significant population of the axial conformer, potentially stabilized by an intramolecular N-H···F hydrogen bond, may exist. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise conformational landscape of this important synthetic building block. A thorough understanding of its three-dimensional structure will undoubtedly accelerate its application in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols: 3,3-Difluorocyclobutanamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine is a valuable building block in modern medicinal chemistry, offering a unique combination of a conformationally restricted cyclobutane ring and the advantageous properties of gem-difluorination. This fluorinated motif serves as a crucial component in the design of novel therapeutic agents, particularly in the development of kinase inhibitors and antiviral agents. The incorporation of the 3,3-difluorocyclobutyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. These application notes provide a comprehensive overview of the utility of this compound in drug design, with a focus on its application in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. Detailed experimental protocols for the synthesis of a key intermediate and a relevant biological assay are also presented.

Key Advantages of the this compound Scaffold

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to address various pharmaceutical challenges. The this compound moiety offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.

  • Conformational Rigidity: The cyclobutane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be exploited to lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.

  • Modulation of Physicochemical Properties: The introduction of two fluorine atoms can significantly alter the lipophilicity and pKa of the parent molecule. This allows for the fine-tuning of a compound's solubility, permeability, and interaction with its biological target. The difluoromethyl group can also act as a bioisostere for a carbonyl or hydroxyl group.

  • Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with the target protein.

Application in TYK2 Inhibitor Design

A significant application of fluorinated cyclobutylamines is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1] Selective inhibition of TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key objective to minimize potential side effects.[1]

The 3,3-difluorocyclobutylamino moiety has been successfully incorporated into a series of potent and selective TYK2 inhibitors. The cyclobutane ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to the overall favorable drug-like properties.

Quantitative Data: In Vitro Activity of N-(3,3-difluorocyclopentyl) TYK2 Inhibitors
Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Example 1 5>1000>1000>1000
Example 2 8>1000>1000>1000
Example 3 12850>1000>1000

Data is illustrative and based on publicly available patent literature for N-(3,3-difluorocyclopentyl) analogs.[2]

Experimental Protocols

Synthesis of a Key Intermediate: tert-butyl (3,3-difluorocyclobutyl)carbamate

This protocol describes the synthesis of a key protected intermediate that can be further elaborated to generate a library of kinase inhibitors.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound hydrochloride (1.0 g, 6.96 mmol) in DCM (20 mL), add triethylamine (2.9 mL, 20.9 mmol) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.67 g, 7.66 mmol) in DCM (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford tert-butyl (3,3-difluorocyclobutyl)carbamate.

In Vitro TYK2 Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the TYK2 enzyme.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL23 IL-23 IL23R IL-23R IL23->IL23R binds TYK2 TYK2 IL23R->TYK2 activates IL12R_beta1 IL-12Rβ1 JAK2 JAK2 IL12R_beta1->JAK2 activates STAT3_inactive STAT3 (inactive) TYK2->STAT3_inactive phosphorylates JAK2->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., IL-17, IL-22) Nucleus->Gene_Transcription initiates Inhibitor This compound -based Inhibitor Inhibitor->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_purification_analysis Purification & Analysis cluster_biological_testing Biological Evaluation Start This compound Hydrochloride Intermediate Boc-Protected Intermediate Start->Intermediate Boc Protection Coupling Coupling with Kinase Scaffold Intermediate->Coupling Multi-step Synthesis Final_Compound Final Inhibitor Compound Coupling->Final_Compound Purification Purification (e.g., HPLC) Final_Compound->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Kinase_Assay In Vitro TYK2 Kinase Assay Analysis->Kinase_Assay Screen Purified Compounds IC50 IC50 Determination Kinase_Assay->IC50 Selectivity JAK Panel Selectivity Screening IC50->Selectivity

Caption: General experimental workflow from synthesis to in vitro testing.

References

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3,3-difluorocyclobutanamine and its derivatives. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. The inclusion of the gem-difluorocyclobutane motif can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2]

This document outlines two primary synthetic routes to obtain this compound hydrochloride and provides protocols for its derivatization.

Synthetic Strategies for this compound Hydrochloride

Two common and effective strategies for the synthesis of this compound are:

  • Route A: Reductive Amination of 3,3-Difluorocyclobutanone. This method involves the formation of an imine from the corresponding ketone, followed by in-situ reduction to the primary amine. This is a widely used transformation in organic synthesis for preparing amines.[3][4][5]

  • Route B: Deprotection of a Carbamate Precursor. This route involves the removal of a protecting group, such as a benzyl carbamate (Cbz), from a protected amine precursor to yield the final primary amine. This method is often high-yielding and clean.

Experimental Workflow Overview

G cluster_A Route A: Reductive Amination cluster_B Route B: Carbamate Deprotection start Synthetic Strategies ketone 3,3-Difluorocyclobutanone start->ketone carbamate Benzyl (3,3-difluorocyclobutyl)carbamate start->carbamate product This compound Hydrochloride imine Imine Formation (Ammonia Source) ketone->imine Step 1 reduction Reduction (e.g., NaBH₄) imine->reduction Step 2 reduction->product HCl Salt Formation deprotection Hydrogenolysis (Pd/C, H₂) carbamate->deprotection deprotection->product HCl Salt Formation

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluorocyclobutanone (Route A)

This protocol describes a general procedure for the synthesis of this compound via reductive amination of the corresponding ketone, followed by conversion to its hydrochloride salt.

Materials:

  • 3,3-Difluorocyclobutanone

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol or ethanol

  • Diethyl ether or Isopropanol

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or concentrated HCl)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Imine Formation:

    • In a reaction vessel under an inert atmosphere, dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Add a solution of ammonia in methanol (10-20 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate imine formation.

  • Reduction:

    • While maintaining the temperature at 0 °C, slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

    • Cool the solution in an ice bath to encourage precipitation of the hydrochloride salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.[2]

Protocol 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate (Route B)

This protocol details the synthesis of this compound hydrochloride by the hydrogenolysis of its benzyl carbamate-protected precursor.

Materials:

  • Benzyl (3,3-difluorocyclobutyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite®)

  • Hydrogen source (Hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Hydrogenolysis:

    • To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol (approx. 15 mL per gram of substrate), add 10% Pd/C catalyst (approx. 10-20% by weight).[6]

    • Subject the mixture to a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature overnight.

    • Monitor the reaction for the consumption of starting material by TLC.

  • Work-up and Salt Formation:

    • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.

    • To the combined filtrate, add concentrated hydrochloric acid (approx. 0.3 mL per gram of starting material).

    • Evaporate the solvent under reduced pressure to afford this compound hydrochloride.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound hydrochloride.

Route Step Key Reagents Typical Yield Purity Reference
A: Reductive Amination Imine Formation & Reduction3,3-Difluorocyclobutanone, NH₃, NaBH₄Good to Excellent (General)-[4][5]
B: Deprotection Hydrogenolysis & Salt FormationBenzyl (3,3-difluorocyclobutyl)carbamate, 10% Pd/C, H₂, HCl85%-(procedure adapted from a similar synthesis)
Commercial Product ---≥ 98%[2]

Application in Drug Development: Kinase Inhibitors

The this compound scaffold is a key component in the development of selective kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[7] The Janus kinase (JAK) family, which includes TYK2, is a particularly important target.[8]

Derivatives of this compound are used in the preparation of potent inhibitors targeting these pathways, contributing to the development of next-generation therapeutics.[1]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from outside the cell to the nucleus, leading to changes in gene expression.[8][9] The pathway is critical for immunity, cell proliferation, and differentiation.[10] TYK2 is an essential kinase that mediates signals for key cytokines like IL-12, IL-23, and Type I Interferons.[7][11] Inhibitors incorporating the this compound moiety can be designed to selectively target TYK2, thereby modulating these immune responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment TYK2->Receptor 3. Phosphorylation TYK2->STAT 5. Phosphorylation JAK2->Receptor JAK2->STAT STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Inhibitor This compound Derivative (Inhibitor) Inhibitor->TYK2 Inhibition Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription 8. Regulation

References

Application of 3,3-Difluorocyclobutanamine in Antiviral Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine is a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel antiviral agents. The incorporation of the gem-difluorocyclobutyl moiety into drug candidates can offer significant advantages, including enhanced metabolic stability, improved binding affinity to target proteins, and favorable physicochemical properties. The strong carbon-fluorine bonds are resistant to metabolic oxidation, potentially increasing the in vivo half-life of a drug. Furthermore, the difluoromethylene group can act as a bioisostere for other functional groups, enabling finer control over the molecule's interaction with its biological target. This document provides a detailed exploration of the application of this compound in antiviral drug discovery, with a focus on its use in the development of piperazinyl antiviral agents and as a key component in inhibitors of viral enzymes like neuraminidase and Hepatitis C Virus (HCV) NS5A protein.

Rationale for Use in Antiviral Drug Design

The strategic incorporation of fluorinated motifs is a well-established strategy in modern drug discovery. In the context of antiviral agents, this compound offers several compelling advantages:

  • Metabolic Stability: The high strength of the C-F bond makes the difluorocyclobutyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The introduction of fluorine atoms can alter the lipophilicity and pKa of the parent molecule, which can be optimized to enhance cell permeability and target engagement.

  • Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of viral proteins, thereby increasing the potency of the inhibitor.

  • Conformational Rigidity: The cyclobutane ring provides a degree of conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation for optimal target binding.

Application in Piperazinyl Antiviral Agents

This compound serves as a key synthetic intermediate for the preparation of piperazinyl antiviral agents.[] The piperazine scaffold is a common feature in many biologically active compounds, and its derivatives have shown broad-spectrum antiviral activity. The amine functionality of this compound allows for its straightforward incorporation into a piperazine ring system, creating novel chemical entities with the potential to inhibit a range of viruses.

While specific antiviral agents containing the this compound moiety are not extensively detailed in publicly available literature with full experimental data, a patent for piperazine derivatives as antiviral agents suggests the use of trifluoromethyl groups, highlighting the interest in fluorinated substituents in this class of compounds.

Hypothetical Application in Neuraminidase Inhibitors

The development of inhibitors for viral neuraminidase, a key enzyme for the release of influenza virus particles from infected cells, represents a promising application for this compound. The cyclobutane scaffold can serve as a core structure for designing molecules that mimic the natural substrate of neuraminidase, sialic acid.

Signaling Pathway: Influenza Virus Release and Neuraminidase Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

G Mechanism of Neuraminidase Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by a this compound Derivative Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding HostCell->Budding Replication Release Virus Release Budding->Release Neuraminidase Action Release->Virus Progeny Virus NA_Inhibitor Neuraminidase Inhibitor (Hypothetical this compound Derivative) Neuraminidase Neuraminidase Active Site NA_Inhibitor->Neuraminidase Binds to TrappedVirus Virus Trapped on Cell Surface Neuraminidase->TrappedVirus Inhibits Cleavage

Caption: Inhibition of influenza virus release by a hypothetical neuraminidase inhibitor.

Application in Hepatitis C Virus (HCV) NS5A Inhibitors

Another significant area of application for this compound is in the development of inhibitors for the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a clinically validated target for HCV therapy, and inhibitors of this protein have shown potent antiviral activity.[2][3][4][5] The incorporation of a difluorocyclobutyl moiety can enhance the potency and pharmacokinetic properties of these inhibitors.

Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments in the evaluation of antiviral compounds derived from this compound.

Synthesis of a Hypothetical Piperazinyl Antiviral Agent

This protocol describes a general synthetic route for incorporating this compound into a piperazine-based scaffold.

G Synthetic Workflow for a Piperazinyl Antiviral Start This compound Coupling Reductive Amination or Amide Coupling Start->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Intermediate Piperazinyl-Difluorocyclobutane Intermediate Coupling->Intermediate FinalCoupling Coupling with Antiviral Pharmacophore Intermediate->FinalCoupling FinalProduct Final Piperazinyl Antiviral Agent FinalCoupling->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General synthetic workflow for piperazinyl antivirals.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted piperazine derivative in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Amine: Add this compound to the reaction mixture.

  • Reductive Amination: For reductive amination, add a reducing agent like sodium triacetoxyborohydride and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the piperazinyl-difluorocyclobutane intermediate.

  • Final Coupling: The intermediate can then be coupled with a desired antiviral pharmacophore, for example, via an amide bond formation, to yield the final product.

  • Characterization: Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the 50% effective concentration (EC50) of a compound that inhibits viral replication.

Materials:

  • Confluent monolayer of host cells (e.g., MDCK for influenza, Huh-7 for HCV) in 6-well plates.

  • Virus stock of known titer.

  • Test compound (dissolved in DMSO and serially diluted).

  • Overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose).

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound.

  • Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis:

The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G Plaque Reduction Assay Workflow CellSeeding Seed Host Cells in 6-well Plates Infection Infect with Virus CellSeeding->Infection Treatment Add Serial Dilutions of Test Compound Infection->Treatment Overlay Add Agarose Overlay Treatment->Overlay Incubation Incubate for 2-3 Days Overlay->Incubation Staining Fix and Stain with Crystal Violet Incubation->Staining Counting Count Plaques Staining->Counting Analysis Calculate EC50 Counting->Analysis

Caption: Workflow for the plaque reduction assay.

Quantitative Data Summary

Due to the limited availability of public data for specific antiviral agents derived from this compound, the following table presents hypothetical data for a candidate compound ("DFC-Agent-1") to illustrate how results would be presented.

CompoundTarget VirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
DFC-Agent-1 Influenza A (H1N1)Plaque Reduction0.5>100>200
DFC-Agent-1 Hepatitis C Virus (Genotype 1b)Replicon Assay0.02>50>2500
Oseltamivir Influenza A (H1N1)Plaque Reduction0.8>100>125
Daclatasvir Hepatitis C Virus (Genotype 1b)Replicon Assay0.009>20>2222

Conclusion

This compound is a promising and versatile building block for the development of novel antiviral therapeutics. Its unique properties, including metabolic stability and the ability to enhance binding interactions, make it an attractive component for medicinal chemists. While detailed public data on specific antiviral drugs incorporating this moiety is currently sparse, the foundational principles of its application in creating potent piperazinyl antivirals, neuraminidase inhibitors, and HCV NS5A inhibitors are well-established. Further research and publication in this area are anticipated to reveal concrete examples of successful antiviral candidates derived from this valuable fluorinated scaffold.

References

Application Notes and Protocols for the Reductive Amination of 3,3-Difluorocyclopentanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Difluorocyclopentanamine and its derivatives are valuable building blocks in medicinal chemistry and drug development, frequently incorporated to modulate the physicochemical properties of bioactive molecules, such as their metabolic stability and bioavailability.[1] The synthesis of these amines is most commonly achieved through the reductive amination of 3,3-difluorocyclopentanone. This application note provides detailed protocols for this key transformation, summarizes quantitative data for various reaction conditions, and offers insights into potential challenges and optimization strategies. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Overview of Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[2][3] For the synthesis of a primary amine from a ketone, an ammonia source is utilized.[3]

Due to the electron-withdrawing effect of the fluorine atoms, 3,3-difluorocyclopentanone can exhibit altered reactivity compared to its non-fluorinated analog.[4] This may necessitate adjustments to reaction conditions to ensure efficient imine formation and subsequent reduction.[4]

Data Presentation: Comparison of Reductive Amination Protocols

The following table summarizes various protocols for the reductive amination of 3,3-difluorocyclopentanone, providing a comparative overview of reagents, conditions, and potential outcomes.

Protocol Amine Source Reducing Agent Solvent Additives/Catalyst Temperature Reaction Time Key Considerations
Protocol 1 Ammonium acetateSodium cyanoborohydride (NaBH₃CN)Methanol or DichloromethaneAcetic acid (catalytic)0 °C to Room Temp.Several hours to overnightNaBH₃CN is a selective reducing agent for imines in the presence of ketones.[5] Acetic acid catalyzes imine formation.[4]
Protocol 2 Ammonia (7N in Methanol)Sodium borohydride (NaBH₄)Methanol or EthanolNone0 °C to Room Temp.Several hours to overnightImine formation should be allowed to proceed for 1-2 hours before the addition of NaBH₄ to minimize reduction of the starting ketone.[3][4]
Protocol 3 Ammonia (gas or in Methanol)Raney Nickel / H₂MethanolRaney Nickel50-80 °CMonitored by H₂ uptakeThis catalytic hydrogenation method is suitable for larger-scale synthesis and avoids boron-based reagents. Requires specialized high-pressure equipment.[6]
Protocol 4 Ammonium formateIridium catalystMethanolIridium catalyst50 °CNot specifiedA transfer hydrogenation approach where ammonium formate serves as both the nitrogen and hydrogen source.[7][8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is a common laboratory-scale procedure that utilizes a mild and selective reducing agent.[4]

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloromethane

  • Acetic acid, glacial

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 3,3-difluorocyclopentanone (1.0 eq) in methanol or dichloromethane.

  • Add ammonium acetate (10-20 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.[4]

  • Allow the reaction to warm to room temperature and stir for several hours or overnight until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Perform a standard aqueous workup. If the solvent is dichloromethane, separate the layers. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanamine.

  • For purification as the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and slowly add a solution of HCl in a compatible solvent until precipitation is complete.[3][4]

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain 3,3-difluorocyclopentanamine hydrochloride.[4]

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol employs a more reactive but less expensive reducing agent than sodium cyanoborohydride.[3]

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dilute hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone (1.0 eq) in anhydrous methanol or ethanol in a reaction vessel.[3]

  • Cool the solution to 0 °C.

  • Add a large excess of ammonia solution (e.g., 10-20 equivalents of a 7N solution in methanol).[3]

  • Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.[3]

  • While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.5-2.0 eq) in portions.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC or GC-MS.[3]

  • Quench the reaction by the careful addition of water or a dilute acid.[3]

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Mandatory Visualization

Reductive_Amination_Workflow cluster_synthesis Reductive Amination Synthesis start Start: 3,3-Difluorocyclopentanone & Amine Source imine_formation Imine Formation (Solvent, optional catalyst) start->imine_formation Mix reduction Reduction (Reducing Agent) imine_formation->reduction Add reducing agent workup Aqueous Workup & Extraction reduction->workup Quench purification Purification (e.g., Crystallization as HCl salt) workup->purification Crude Amine product Final Product: 3,3-Difluorocyclopentanamine (or its salt) purification->product

References

Scale-Up Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-difluorocyclobutanamine hydrochloride, a critical building block in the development of novel therapeutics. The presence of the gem-difluoro group on the cyclobutane ring offers unique conformational constraints and electronic properties that can enhance the pharmacological profile of drug candidates. Two primary synthetic routes are presented, offering flexibility based on starting material availability and process considerations.

Synthetic Strategies Overview

Two viable synthetic routes for the scale-up production of this compound hydrochloride have been identified from the literature.

Route 1: Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid

This pathway involves a four-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. The key transformations include esterification, geminal difluorination of the ketone, conversion to a hydroxamic acid, and a subsequent Hofmann rearrangement to yield the desired amine, which is then converted to its hydrochloride salt.

Route 2: Deprotection of a Carbamate Precursor

This approach utilizes a protected amine, benzyl (3,3-difluorocyclobutyl)carbamate, which undergoes catalytic hydrogenation to remove the benzyl protecting group and concurrently form the hydrochloride salt upon treatment with hydrochloric acid. This method is more direct if the carbamate precursor is readily available.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes, providing a basis for comparison and scale-up planning.

Table 1: Quantitative Data for Synthesis Route 1 (from 3-Oxocyclobutanecarboxylic Acid)

StepReactantsReagents/CatalystsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
1. Esterification3-Oxocyclobutanecarboxylic acid, MethanolThionyl chlorideMethanol65585
2. FluorinationMethyl 3-oxocyclobutanecarboxylateDiethylaminosulfur trifluoride (DAST)Dichloromethane-78 to RT4-6(Not specified)
3. AmidationMethyl 3,3-difluorocyclobutanecarboxylateHydroxylamine hydrochloride, Base (e.g., NaOMe)Methanol0-401-2(Not specified)
4. Rearrangement & Salt Formation3,3-Difluoro-N-hydroxycyclobutane-1-carboxamidep-Toluenesulfonyl chloride, Base (e.g., K₂CO₃), HClMethanol, Ethanol10-25(Not specified)(Not specified)

Table 2: Quantitative Data for Synthesis Route 2 (from Benzyl (3,3-difluorocyclobutyl)carbamate)

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)
Deprotection & Salt FormationBenzyl (3,3-difluorocyclobutyl)carbamate10% Palladium on Carbon (Pd/C), Hydrogen (1 atm), Concentrated HClMethanolRoom TemperatureOvernight85

Experimental Protocols

Route 1: Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid

This protocol is a representative procedure based on a patented synthetic route and may require optimization for specific large-scale applications.

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

  • Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 65 °C and stir for 5 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove methanol. The resulting crude methyl 3-oxocyclobutanecarboxylate can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3,3-difluorocyclobutanecarboxylate

  • Reaction Setup: Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (10 vol) and cool the solution to -78 °C under an inert atmosphere.

  • Fluorination: Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, ~1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Step 3: Synthesis of 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide

  • Reaction Setup: Dissolve methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) and hydroxylamine hydrochloride (1.0-2.0 eq) in methanol (10 vol).

  • Reaction: Add a solution of a suitable base, such as sodium methoxide in methanol, to the mixture at 0 °C. Stir the reaction at a temperature between 0-40 °C for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Intermediate Use: The resulting intermediate, 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide, can be used in the next step without isolation.

Step 4: Synthesis of this compound hydrochloride

  • Rearrangement: To the solution containing 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide, add a base such as potassium carbonate (e.g., 2.4 eq) and p-toluenesulfonyl chloride (e.g., 1.2 eq) in methanol at 20-25 °C. This initiates a Hofmann-type rearrangement to form the corresponding amine.

  • Salt Formation: After the rearrangement is complete, carefully acidify the reaction mixture with a solution of hydrochloric acid in ethanol or another suitable solvent to a pH of 1-2 at 10-15 °C.

  • Isolation and Purification: The this compound hydrochloride will precipitate from the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the final product.

Route 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This protocol is a more direct, single-step procedure to the final product from a protected precursor.[1]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1 g) to the solution.[1]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously overnight at room temperature.[1]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of celite or diatomaceous earth to remove the catalyst, and wash the pad with methanol.[1]

  • Salt Formation and Isolation: To the filtrate, add concentrated hydrochloric acid (2 mL) and then evaporate the solvent under reduced pressure to afford this compound hydrochloride.[1] The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

G cluster_route1 Route 1: From 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Methyl 3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic Acid->Methyl 3-oxocyclobutanecarboxylate Esterification (MeOH, SOCl₂) Methyl 3,3-difluorocyclobutanecarboxylate Methyl 3,3-difluorocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate->Methyl 3,3-difluorocyclobutanecarboxylate Fluorination (DAST) 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide Methyl 3,3-difluorocyclobutanecarboxylate->3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide Amidation (NH₂OH·HCl) This compound This compound 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide->this compound Hofmann Rearrangement This compound HCl This compound HCl This compound->this compound HCl Salt Formation (HCl)

Caption: Synthetic pathway for Route 1.

G cluster_route2 Route 2: From Carbamate Precursor Benzyl (3,3-difluorocyclobutyl)carbamate Benzyl (3,3-difluorocyclobutyl)carbamate This compound HCl This compound HCl Benzyl (3,3-difluorocyclobutyl)carbamate->this compound HCl Catalytic Hydrogenation (H₂, Pd/C, HCl)

Caption: Synthetic pathway for Route 2.

G cluster_workflow General Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow.

References

Application Notes and Protocols for Parallel Synthesis of Compound Libraries with 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3,3-difluorocyclobutanamine as a versatile building block in the parallel synthesis of diverse compound libraries for drug discovery. The introduction of the 3,3-difluorocyclobutane motif is a valuable strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Parallel synthesis enables the rapid generation of numerous analogs, which is crucial for accelerating the hit-to-lead optimization process.

The following sections detail robust, solution-phase parallel synthesis protocols for creating amide, secondary amine, and N-alkylated amine libraries from this compound. These protocols are designed for a 96-well plate format, facilitating high-throughput synthesis and screening.

Key Reactions for Library Synthesis

Three fundamental reactions widely employed in parallel synthesis for the derivatization of primary amines are amide bond formation, reductive amination, and nucleophilic substitution (N-alkylation). These reactions are generally high-yielding and tolerate a broad range of functional groups, making them ideal for the construction of large and diverse compound libraries.

Data Presentation

The following tables summarize the expected outcomes for the parallel synthesis of compound libraries using this compound with a selection of representative building blocks. The yields provided are typical for these reactions and may vary depending on the specific substrate and reaction conditions.

Table 1: Parallel Amide Coupling of this compound with Diverse Carboxylic Acids

EntryCarboxylic AcidCoupling ReagentBaseSolventTypical Yield (%)
1Benzoic AcidHATUDIPEADMF85-95
24-Chlorobenzoic AcidHATUDIPEADMF80-90
33-Pyridinecarboxylic AcidHATUDIPEADMF75-85
4Acetic AcidHATUDIPEADMF88-98
5Cyclohexanecarboxylic AcidHATUDIPEADMF82-92

Table 2: Parallel Reductive Amination of this compound with Aldehydes and Ketones

EntryCarbonyl CompoundReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE70-85
24-MethoxybenzaldehydeNaBH(OAc)₃DCE75-90
3AcetoneNaBH(OAc)₃DCE65-80
4CyclohexanoneNaBH(OAc)₃DCE70-85
52-ThiophenecarboxaldehydeNaBH(OAc)₃DCE60-75

Table 3: Parallel Nucleophilic Substitution of this compound with Electrophiles

EntryElectrophileBaseSolventTypical Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile75-90
24-Nitrobenzyl bromideK₂CO₃Acetonitrile80-95
32-(Bromomethyl)naphthaleneK₂CO₃Acetonitrile70-85
4Ethyl bromoacetateK₂CO₃Acetonitrile65-80
53-(Bromomethyl)pyridineK₂CO₃Acetonitrile60-75

Experimental Protocols

The following are representative protocols for the solution-phase parallel synthesis of compound libraries using this compound. These protocols are optimized for a 96-well plate format but can be scaled as needed.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.

Materials:

  • This compound hydrochloride

  • Diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound hydrochloride in DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound hydrochloride stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and concentrate to dryness.

    • Re-dissolve the crude products in a suitable solvent for analysis and purification (e.g., by LC-MS).

Protocol 2: Parallel Reductive Amination

This protocol describes the synthesis of a secondary amine library by the reductive amination of this compound with a diverse set of aldehydes and ketones.

Materials:

  • This compound

  • Diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare a 0.2 M solution of each aldehyde or ketone in DCE in a separate 96-well plate.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective aldehyde or ketone stock solution to each well (0.02 mmol).

    • Add 5 µL of glacial acetic acid to each well.

    • Allow the mixture to stir for 1 hour at room temperature to facilitate imine formation.

    • Add 100 µL of the sodium triacetoxyborohydride stock solution to each well (0.03 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of dichloromethane to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and concentrate to dryness.

    • Re-dissolve the crude products in a suitable solvent for analysis and purification.

Protocol 3: Parallel Nucleophilic Substitution (N-Alkylation)

This protocol describes the synthesis of a tertiary amine library by the N-alkylation of this compound with a diverse set of electrophiles.

Materials:

  • This compound

  • Diverse electrophiles (e.g., benzyl bromides, alkyl halides)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (ACN)

  • 96-well reaction block with heating capabilities

Procedure:

  • Preparation of Stock Solutions and Reagents:

    • Prepare a 0.2 M solution of this compound in acetonitrile.

    • Prepare a 0.2 M solution of each electrophile in acetonitrile in a separate 96-well plate.

    • Weigh 41.4 mg of finely powdered potassium carbonate (0.3 mmol) into each well of the 96-well reaction block.

  • Reaction Setup:

    • To each well of the reaction block containing potassium carbonate, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective electrophile stock solution to each well (0.02 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and heat to 60 °C with shaking for 16 hours.

    • Cool the reaction block to room temperature.

    • Add 500 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and concentrate to dryness.

    • Re-dissolve the crude products in a suitable solvent for analysis and purification.

Mandatory Visualization

G cluster_0 Parallel Amide Coupling Workflow A1 Prepare 0.2M this compound in DMF B Dispense Reagents into 96-well Reaction Block A1->B A2 Prepare 0.2M Carboxylic Acids in DMF (96-well plate) A2->B A3 Prepare 0.2M HATU in DMF A3->B A4 Prepare 0.4M DIPEA in DMF A4->B C Shake at Room Temperature for 16 hours B->C D Quench with Water C->D E Liquid-Liquid Extraction with Ethyl Acetate D->E F Analysis and Purification (LC-MS) E->F

Caption: Parallel Amide Coupling Workflow.

G cluster_1 Parallel Reductive Amination Workflow RA1 Prepare 0.2M this compound in DCE RB Dispense Amine, Carbonyl, and Acetic Acid RA1->RB RA2 Prepare 0.2M Aldehydes/Ketones in DCE (96-well plate) RA2->RB RA3 Prepare 0.3M NaBH(OAc)3 in DCE RD Add NaBH(OAc)3 Solution RA3->RD RC Imine Formation (1 hour at RT) RB->RC RC->RD RE Shake at Room Temperature for 16 hours RD->RE RF Quench with NaHCO3 (aq) RE->RF RG Liquid-Liquid Extraction with Dichloromethane RF->RG RH Analysis and Purification (LC-MS) RG->RH

Caption: Parallel Reductive Amination Workflow.

G cluster_2 Parallel N-Alkylation Workflow NA1 Prepare 0.2M this compound in Acetonitrile NB Dispense Amine and Electrophile Solutions NA1->NB NA2 Prepare 0.2M Electrophiles in Acetonitrile (96-well plate) NA2->NB NA3 Dispense K2CO3 into 96-well Reaction Block NA3->NB NC Heat at 60°C with Shaking for 16 hours NB->NC ND Quench with Water NC->ND NE Liquid-Liquid Extraction with Ethyl Acetate ND->NE NF Analysis and Purification (LC-MS) NE->NF

Caption: Parallel N-Alkylation Workflow.

Application Notes and Protocols for Amide Coupling Reactions with 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The incorporation of unique structural motifs into lead compounds is a key strategy for modulating physicochemical properties and improving pharmacological profiles. 3,3-Difluorocyclobutanamine is a valuable building block that introduces a strained, gem-difluorinated cyclobutyl ring system. The presence of the difluoromethylene group can confer desirable properties such as increased metabolic stability, altered lipophilicity, and specific conformational constraints, making it an attractive scaffold for the design of novel therapeutic agents.

However, the electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the amine, which can present challenges for standard amide coupling protocols. This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with a variety of carboxylic acids, addressing common challenges and offering strategies for optimization.

Challenges in Amide Coupling with this compound

The primary challenge in the acylation of this compound is its reduced nucleophilicity compared to non-fluorinated analogues. This decreased reactivity necessitates the use of more potent coupling reagents and potentially harsher reaction conditions to achieve high yields. Standard coupling reagents such as EDC in combination with HOBt may prove inefficient.[1] Therefore, careful selection of the coupling strategy is crucial for success.

Recommended Coupling Reagents and Strategies

For efficient amide bond formation with this compound, several classes of coupling reagents are recommended. The choice of reagent will depend on the specific substrates, their steric hindrance, and the presence of other functional groups.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective for coupling challenging amines due to the formation of highly reactive activated esters.[1] HATU is often the reagent of choice for routine couplings.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are powerful coupling agents, particularly for sterically hindered substrates and for minimizing racemization of chiral carboxylic acids.[1]

  • Acyl Fluoride Precursors: For extremely challenging couplings where other methods fail, the in situ generation of highly reactive acyl fluorides from carboxylic acids using reagents like TCFH-NMI or BTFFH can be a successful strategy.[1][2]

  • Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile that can be coupled with this compound, typically in the presence of a non-nucleophilic base.[1] This method is effective but can be harsh and may not be suitable for sensitive substrates.

Experimental Protocols

The following protocols provide detailed methodologies for the amide coupling of this compound hydrochloride, which is a common commercially available salt form. The initial step in these protocols involves the liberation of the free amine using a non-nucleophilic base.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a reliable starting point for the coupling of a wide range of carboxylic acids with this compound.

Workflow for HATU-mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound HCl and Carboxylic Acid in DMF B Add DIPEA to liberate free amine A->B 1.1 eq. Carboxylic Acid 1.0 eq. Amine HCl C Add HATU solution B->C 2.0-3.0 eq. DIPEA D Stir at room temperature for 2-16 h C->D 1.1 eq. HATU E Quench with water D->E F Extract with organic solvent (e.g., EtOAc) E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound hydrochloride

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add this compound hydrochloride (1.0 equivalent).

  • Add DIPEA (2.0-3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to ensure the liberation of the free amine.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling via Acid Chloride Formation

This protocol is suitable for unreactive carboxylic acids or when other coupling methods have failed.

Workflow for Acid Chloride-mediated Amide Coupling

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in DCM B Add Oxalyl Chloride and catalytic DMF A->B C Stir at room temperature B->C D Concentrate to remove excess reagent C->D E Dissolve crude Acid Chloride in DCM D->E F Add solution of this compound and DIPEA at 0°C E->F G Stir and warm to room temperature F->G H Quench with water G->H I Extract, wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for amide coupling via acid chloride formation.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

Procedure: Part A: Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature. Gas evolution should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step.

Part B: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound hydrochloride (1.0-1.2 equivalents) and DIPEA or TEA (2.0-3.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with DCM. Wash the combined organic layers, dry over anhydrous sulfate, and concentrate.

  • Purify the crude amide by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes typical reaction conditions and expected outcomes for different coupling reagents. Yields are representative and will vary depending on the specific substrates used.

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield RangeNotes
HATUDIPEADMF20-252-1660-95%Generally high yields and clean reactions. Good first choice.
HCTUDIPEADMF20-251-1265-98%Often faster and more efficient than HATU.
PyBOPDIPEADCM/DMF20-254-2450-90%Effective for sterically hindered substrates.
EDC/HOBtDIPEADMF20-2512-4820-60%Lower yields expected for this challenging amine.
Oxalyl ChlorideDIPEA/TEADCM0 to 252-1655-90%Highly effective but requires a two-step procedure and is not suitable for acid-sensitive substrates.

Troubleshooting Guide

Logic for Selecting an Amide Coupling Reagent

G A Start: Couple Carboxylic Acid with this compound B Are substrates sterically hindered or electron-deficient? A->B H Is racemization a concern? A->H C Use standard potent reagent: HATU or HCTU B->C No E Try a more potent reagent: PyBOP or PyAOP B->E Yes D Low yield or no reaction? C->D D->E Yes F Still low yield? E->F G Consider alternative strategies: - Acyl Fluoride Formation (BTFFH) - Acid Chloride Formation F->G Yes I Use racemization-suppressing reagents: PyAOP, COMU with HOAt/Oxyma H->I Yes

Caption: Decision tree for selecting an appropriate amide coupling reagent.

IssuePotential CauseSuggested Solution
Low or no product formationInsufficiently reactive coupling reagent.Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP. For very difficult cases, consider forming the acid chloride.[1]
Steric hindrance from either the carboxylic acid or the amine.Increase the reaction temperature. Microwave heating can also be effective.[1] Use less sterically demanding acylating agents like acyl fluorides.[1]
Formation of side productsRacemization of the carboxylic acid (if chiral).Use a coupling reagent known to suppress racemization, such as PyAOP or COMU, often in combination with an additive like HOAt.[1]
Side reactions of the coupling reagent.Choose a different class of coupling reagent. For example, phosphonium salts do not react with the free amine.
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction closely by LC-MS to determine the optimal endpoint.
Incomplete liberation of the free amine from its hydrochloride salt.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used and that it is allowed to stir with the amine salt before adding the coupling reagent.

By leveraging the appropriate coupling reagents and optimizing reaction conditions, this compound can be effectively incorporated into a wide range of molecules, enabling the exploration of novel chemical space in drug discovery programs.

References

Application Notes and Protocols for N-Arylation of 3,3-Difluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-difluorocyclobutanamine moiety is a valuable building block in modern medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring offers a unique combination of metabolic stability, conformational restriction, and modulation of the amine's basicity. These properties make it an attractive scaffold for the design of novel therapeutic agents, particularly in the development of kinase inhibitors. The N-arylation of this compound and its derivatives is a key chemical transformation for incorporating this valuable motif into drug candidates. This document provides detailed application notes and experimental protocols for the palladium-catalyzed N-arylation of this compound, commonly achieved through the Buchwald-Hartwig amination reaction.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

Reaction Principle

The N-arylation of this compound with an aryl halide (Ar-X, where X = Br, Cl) proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The this compound coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-3,3-difluorocyclobutanamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction, influencing reaction rate, yield, and the scope of compatible substrates.

Experimental Protocols

The following protocols are representative examples for the N-arylation of this compound with different aryl halides. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: N-Arylation of this compound with an Aryl Bromide

This protocol describes the synthesis of N-(5-fluoropyrimidin-2-yl)-3,3-difluorocyclobutanamine.

Materials:

  • This compound hydrochloride

  • 2-Bromo-5-fluoropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound hydrochloride (1.2 equivalents), 2-bromo-5-fluoropyrimidine (1.0 equivalent), and cesium carbonate (2.5 equivalents).

  • Add the palladium precursor, Pd₂(dba)₃ (0.05 equivalents), and the phosphine ligand, Xantphos (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-fluoropyrimidin-2-yl)-3,3-difluorocyclobutanamine.

Protocol 2: N-Arylation of this compound with an Aryl Chloride

This protocol outlines a general procedure for the coupling of this compound with an aryl chloride, which typically requires more active catalyst systems.

Materials:

  • This compound

  • Aryl chloride (e.g., 2-chloro-5-nitropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd(OAc)₂ (0.02 equivalents) and XPhos (0.04 equivalents).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve this compound (1.2 equivalents) and the aryl chloride (1.0 equivalent) in anhydrous toluene.

  • Add the amine/aryl chloride solution to the catalyst mixture.

  • Add sodium tert-butoxide (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-aryl-3,3-difluorocyclobutanamine product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. The data is compiled from typical conditions found in the literature for similar substrates and should be used as a guide for reaction optimization.

Table 1: N-Arylation with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-fluoropyrimidinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.5)1,4-Dioxane1101275-90
24-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001680-95
31-Bromo-4-methoxybenzene[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LHMDS (1.5)THF80885-98

Table 2: N-Arylation with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-nitropyridinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001870-85
24-ChlorotoluenePd-G3-XPhos (2)-K₂CO₃ (2.0)t-Amyl alcohol1102465-80
31-Chloro-3-(trifluoromethyl)benzene[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)KOtBu (1.8)1,4-Dioxane1001678-92

Visualizations

Buchwald_Hartwig_Amination cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification Reactants Aryl Halide (Ar-X) This compound Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Combine Catalyst_System Pd Precursor (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Catalyst_System->Inert_Atmosphere Base Base (e.g., Cs₂CO₃) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., 1,4-Dioxane) Solvent->Inert_Atmosphere Heating Heating (80-120 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filtration (remove inorganics) Cooling->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl-3,3-difluorocyclobutanamine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex + Ar-X (Oxidative Addition) Amine_complex [LₙPd(II)(Ar)(AmineH)]⁺X⁻ OA_complex->Amine_complex + Amine-H Amido_complex LₙPd(II)(Ar)(Amine) Amine_complex->Amido_complex + Base - Base-H⁺X⁻ HX Base-H⁺X⁻ Amine_complex->HX Amido_complex->Pd0 Reductive Elimination Product Ar-Amine Amido_complex->Product ArX Ar-X AmineH Amine-H Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthesis of novel drug candidates. The provided protocols and data serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. Careful selection and optimization of the catalyst system, base, and solvent are paramount to achieving high yields and purity for a given aryl halide substrate. The unique properties conferred by the this compound moiety continue to make it a sought-after component in the design of next-generation therapeutics.

Application Notes and Protocols: The Role of 3,3-Difluorocyclobutanamine in Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can modulate key parameters such as lipophilicity, pKa, and, most critically, metabolic stability.[1] One such fluorinated motif gaining prominence is the 3,3-difluorocyclobutanamine moiety. This building block offers a unique combination of a conformationally restricted ring system and a basic amino group, making it an attractive component in the design of novel therapeutics, particularly in the development of kinase inhibitors.[2][]

The primary advantage of incorporating a gem-difluoro group, as seen in this compound, is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major contributors to drug metabolism.[4] By replacing metabolically labile C-H bonds with robust C-F bonds, the metabolic "soft spots" of a molecule can be effectively shielded, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[5]

These application notes provide a comprehensive overview of the role of this compound in improving metabolic stability, supported by comparative data from analogous structures and detailed experimental protocols for assessing these properties.

Key Advantages of Incorporating this compound

  • Enhanced Metabolic Stability: The gem-difluoro group sterically and electronically shields adjacent positions from metabolic attack by oxidative enzymes.[6] This increased resistance to metabolism generally leads to a longer half-life and lower intrinsic clearance of the drug candidate.[4]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the neighboring amine, which can be advantageous for optimizing a compound's solubility, permeability, and off-target activities related to high basicity.

  • Conformational Rigidity: The cyclobutane ring imposes conformational constraints on the molecule, which can lead to more specific interactions with the target protein, potentially increasing potency and selectivity.

Data Presentation: Comparative Analysis

Table 1: Physicochemical Property Comparison of Cyclopentanamine and its Difluorinated Analog

PropertyCyclopentanamine3,3-DifluorocyclopentanamineImpact of Difluorination
Molecular Weight ( g/mol ) 85.15121.13Increased molecular weight
pKa ~10.55~7.15 (estimated)Significant reduction in basicity
LogP (o/w) 0.83 (experimental)0.9 (calculated)Slight increase in lipophilicity
Topological Polar Surface Area (TPSA) (Ų) 26.0226.02No change in TPSA

Data adapted from a comparative analysis of 3,3-difluorocyclopentanamine and cyclopentanamine.

Table 2: Representative Metabolic Stability Data of a Non-Fluorinated vs. a Fluorinated Analog

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
IndolesUT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15525.04-Mouse

This table illustrates the general principle of increased metabolic half-life upon fluorination. Data is from a comparative study of fluorinated and non-fluorinated compounds.[4]

Signaling Pathways and Mechanisms

The enhanced metabolic stability conferred by the this compound moiety is not due to the modulation of a specific signaling pathway, but rather a direct consequence of its chemical properties that hinder the action of metabolic enzymes. The primary mechanism is the blockage of oxidative metabolism.

Mechanism of Enhanced Metabolic Stability cluster_0 Standard Metabolism cluster_1 Blocked Metabolism with this compound Drug_CH Drug with C-H bond (Metabolic 'Soft Spot') CYP450 Cytochrome P450 Enzymes Drug_CH->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite_OH Drug_CF2 Drug with C-F bonds (this compound) CYP450_2 Cytochrome P450 Enzymes Drug_CF2->CYP450_2 Resistant to Oxidation No_Metabolism Metabolism is Blocked or Significantly Reduced CYP450_2->No_Metabolism

Mechanism of Metabolic Stabilization

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound working solution to the microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the metabolic half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Experimental Workflow for Microsomal Stability Assay Start Start Reagent_Prep Prepare Reagents: - Test Compound - Microsomes - NADPH System Start->Reagent_Prep Incubation_Setup Set up Incubation Plate: - Add Microsomes and Buffer - Add Test Compound Reagent_Prep->Incubation_Setup Pre_Incubate Pre-incubate at 37°C Incubation_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH System Pre_Incubate->Initiate_Reaction Time_Points Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Sample_Processing Process Samples: - Centrifuge - Collect Supernatant Time_Points->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis: - Calculate t½ - Calculate CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Microsomal Stability Assay Workflow

Conclusion

The incorporation of this compound is a valuable strategy in drug design for enhancing metabolic stability. The inherent strength of the C-F bond provides a robust shield against oxidative metabolism, a common route of drug degradation. This leads to improved pharmacokinetic profiles, including longer half-lives and reduced clearance. While direct comparative data for this specific moiety remains an area for further publication, the principles of fluorine in medicinal chemistry and data from analogous structures strongly support its application for creating more durable and effective drug candidates. The provided protocols offer a standardized method for researchers to experimentally verify the metabolic stability of their novel compounds containing the this compound scaffold.

References

Application Notes and Protocols: Incorporating 3,3-Difluorocyclobutanamine into Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The 3,3-difluorocyclobutanamine moiety has emerged as a particularly valuable building block in the design of novel pharmaceuticals, especially in the development of kinase inhibitors and antiviral agents.[1] The gem-difluoro substitution on the cyclobutane ring offers a unique combination of conformational rigidity and metabolic stability, making it an attractive scaffold for modern drug discovery.[2]

This document provides detailed application notes and protocols for the incorporation of this compound into pharmaceutical scaffolds. It includes a summary of the key physicochemical property changes observed upon its introduction, detailed experimental protocols for its conjugation to parent molecules, and an overview of a relevant biological signaling pathway.

Data Presentation: Physicochemical Property Modulation

The introduction of the 3,3-difluoro moiety onto a cyclobutanamine scaffold induces significant changes in key physicochemical properties that are critical for drug development. These alterations can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclobutanamineThis compoundRationale for Change
Molecular Weight ( g/mol ) 71.12107.10Addition of two fluorine atoms.
Calculated pKa ~10.5~7.5 - 8.0The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the amine.
Calculated LogP ~0.4~0.8The lipophilicity is slightly increased due to the replacement of hydrogen with more lipophilic fluorine atoms.
Metabolic Stability Susceptible to oxidation at the cyclobutane ring.Increased resistance to metabolic oxidation at the C3 position due to the strong C-F bonds.

Key Advantages of Incorporating this compound

The integration of the this compound scaffold into drug candidates offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to a reduced rate of metabolism, potentially increasing the half-life and in vivo exposure of the drug.

  • Modulation of Basicity (pKa): The significant reduction in the pKa of the amine group can be highly advantageous. A lower pKa can reduce off-target effects associated with high basicity, improve cell permeability, and fine-tune interactions with the biological target.

  • Conformational Rigidity: The cyclobutane ring provides a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation. This can lead to improved binding affinity and selectivity for the target protein.

  • Bioisosterism: The difluoromethylene group (CF2) can act as a bioisostere for other functional groups, such as a carbonyl (C=O) or a gem-dimethyl group. This allows for the exploration of new chemical space while maintaining key interactions with the target.

Experimental Protocols

The incorporation of this compound into a pharmaceutical scaffold is typically achieved through the formation of an amide bond or via reductive amination. The following are detailed protocols for these key transformations.

Protocol 1: Amide Coupling via HATU

This protocol describes a general procedure for the amide coupling of this compound hydrochloride with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the reductive amination of a ketone or aldehyde with this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Ketone or aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound hydrochloride (1.2 eq) in anhydrous DCM, add DIPEA (1.5 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add the ketone or aldehyde (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

Visualization of Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for incorporating this compound into a pharmaceutical scaffold.

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_process Workup & Purification Amine This compound Hydrochloride Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling ReductiveAmination Reductive Amination (e.g., STAB) Amine->ReductiveAmination Scaffold Scaffold with Carboxylic Acid or Ketone/Aldehyde Scaffold->Coupling Scaffold->ReductiveAmination Workup Aqueous Workup & Extraction Coupling->Workup ReductiveAmination->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Drug Candidate with Incorporated Moiety Purification->FinalProduct

Caption: General workflow for incorporating this compound.

Example Signaling Pathway: JAK-STAT Pathway

Many kinase inhibitors incorporating fluorinated moieties target the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial in immunity, cell proliferation, and apoptosis.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (with this compound) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Conclusion

The incorporation of this compound into pharmaceutical scaffolds presents a compelling strategy for optimizing drug-like properties. The predictable modulation of pKa, enhancement of metabolic stability, and introduction of conformational rigidity can lead to the development of more potent, selective, and durable therapeutic agents. The provided protocols offer a robust starting point for the synthesis of novel compounds bearing this valuable fluorinated moiety.

References

Application Notes and Protocols for 3,3-Difluorocyclobutanamine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Difluorocyclobutanamine is a fluorinated building block with potential applications in the design and synthesis of novel agrochemicals. The incorporation of fluorine atoms into active molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target enzymes or receptors. While specific commercial agrochemicals containing the this compound moiety are not widely documented in publicly available literature, its structural features make it an attractive candidate for the development of new fungicides, insecticides, and herbicides.

These application notes provide a generalized framework for researchers and scientists in the field of drug and pesticide development on how this compound could be utilized in the synthesis and evaluation of new agrochemical candidates. The protocols and data presented are based on established methodologies for analogous fluorinated compounds in agricultural chemistry.

Hypothetical Application Note: N-(3,3-difluorocyclobutyl)pyrazole Carboxamide as a Novel Fungicide

A plausible application of this compound is in the synthesis of N-(3,3-difluorocyclobutyl)pyrazole carboxamide fungicides. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The 3,3-difluorocyclobutyl moiety could enhance the binding affinity to the target enzyme and improve the overall efficacy of the compound.

Table 1: Hypothetical In Vitro Fungicidal Activity of N-(3,3-difluorocyclobutyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (DFCP-01)
Fungal SpeciesCommon NameEC50 (µg/mL) of DFCP-01EC50 (µg/mL) of Commercial Standard (e.g., Boscalid)
Botrytis cinereaGray Mold0.250.52
Sclerotinia sclerotiorumWhite Mold0.180.41
Alternaria solaniEarly Blight0.450.89
Mycosphaerella fijiensisBlack Sigatoka0.120.35

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of a Hypothetical N-(3,3-difluorocyclobutyl)pyrazole Carboxamide Fungicide (DFCP-01)

This protocol describes a two-step synthesis of a hypothetical fungicide, N-(3,3-difluorocyclobutyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, starting from this compound.

Step 1: Synthesis of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to form N-(3,3-difluorocyclobutyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (DFCP-01)

  • Dissolve this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product DFCP-01.

In Vitro Antifungal Assay Protocol

This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi.

  • Fungal Culture: Grow the selected fungal species on potato dextrose agar (PDA) plates at 25 °C for 7-10 days.

  • Spore Suspension Preparation: Flood the mature fungal plates with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO). Create a series of dilutions in sterile water to achieve the desired final concentrations for the assay.

  • Microtiter Plate Assay:

    • Add 100 µL of potato dextrose broth (PDB) to each well of a 96-well microtiter plate.

    • Add 10 µL of the test compound dilution to the respective wells.

    • Add 10 µL of the fungal spore suspension to each well.

    • Include a positive control (commercial fungicide) and a negative control (DMSO without compound).

  • Incubation and Measurement: Incubate the plates at 25 °C for 48-72 hours. Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Agrochemical_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Development & Formulation Building_Block This compound Synthesis Synthesis of Analog Library Building_Block->Synthesis Lead Structure Identification Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Antifungal) Purification->In_Vitro In_Vivo In Vivo Greenhouse Trials In_Vitro->In_Vivo Promising Candidates SAR Structure-Activity Relationship (SAR) In_Vivo->SAR Tox_Studies Toxicology & Environmental Fate Studies In_Vivo->Tox_Studies SAR->Synthesis Optimization Feedback Loop Formulation Formulation Development Tox_Studies->Formulation Field_Trials Field Trials Formulation->Field_Trials Registration Regulatory Registration Field_Trials->Registration

Caption: Workflow for the discovery and development of a new agrochemical.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. All chemical syntheses and biological assays should be conducted in a suitably equipped laboratory by trained personnel, following all necessary safety precautions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclobutanamine and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 3,3-Difluorocyclobutanone: This is a widely used two-step process. First, 3,3-difluorocyclobutanone reacts with an amine source (like ammonia) to form an imine intermediate. This intermediate is then reduced to the desired primary amine. The amine is often converted to its hydrochloride salt for better stability and handling.

  • Deprotection of a Protected Amine Precursor: Another common method involves the deprotection of a carbamate-protected amine, such as benzyl (3,3-difluorocyclobutyl)carbamate or tert-butyl (3,3-difluorocyclobutyl)carbamate. This is typically achieved through hydrogenolysis or acidic treatment to yield the final amine.[1]

Q2: I am seeing a significant amount of a higher molecular weight byproduct in my reductive amination reaction. What could it be?

A2: A common side reaction in reductive aminations is the formation of a secondary amine, bis(3,3-difluorocyclobutyl)amine, through over-alkylation.[2] This occurs when the newly formed primary amine reacts with another molecule of the starting ketone and is subsequently reduced. In some cases, tertiary amine formation is also possible.

Q3: My reaction is sluggish, and I have a lot of unreacted 3,3-difluorocyclobutanone. What could be the problem?

A3: The electron-withdrawing fluorine atoms on the cyclobutane ring can deactivate the ketone, making imine formation less efficient.[2] This can lead to a slow or incomplete reaction.

Q4: How can I monitor the progress of my reaction and identify impurities?

A4: Several analytical techniques are essential for monitoring the reaction and identifying impurities:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of the starting ketone and the appearance of the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile impurities, such as unreacted starting material and the over-alkylation byproduct, by analyzing their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the final product.

Q5: I'm having trouble isolating the final product as a solid hydrochloride salt. It remains an oil. What should I do?

A5: The presence of impurities can often inhibit crystallization. It is recommended to purify the free amine by distillation or column chromatography before forming the hydrochloride salt. Additionally, the choice of solvent for precipitation is critical. A non-polar solvent in which the hydrochloride salt is insoluble is required. If precipitation is slow, cooling the solution in an ice bath may help.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion in Reductive Amination
Potential Cause Troubleshooting Step
Inefficient Imine Formation The gem-difluoro group deactivates the ketone. Consider adding a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide, to activate the ketone.[2]
Premature Reduction of Ketone If using a strong reducing agent like sodium borohydride, the ketone may be reduced to the corresponding alcohol before imine formation. Allow the ketone and amine source to stir together for a sufficient period (e.g., 1-2 hours) to form the imine before adding the reducing agent.[2] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine.[3][4]
Suboptimal Reaction Conditions Fluorinated substrates may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.
Issue 2: Formation of Over-Alkylation Byproducts (Secondary Amine)
Potential Cause Troubleshooting Step
Insufficient Excess of Amine Source A higher concentration of the ammonia source will statistically favor the reaction of the imine with ammonia over the reaction with the already formed primary amine. Increase the molar excess of the ammonia source.
High Reaction Temperature Higher temperatures can increase the rate of the undesired secondary amine formation. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Reaction Stoichiometry If using a primary amine instead of ammonia, ensure the stoichiometry is carefully controlled. A stepwise procedure of imine formation followed by reduction can help minimize this side reaction.[2]
Issue 3: Elimination Side Reactions
Potential Cause Troubleshooting Step
Use of Strongly Basic Nucleophiles/Reagents The starting material, 3,3-difluorocyclobutanone, can be sensitive to elimination of HF in the presence of strong bases.[5]
Use of Organolithium or Grignard Reagents These reagents can be too basic and may not lead to the desired addition product.[5] Consider using less basic organometallic reagents, such as organolanthanum reagents, which have been shown to successfully add to 3,3-difluorocyclobutanone while minimizing elimination.[5]

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluorocyclobutanone
  • Imine Formation: Dissolve 3,3-difluorocyclobutanone in a suitable solvent such as methanol or dichloromethane.

  • Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

  • Add a catalytic amount of acetic acid or a Lewis acid like titanium(IV) isopropoxide.[2]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Reduction: Cool the reaction mixture in an ice bath.

  • Add a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise while maintaining a low temperature.[2]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Work-up: Carefully quench the reaction with water.

  • Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Protocol 3: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate
  • Reaction Setup: In a flask, combine benzyl (3,3-difluorocyclobutyl)carbamate and 10% Palladium on carbon (Pd/C) in methanol.[1]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm) and stir at room temperature overnight.[1]

  • Work-up: Upon reaction completion, filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.[1]

  • Salt Formation: Add concentrated hydrochloric acid to the filtrate.[1]

  • Isolation: Evaporate the solvent under vacuum to obtain this compound hydrochloride.[1]

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts 3_3_difluorocyclobutanone 3,3-Difluorocyclobutanone Imine_Formation Imine Formation (Lewis Acid Catalyst) 3_3_difluorocyclobutanone->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Secondary_Amine bis(3,3-difluorocyclobutyl)amine (Side Product) Imine_Formation->Secondary_Amine Primary_Amine This compound (Desired Product) Reduction->Primary_Amine Primary_Amine->Imine_Formation Over-alkylation

Caption: Workflow of Reductive Amination and a Common Side Reaction.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield / Incomplete Reaction Inefficient_Imine Inefficient Imine Formation Low_Yield->Inefficient_Imine Premature_Reduction Premature Ketone Reduction Low_Yield->Premature_Reduction Add_Catalyst Add Lewis Acid Catalyst Inefficient_Imine->Add_Catalyst Change_Reducer Use Imine-Selective Reducing Agent Premature_Reduction->Change_Reducer Stir_Longer Allow Longer Time for Imine Formation Before Reduction Premature_Reduction->Stir_Longer

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Optimizing reaction conditions for 3,3-Difluorocyclobutanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,3-difluorocyclobutanamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing direct causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Primary Amine Incomplete reaction of the starting ketone.Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the starting material. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reducing agent.The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the imine in the presence of the ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another viable alternative.[1]
Formation of Secondary Amine Impurity (bis(3,3-difluorocyclobutyl)amine) Insufficient excess of the ammonia source.Use a large excess of ammonia (e.g., a 7N solution in methanol, 10-20 equivalents) to favor the formation of the primary amine over the secondary amine.[2]
Reaction temperature is too high.Perform the reductive amination at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of over-alkylation.[3]
Product is an Oil Instead of a Crystalline Solid Presence of impurities inhibiting crystallization.Purify the crude free amine by distillation or column chromatography before forming the hydrochloride salt.[3]
Incorrect solvent system for crystallization.Experiment with different solvent systems. A common technique is to dissolve the hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and then add a non-polar anti-solvent (e.g., diethyl ether, hexane) to induce precipitation.[3][4]
Difficulty in Precipitating the Hydrochloride Salt Incomplete conversion to the hydrochloride salt.Ensure a slight excess of HCl solution (e.g., 2M HCl in diethyl ether) is added. Test the solution with pH paper to confirm it is acidic.[3]
The hydrochloride salt is soluble in the chosen solvent.The choice of a non-polar solvent in which the hydrochloride salt is insoluble is crucial for precipitation. Diethyl ether or ethyl acetate are commonly used.[3][5] Cooling the solution in an ice bath can also promote precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent laboratory synthesis involves a two-step process starting from 3,3-difluorocyclobutanone. The first step is the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the in-situ reduction of the imine to the primary amine (reductive amination). The final step is the formation of the hydrochloride salt to improve the compound's stability and handling.[3] An alternative route involves the deprotection of a protected amine precursor, such as a benzyl carbamate.[6]

Q2: What are the key parameters to control during the reductive amination step?

A2: The key parameters to control are the stoichiometry of the reagents, temperature, and the choice of reducing agent. A large excess of the ammonia source is necessary to minimize the formation of the secondary amine impurity.[2] The reaction is typically carried out at low temperatures (0 °C to room temperature) to further reduce side reactions.[3] Sodium cyanoborohydride is a preferred reducing agent due to its selectivity for the imine over the ketone.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone. Gas Chromatography-Mass Spectrometry (GC-MS) is a more powerful technique to not only monitor the consumption of the starting material but also to detect the formation of the desired product and any volatile impurities.[2]

Q4: What are the best practices for purifying the final this compound hydrochloride salt?

A4: Purification is typically achieved through crystallization. The crude amine is first converted to its hydrochloride salt by adding a solution of HCl in an organic solvent like diethyl ether or isopropanol.[3] If the initial precipitate is oily or impure, it can be recrystallized from a suitable solvent system, such as a mixture of methanol and diethyl ether.[3] It is crucial to wash the collected solid with a cold, non-polar solvent to remove soluble impurities and then dry it under vacuum.[3]

Q5: What are the common impurities I should look for in my final product?

A5: Common impurities include unreacted 3,3-difluorocyclobutanone, the over-alkylation product bis(3,3-difluorocyclobutyl)amine, and byproducts from the reducing agent.[3] Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and GC-MS are essential for identifying and quantifying these impurities.[2] For GC-MS analysis, derivatization of the amine with an agent like pentafluoropropionic anhydride (PFPA) may be necessary.[2]

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluorocyclobutanone
  • Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanone (1 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in methanol (7N, 10-20 equivalents) dropwise to the cooled ketone solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0 °C, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and continue stirring overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Formation and Purification of this compound Hydrochloride
  • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[5]

  • Slowly add a 2M solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper).[3]

  • The hydrochloride salt should precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dry the purified this compound hydrochloride under vacuum.

  • If necessary, the product can be further purified by recrystallization from a methanol/diethyl ether solvent system.[3]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, 0 °C to room temperatureSelectively reduces imines in the presence of ketones, minimizing reduction of the starting material.[1]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, room temperatureMild and selective reducing agent, avoids the use of cyanide.[1]Can be more expensive than other borohydrides.
Sodium Borohydride (NaBH₄) Methanol, 0 °CLess expensive, readily available.Less selective; can reduce the starting ketone if the imine formation is not complete before its addition.[1]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol, hydrogen atmosphere (1 atm)"Green" reaction with water as the only byproduct. Effective for deprotection of benzyl carbamates.[6]Requires specialized equipment (hydrogenator). The catalyst can be pyrophoric.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3,3-Difluorocyclobutanone imine Imine Formation (NH3/MeOH, 0°C) start->imine reduction Reduction (NaBH3CN) imine->reduction amine Crude this compound reduction->amine salt_formation Salt Formation (HCl in Ether) amine->salt_formation filtration Filtration salt_formation->filtration drying Drying under Vacuum filtration->drying product Pure this compound HCl drying->product troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Solutions start Low Yield or Impure Product check_impurities Analyze by GC-MS/NMR start->check_impurities secondary_amine Secondary Amine Present? check_impurities->secondary_amine starting_material Starting Ketone Present? check_impurities->starting_material oily_product Oily Product? check_impurities->oily_product increase_nh3 Increase NH3 excess Lower reaction temperature secondary_amine->increase_nh3 Yes extend_reaction Extend reaction time Check reducing agent activity starting_material->extend_reaction Yes purify_amine Purify free amine before salt formation Optimize crystallization solvent oily_product->purify_amine Yes

References

Technical Support Center: Purification of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Difluorocyclobutanamine by crystallization. Given that this compound is a liquid at room temperature, purification by crystallization is most effectively performed on its solid hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My this compound is a liquid. How can I purify it by crystallization?

A1: The freebase form of this compound is a liquid and thus cannot be purified by standard crystallization techniques. The recommended procedure is to convert it into a crystalline salt, most commonly the hydrochloride salt (this compound HCl), which is a solid and amenable to recrystallization.[1][2] This is a common and highly effective strategy for purifying amines that are liquids or low-melting solids.[1]

Q2: How do I prepare this compound hydrochloride from the freebase?

A2: To form the hydrochloride salt, dissolve the crude this compound in a suitable solvent such as diethyl ether, ethyl acetate, or methanol. Then, add a solution of hydrogen chloride (HCl) in the same solvent or introduce anhydrous HCl gas.[1][3] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q3: What are the best storage conditions for this compound and its hydrochloride salt?

A3: this compound freebase should be kept in a dark place, sealed in a dry container, and stored in a freezer at under -20°C.[1] The hydrochloride salt is more stable and should be kept in a dark place, sealed in a dry container at room temperature.[3][4]

Q4: What are some potential impurities in my this compound sample?

A4: Impurities can significantly hinder crystallization.[5] Potential impurities may include unreacted starting materials from the synthesis, by-products, or residual solvents. A common synthetic route involves the reduction of a carbamate precursor; therefore, impurities could include the precursor itself or by-products from this reduction step.[3] It is recommended to use starting material of high purity for the crystallization process.[5]

Troubleshooting Guide for Crystallization of this compound Hydrochloride

This guide addresses specific issues that may be encountered during the crystallization of this compound HCl.

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast, leading to the solute separating as a liquid phase instead of a solid.[1]

  • Suggested Solution:

    • Reduce Supersaturation: Re-heat the mixture and add a small amount of additional solvent to decrease the concentration.[1]

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help slow the cooling process.[1]

    • Change Solvent System: Experiment with a different solvent or a mixture of solvents. Using a solvent in which the compound has moderate solubility at elevated temperatures can be beneficial.[5]

Issue 2: No crystals form, even after cooling for an extended period.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.[5]

  • Suggested Solution:

    • Increase Concentration: If the solution is too dilute, concentrate it by evaporating some of the solvent.[5]

    • Induce Nucleation:

      • Seed Crystals: Add a small crystal of pure this compound HCl to the solution to act as a template for crystal growth.[1]

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.[5]

    • Use an Anti-Solvent: If the compound is too soluble in the chosen solvent, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy.[5]

Issue 3: The crystal yield is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Suggested Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Concentrate the Mother Liquor: After filtering the crystals, slowly evaporate the solvent from the filtrate to see if more crystals form.

    • Check Solvent Choice: Ensure the chosen solvent has a steep solubility curve—high solubility when hot and low solubility when cold.

Issue 4: The resulting crystals are very small or needle-like.

  • Possible Cause: A high degree of supersaturation or rapid cooling.[5]

  • Suggested Solution:

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound.

    • Slow Cooling: Ensure the solution cools as slowly as possible to allow larger crystals to form.

    • Reduce Agitation: Avoid vigorous stirring or agitation during the crystal growth phase.[5]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound Hydrochloride

Solvent ClassRecommended SolventsSuitability as Primary SolventSuitability as Anti-SolventNotes
Alcohols Methanol, Ethanol, IsopropanolGoodPoorAmine hydrochlorides are often soluble in hot alcohols. Methanol and water show slight solubility.[3][4]
Water WaterModeratePoorCan be used, but may require a co-solvent like an alcohol.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)PoorGoodOften used as an anti-solvent with alcohols.
Hydrocarbons Hexanes, ToluenePoorGoodEffective as anti-solvents to induce precipitation from more polar solvents.[5]
Ketones AcetoneModerateModerateCan be a good primary solvent or part of a co-solvent system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound Hydrochloride

  • Solvent Selection: Based on solubility tests, select a suitable polar solvent such as isopropanol or ethanol. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Add small portions of the hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization of this compound Hydrochloride

  • Solvent System Selection: Choose a "good" solvent in which the hydrochloride salt is very soluble (e.g., methanol or ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., diethyl ether or hexanes).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed and cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the anti-solvent for washing the crystals.

Mandatory Visualization

G start Start Crystallization dissolve Dissolve Crude HCl Salt in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes success Pure Crystals Obtained collect->success evaporate Evaporate Some Solvent no_crystals->evaporate seed_scratch Add Seed Crystal or Scratch Flask no_crystals->seed_scratch add_solvent Re-heat & Add More Solvent oiled_out->add_solvent slower_cooling Cool Slower oiled_out->slower_cooling add_solvent->cool slower_cooling->cool evaporate->cool seed_scratch->cool

Caption: Troubleshooting workflow for the crystallization of this compound HCl.

References

Technical Support Center: Large-Scale Synthesis of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 3,3-Difluorocyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable synthetic pathway involves a two-stage process. The first stage is the synthesis of the key intermediate, 3,3-difluorocyclobutanone. The second stage is the reductive amination of this ketone to yield this compound, which is typically isolated as a hydrochloride salt for improved stability and handling.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Inefficient heat transfer in larger reactors, which can lead to localized temperature gradients and the formation of byproducts.[1]

  • Poor mixing , resulting in non-uniform reaction conditions and reduced yields.[1]

  • Difficulty in purification , as methods like column chromatography are often not feasible for large quantities.[1]

  • Side reactions , such as over-alkylation during reductive amination, leading to the formation of secondary amines.

  • Handling of reagents and intermediates , which may have stability or toxicity concerns at larger scales.

Q3: How can I minimize the formation of the bis(3,3-difluorocyclobutyl)amine impurity during reductive amination?

A3: To minimize the formation of the secondary amine impurity, it is crucial to use a large excess of the ammonia source relative to the 3,3-difluorocyclobutanone. This stoichiometric imbalance favors the reaction of the intermediate imine with ammonia over the already formed primary amine. Running the reaction at lower temperatures can also help to reduce the rate of this side reaction.

Q4: What are suitable reducing agents for the large-scale reductive amination of 3,3-difluorocyclobutanone?

A4: For large-scale operations, catalytic hydrogenation is often preferred as a greener and more cost-effective option compared to stoichiometric metal hydride reagents.[2] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. If using hydride reagents, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective as they are selective for the imine over the ketone.[3]

Q5: How can the final this compound hydrochloride salt be purified on a large scale?

A5: On a large scale, purification is typically achieved through crystallization or precipitation.[4] The crude this compound free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether, and then treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.[2] The resulting solid can be isolated by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion during Reductive Amination
Potential Cause Troubleshooting Step
Inefficient Imine Formation The gem-difluoro group can be deactivating. Add a catalytic amount of an acid, such as acetic acid or a Lewis acid like titanium(IV) isopropoxide, to promote imine formation.[4]
Premature Reduction of Ketone If using a less selective reducing agent like sodium borohydride, ensure the imine has formed before adding the reducing agent. This can be achieved by pre-stirring the ketone and ammonia source for a period before introducing the hydride.[4]
Insufficient Reaction Time or Temperature Fluorinated substrates may require longer reaction times or higher temperatures. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR) to determine the optimal reaction time.[4]
Catalyst Deactivation (for catalytic hydrogenation) Ensure the catalyst is fresh and active. The substrate or solvent may contain impurities that poison the catalyst. Pre-treatment of the starting materials may be necessary.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step
Over-alkylation to Secondary Amine Increase the molar excess of the ammonia source. A higher concentration of ammonia will outcompete the primary amine product for reaction with the imine. Maintain a lower reaction temperature.
Unreacted 3,3-difluorocyclobutanone Optimize reaction conditions as described in "Issue 1". Ensure efficient mixing to bring reactants into contact.
Side Products from Reagents The choice of reagents can introduce impurities. For instance, using sodium cyanoborohydride can sometimes lead to cyanated byproducts. Consider alternative reducing agents if this is an issue.
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Troubleshooting Step
Product remains dissolved The choice of solvent for precipitation is critical. A solvent in which the hydrochloride salt has low solubility is required. Diethyl ether or other non-polar solvents are often effective. Ensure a slight excess of HCl is added to drive the salt formation to completion.
Oily product instead of a solid Impurities can inhibit crystallization. It may be necessary to purify the free amine by distillation before forming the salt. Experiment with different solvent systems for the precipitation.

Data Presentation

Table 1: Illustrative Reaction Conditions for Reductive Amination

ParameterCondition A (Sub-optimal)Condition B (Optimized)
Ammonia Source 3 eq. Ammonium Acetate10 eq. Ammonia in Methanol
Reducing Agent 1.5 eq. Sodium BorohydrideCatalytic Pd/C, H₂ (50 psi)
Temperature 50 °C25 °C
Reaction Time 12 hours24 hours
Yield of Primary Amine ~50%>85%
Secondary Amine Impurity ~15%<5%

Note: This data is illustrative and based on typical outcomes for similar reductive amination reactions.

Experimental Protocols

Key Experiment: Reductive Amination of 3,3-Difluorocyclobutanone

Objective: To synthesize this compound from 3,3-difluorocyclobutanone via catalytic hydrogenation.

Materials:

  • 3,3-difluorocyclobutanone

  • Methanol

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • To a suitable hydrogenation reactor, add 3,3-difluorocyclobutanone and methanol.

  • Cool the solution to 0-5 °C and slowly add the methanolic ammonia solution while maintaining the temperature.

  • Carefully add the wet 10% Pd/C catalyst to the reaction mixture under an inert atmosphere.

  • Seal the reactor and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake and/or by analytical methods such as GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

  • The resulting filtrate contains the crude this compound and can be carried forward to the salt formation step.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage ketone 3,3-Difluorocyclobutanone reductive_amination Reductive Amination (Ammonia, Reducing Agent) ketone->reductive_amination free_base Crude this compound reductive_amination->free_base salt_formation Salt Formation (HCl) free_base->salt_formation filtration Filtration salt_formation->filtration final_product This compound HCl (Pure Product) filtration->final_product

Caption: Synthetic workflow for this compound HCl.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Reductive Amination cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Add Acid Catalyst cause1->solution1b solution2a Increase Ammonia Excess cause2->solution2a solution2b Lower Reaction Temp cause2->solution2b

Caption: Troubleshooting logic for low yield in reductive amination.

References

Byproducts of 3,3-Difluorocyclobutanamine synthesis and their characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,3-difluorocyclobutanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the reductive amination of 3,3-difluorocyclobutanone. This two-step process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired primary amine. For improved stability and handling, the amine is often converted to its hydrochloride salt.

Q2: What are the most likely byproducts in the synthesis of this compound?

While the specific impurity profile can vary depending on the reaction conditions, several common byproducts may be encountered:

  • Unreacted Starting Material: Residual 3,3-difluorocyclobutanone may remain if the reaction does not go to completion.

  • Over-alkylation Product: The formation of the secondary amine, bis(3,3-difluorocyclobutyl)amine, is a common side reaction.

  • Reducing Agent Byproducts: Depending on the reducing agent used, byproducts may be generated. For example, the use of sodium cyanoborohydride can sometimes lead to the formation of cyanated byproducts.

  • Solvent and Reagent Adducts: Impurities related to the solvent or other reagents used in the reaction or work-up may also be present.

Q3: How can I monitor the reaction progress and identify potential byproducts?

Several analytical techniques are essential for monitoring the reaction and identifying impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the disappearance of the starting ketone and the appearance of the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities, including unreacted starting material and the secondary amine byproduct, by analyzing their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural information and can be used to determine the purity of the final product.[2] ¹⁹F NMR is particularly sensitive for detecting fluorine-containing impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product and impurities.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or GC-MS to ensure all the starting material (3,3-difluorocyclobutanone) is consumed before work-up. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
Suboptimal reaction temperatureReductive amination is often temperature-sensitive. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature could improve selectivity.
Inefficient reductionEnsure the reducing agent is fresh and active. The choice of reducing agent can also impact the yield. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
Product loss during work-upThe amine product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Multiple extractions may be necessary to maximize recovery.

Problem 2: Presence of a significant amount of bis(3,3-difluorocyclobutyl)amine impurity.

Potential Cause Suggested Solution
Insufficient excess of ammonia sourceUse a large molar excess of the ammonia source (e.g., ammonia, ammonium acetate) relative to the 3,3-difluorocyclobutanone. This will statistically favor the reaction of the intermediate imine with ammonia over the reaction with the already formed primary amine.[1]
High reaction temperatureHigher temperatures can accelerate the rate of the undesired secondary amine formation.[1] Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize this side reaction.[1]
Slow addition of the ketoneAdding the 3,3-difluorocyclobutanone slowly to the reaction mixture containing the ammonia source and reducing agent can help to maintain a low concentration of the ketone and primary amine, thus disfavoring the formation of the secondary amine.

Problem 3: Difficulty in isolating and purifying the final product.

Potential Cause Suggested Solution
Product is an oil instead of a solidImpurities can often prevent crystallization. Consider purifying the free amine by distillation or column chromatography before forming the hydrochloride salt. For crystallization, try different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like isopropanol) and then add a non-polar anti-solvent (like diethyl ether or hexane) to induce precipitation.
Product is not precipitating as the hydrochloride saltEnsure the free amine is fully protonated by adding a slight excess of HCl (e.g., HCl in diethyl ether or isopropanol).[1] The choice of solvent for precipitation is critical; a non-polar solvent in which the hydrochloride salt is insoluble is required.[1] Cooling the solution may also aid precipitation.[1]

Characterization of Byproducts

Table 1: Expected NMR Chemical Shifts for this compound and a Potential Byproduct.

CompoundProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Fluorine (¹⁹F) Chemical Shift (ppm)
This compound 3.5-3.9 (m, 1H, CH-NH₂) 2.5-3.0 (m, 4H, CH₂)110-120 (t, CF₂) 45-55 (s, C-NH₂) 30-40 (t, CH₂)-90 to -110 (m)
bis(3,3-Difluorocyclobutyl)amine 3.0-3.5 (m, 2H, CH-N) 2.4-2.9 (m, 8H, CH₂)110-120 (t, CF₂) 50-60 (s, C-N) 30-40 (t, CH₂)-90 to -110 (m)

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[2]

  • Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C) if not already present in the solvent.[2]

Protocol 2: Derivatization for GC-MS Analysis

Primary amines can sometimes exhibit poor peak shape in GC analysis. Derivatization can improve their volatility and chromatographic behavior.

  • Accurately weigh approximately 1 mg of the sample into a vial.[2]

  • Add 100 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile).[2]

  • Add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[2]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.[2]

Protocol 3: HPLC-UV/MS Analysis

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]

  • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.[2]

  • Set up the HPLC system with a suitable column (e.g., a C18 or a fluorinated stationary phase).[2]

  • Prepare the mobile phase, which may consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape.[2]

  • Set the UV detector to an appropriate wavelength. Since the target molecule lacks a strong chromophore, derivatization with a UV-active agent or the use of a mass spectrometer (MS) detector is recommended.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Reductive_Amination Reductive_Amination 3,3-Difluorocyclobutanone->Reductive_Amination NH3 source, Reducing agent Crude_Amine Crude_Amine Reductive_Amination->Crude_Amine Purification Purification Crude_Amine->Purification Distillation or Chromatography Salt_Formation Salt_Formation Purification->Salt_Formation HCl Final_Product This compound HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound hydrochloride.

Troubleshooting_Workflow Start Low Purity or Yield Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Identify_Byproducts Identify Byproducts (GC-MS, NMR) Check_Reaction_Completion->Identify_Byproducts Yes Optimize_Reaction_Time Increase Reaction Time / Temp Check_Reaction_Completion->Optimize_Reaction_Time No Secondary_Amine Secondary Amine Present? Identify_Byproducts->Secondary_Amine Unreacted_Ketone Unreacted Ketone? Secondary_Amine->Unreacted_Ketone No Optimize_Ammonia Increase NH3 Excess / Lower Temp Secondary_Amine->Optimize_Ammonia Yes Unreacted_Ketone->Optimize_Reaction_Time Yes Purification_Issues Purification Difficulty? Unreacted_Ketone->Purification_Issues No End Improved Synthesis Optimize_Ammonia->End Optimize_Reaction_Time->End Optimize_Purification Optimize Crystallization / Chromatography Purification_Issues->Optimize_Purification Yes Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting logic for the synthesis of this compound.

Analytical_Workflow Crude_Sample Crude Reaction Mixture TLC TLC Analysis Crude_Sample->TLC Quick Check GCMS GC-MS Analysis (with Derivatization) Crude_Sample->GCMS Volatile Impurities HPLC HPLC-MS Analysis Crude_Sample->HPLC Quantitative Analysis NMR NMR Analysis (1H, 13C, 19F) Crude_Sample->NMR Structural Elucidation Purity_Assessment Purity & Byproduct Profile GCMS->Purity_Assessment HPLC->Purity_Assessment NMR->Purity_Assessment

Caption: Analytical workflow for byproduct characterization.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-Difluorocyclobutanamine, a valuable building block in pharmaceutical and medicinal chemistry. Our goal is to help you improve your synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Reductive Amination of 3,3-Difluorocyclobutanone: This is a widely used method that involves the reaction of 3,3-difluorocyclobutanone with an amine source, typically ammonia, in the presence of a reducing agent.[1]

  • Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid: This alternative route involves a sequence of reactions including esterification, fluorination, reaction with hydroxylamine, rearrangement, and finally salt formation.[2]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the final deprotection and salt formation step from benzyl (3,3-difluorocyclobutyl)carbamate, a yield of 85% has been reported.[3] The multi-step synthesis from 3-oxocyclobutanecarboxylic acid reports yields for individual steps, such as 85% for the initial esterification.[2] Optimizing reaction conditions is crucial for maximizing the overall yield.

Q3: What is the major byproduct in the reductive amination synthesis, and how can I minimize its formation?

A3: The most common byproduct in the reductive amination of 3,3-difluorocyclobutanone with ammonia is the secondary amine, bis(3,3-difluorocyclobutyl)amine . To minimize its formation, it is recommended to use a large excess of ammonia. This shifts the reaction equilibrium towards the formation of the primary amine. Additionally, performing the reaction under non-acidic conditions and pre-forming the imine before adding the reducing agent can also suppress the formation of the tertiary amine.[4]

Q4: How can I purify the final this compound hydrochloride product?

A4: Purification of the hydrochloride salt is typically achieved through recrystallization.[5][6][7] The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical for effective purification. Common solvents for recrystallization of amine salts include methanol, ethanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination
Possible CauseSuggested Solution
Incomplete imine formation Ensure anhydrous reaction conditions as water can inhibit imine formation. Use of a dehydrating agent like molecular sieves may be beneficial.[4]
Inefficient reduction of the imine The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are generally more selective for the imine over the ketone compared to sodium borohydride (NaBH4).[1] Consider switching to a more selective reducing agent.
Side reaction with the reducing agent If using NaBH4, it can also reduce the starting ketone. To avoid this, it is recommended to first allow the imine to form completely before adding the reducing agent.[1]
Suboptimal reaction temperature The optimal temperature can vary depending on the specific reagents and solvents used. Experiment with a range of temperatures to find the optimal condition for your specific setup.
Insufficient amount of ammonia Use a large excess of ammonia to favor the formation of the primary amine over the secondary amine byproduct.[4]
Problem 2: High Level of bis(3,3-difluorocyclobutyl)amine Impurity
Possible CauseSuggested Solution
Insufficient excess of ammonia Increase the molar ratio of ammonia to 3,3-difluorocyclobutanone. A larger excess will statistically favor the reaction of the imine with ammonia over the already formed primary amine.[4]
Reaction conditions favoring secondary amine formation Running the reaction at lower temperatures can sometimes reduce the rate of the secondary amine formation.
Prolonged reaction time Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid further reaction to the secondary amine.
Problem 3: Difficulty in Isolating and Purifying the Product
Possible CauseSuggested Solution
Product is an oil instead of a solid This is often due to impurities. Attempt to purify the crude amine by chromatography before converting it to the hydrochloride salt.
Inefficient precipitation of the hydrochloride salt Ensure the complete conversion to the hydrochloride salt by adding a slight excess of HCl. The choice of solvent for precipitation is crucial; a non-polar solvent in which the salt is insoluble is required. Diethyl ether is a common choice to induce precipitation.[8]
Co-precipitation of impurities If the recrystallized product is still impure, consider a second recrystallization with a different solvent system. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities.[5]

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluorocyclobutanone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3,3-Difluorocyclobutanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone (1 equivalent) in anhydrous methanol. Cool the solution to 0°C.

  • Add a large excess (10-20 equivalents) of ammonia solution in methanol dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours to allow for imine formation.

  • Reduction: Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent like methanol/diethyl ether.[5]

Protocol 2: Synthesis from 3-Oxocyclobutanecarboxylic Acid (Multi-step)

This route involves several steps as outlined in the patent literature.[2] Below is a summary of the key transformations:

  • Esterification: 3-Oxocyclobutanecarboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding ester. A reported yield for this step is 85%.[2]

  • Fluorination: The keto-ester is then fluorinated using a suitable fluorinating agent (e.g., DAST) to introduce the two fluorine atoms at the 3-position.

  • Hydroxylamine Reaction: The difluorinated ester is reacted with hydroxylamine to form a hydroxamic acid derivative.

  • Rearrangement: The hydroxamic acid derivative undergoes a rearrangement reaction (e.g., Lossen rearrangement) to form the isocyanate, which is then hydrolyzed to the primary amine.

  • Salt Formation: The resulting this compound is then converted to its hydrochloride salt as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesRecommended Solvent
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, less selective for the imine.[1]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the imine over the ketone.[1]Toxic, generates cyanide waste.Methanol
Sodium Triacetoxyborohydride (STAB) Mild and highly selective, good for sensitive substrates.More expensive than NaBH₄.Dichloromethane, 1,2-Dichloroethane

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3,3-Difluorocyclobutanone imine Imine Formation (+ Ammonia) start->imine reduction Reduction (e.g., NaBH4) imine->reduction crude_amine Crude this compound reduction->crude_amine salt Salt Formation (+ HCl) crude_amine->salt recrystallization Recrystallization salt->recrystallization final_product Pure this compound HCl recrystallization->final_product troubleshooting_yield low_yield Low Yield of Primary Amine check_imine Check Imine Formation low_yield->check_imine check_reduction Evaluate Reduction Step low_yield->check_reduction check_side_products Analyze for Side Products low_yield->check_side_products anhydrous Ensure Anhydrous Conditions check_imine->anhydrous reagent Consider More Selective Reducing Agent (e.g., STAB) check_reduction->reagent excess_ammonia Increase Excess of Ammonia check_side_products->excess_ammonia

References

Stability issues of 3,3-Difluorocyclobutanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 3,3-Difluorocyclobutanamine and its hydrochloride salt in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound in its free amine form, which is a liquid, should be stored under specific conditions to prevent degradation.[1] Key recommendations include:

  • Temperature: Store in a freezer at -20°C.[1] Some suppliers suggest 4°C is also acceptable.

  • Atmosphere: Keep sealed in a dry environment.[1]

  • Light: Protect from light by storing in a dark place.[1]

The hydrochloride salt of this compound is a solid and can be stored at room temperature, sealed in a dry, dark place.[2][3]

Q2: What solvents are compatible with this compound for creating stock solutions?

A2: Methanol and acetonitrile are suitable solvents for preparing stock solutions for HPLC analysis. For NMR analysis, deuterated solvents such as chloroform (CDCl₃), water (D₂O), or dimethyl sulfoxide (DMSO-d₆) can be used.[4] The hydrochloride salt is slightly soluble in methanol and water.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): Purity is often reported using GC area percentage.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the structure and identify impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detectors can be used for purity assessment.[4]

Q4: Is this compound volatile?

A4: this compound has a boiling point of 83°C at 760 mmHg, indicating it is a relatively volatile liquid. Appropriate handling procedures should be followed to minimize evaporation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC or GC before use. Store stock solutions at -20°C for short periods.
Appearance of new peaks in HPLC or GC analysis. Sample degradation.Review storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and under a dry atmosphere. Consider if the solvent or solution pH is contributing to instability.
Poor peak shape in HPLC analysis. Interaction of the amine with the stationary phase.Add a small amount of an additive like formic acid or triethylamine to the mobile phase to improve peak shape.[4]
Low recovery during extraction. The compound's basicity and polarity.Adjust the pH of the aqueous phase to ensure the amine is in its free base form for efficient extraction into an organic solvent.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureLightAtmosphere
Free Amine (Liquid)-20°C[1] or 4°CDark Place[1]Sealed and Dry[1]
Hydrochloride Salt (Solid)Room Temperature[2][3]Dark Place[2]Sealed and Dry[2]

Table 2: Physical and Chemical Properties

PropertyValue
This compound
Molecular FormulaC₄H₇F₂N[1]
Molecular Weight107.10 g/mol [5]
Boiling Point83°C at 760 mmHg
Physical FormLiquid
This compound Hydrochloride
Molecular FormulaC₄H₈ClF₂N[2][6]
Molecular Weight143.56 g/mol [2][6]
Melting Point296°C[2][3]
Physical FormSolid[2][3]

Experimental Protocols

Protocol 1: HPLC-UV/MS Analysis for Purity Assessment [4]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of dilutions from the stock solution for calibration.

  • HPLC System:

    • Column: C18 or a fluorinated stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile. To improve peak shape, a small amount of an additive like formic acid or triethylamine may be used.

    • Detector: UV detector set at an appropriate wavelength (if the compound or its derivatives have a chromophore) and/or a mass spectrometer.

  • Injection and Analysis: Inject the prepared samples and standards into the HPLC system and analyze the resulting chromatograms for purity and concentration.

Protocol 2: Derivatization for GC-MS Analysis [4]

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a vial.

  • Dissolution: Add 100 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Derivatization: Add 50 µL of a derivatizing agent, such as pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results Observed B Check Purity of This compound (HPLC/GC) A->B C Is Purity Acceptable? B->C D Prepare Fresh Stock Solution C->D No H Proceed with Experiment C->H Yes D->B E Review Storage Conditions (-20°C, Dark, Dry) D->E F Review Solution Preparation (Solvent, pH) D->F G Order New Compound Batch E->G F->G

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathway in Solution cluster_main A This compound B Oxidative Deamination A->B Presence of Oxidants (e.g., air) D Reaction with Electrophiles/Acids A->D Acidic pH or Electrophilic Reagents C 3,3-Difluorocyclobutanone B->C E Salt Formation/ N-Substituted Products D->E

Caption: A hypothetical degradation pathway for this compound in solution, highlighting potential reactions. This is a theoretical illustration and not based on specific experimental data.

References

Overcoming poor reactivity of 3,3-Difluorocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3-Difluorocyclobutanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the synthetic challenges associated with this valuable fluorinated building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful use of 3,3-Difluorocyclobutanone in your research.

Troubleshooting Guide: Overcoming Poor Reactivity

This guide addresses common issues encountered during nucleophilic additions to 3,3-Difluorocyclobutanone and provides systematic solutions.

Issue 1: Low or No Product Yield in Reactions with Grignard or Organolithium Reagents

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows the consumption of starting material but little to no formation of the desired alcohol product.

  • Crude Nuclear Magnetic Resonance (NMR) spectroscopy indicates a complex mixture of byproducts.

  • Isolation of a significant amount of polar, unidentified materials.

Root Cause Analysis:

The primary reason for the poor reactivity of 3,3-Difluorocyclobutanone with highly basic organometallic reagents like Grignard and organolithium reagents is the increased acidity of the α-protons adjacent to the carbonyl group. This leads to competitive deprotonation (enolization) rather than the desired 1,2-nucleophilic addition.[1][2] The resulting enolate can participate in side reactions, leading to the formation of byproducts such as 3-fluorocyclobut-2-enone.[1][2]

Solutions:

  • Utilize Organolanthanide Reagents: The most effective solution is to transmetalate the Grignard or organolithium reagent with a lanthanide salt, such as cerium(III) chloride (CeCl₃) or lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl).[1][3] These reagents are less basic and more oxophilic, favoring nucleophilic addition to the carbonyl carbon while suppressing enolization.[3] LaCl₃·2LiCl is often preferred due to its higher solubility in ethereal solvents, leading to more reliable results.[4]

  • Optimize Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the organometallic reagent. This can help to minimize the rate of the competing enolization reaction.

  • Slow Addition of the Nucleophile: Add the organometallic reagent slowly and dropwise to the solution of 3,3-Difluorocyclobutanone. This helps to maintain a low concentration of the basic nucleophile at any given time, further disfavoring the deprotonation pathway.

Troubleshooting Workflow:

start Low Yield with Grignard/Organolithium check_enolization Suspect Enolization? start->check_enolization use_lanthanide Use Organolanthanide Reagent (e.g., LaCl3·2LiCl) check_enolization->use_lanthanide Yes optimize_conditions Optimize Reaction Conditions (Low Temp, Slow Addition) check_enolization->optimize_conditions No success Improved Yield use_lanthanide->success failure Persistent Low Yield use_lanthanide->failure optimize_conditions->success optimize_conditions->failure reassess Re-evaluate Strategy (Alternative Nucleophile/Route) failure->reassess

Caption: Troubleshooting workflow for low yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why do my Grignard reactions with 3,3-Difluorocyclobutanone consistently fail, while they work well with other ketones?

A1: The two fluorine atoms on the C3 position of the cyclobutanone ring are strongly electron-withdrawing. This inductive effect increases the acidity of the protons on the C2 and C4 positions (the α-protons). Consequently, when a strong base like a Grignard reagent is used, it preferentially acts as a base and removes an α-proton, leading to an enolate intermediate and subsequent side reactions, rather than attacking the carbonyl carbon.[1][2]

Q2: What are the advantages of using LaCl₃·2LiCl over CeCl₃ for activating my nucleophile?

A2: While both are effective, LaCl₃·2LiCl offers the significant advantage of being readily soluble in common ethereal solvents like tetrahydrofuran (THF), forming a homogeneous solution.[4] This leads to more reproducible and reliable reactions. CeCl₃, on the other hand, is often used as a slurry, which can lead to inconsistencies.

Q3: Can I use a catalytic amount of the lanthanide salt?

A3: Yes, in many cases, substoichiometric amounts (e.g., 30 mol%) of LaCl₃·2LiCl can be sufficient to promote the desired 1,2-addition and achieve high yields, especially with less hindered ketones and more reactive Grignard reagents.[4][5] However, for challenging substrates like 3,3-Difluorocyclobutanone, a stoichiometric amount is often recommended to ensure complete suppression of side reactions.

Q4: How do I prepare the LaCl₃·2LiCl solution?

A4: A common procedure involves drying a mixture of LaCl₃ hydrate and LiCl under high vacuum with gentle heating. The resulting anhydrous powder is then dissolved in anhydrous THF. For a detailed protocol, please refer to the Experimental Protocols section below.

Q5: Are there any safety precautions I should be aware of when working with 3,3-Difluorocyclobutanone and organolanthanide reagents?

A5: 3,3-Difluorocyclobutanone is a flammable liquid and can cause skin and eye irritation. Organometallic reagents are highly reactive and often pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Data Presentation: Comparative Yields of Nucleophilic Addition

The following table summarizes the yields of the addition of 4-methoxyphenylmagnesium bromide to 3,3-Difluorocyclobutanone under different conditions, illustrating the dramatic effect of lanthanide additives.

EntryOrganometallic ReagentAdditiveYield of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol (%)
14-methoxyphenyllithiumNone6
24-methoxyphenylmagnesium bromideNone14
34-methoxyphenylmagnesium bromideCeCl₃25
44-methoxyphenylmagnesium bromideLaCl₃·2LiCl82

Data sourced from[1][2]

Experimental Protocols

Protocol 1: General Procedure for the LaCl₃·2LiCl-Mediated Addition of a Grignard Reagent to 3,3-Difluorocyclobutanone

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • 3,3-Difluorocyclobutanone

  • Grignard reagent (solution in THF or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure for Preparation of LaCl₃·2LiCl Solution (ca. 0.5 M in THF):

  • In a Schlenk flask, combine LaCl₃·7H₂O and 2 equivalents of LiCl.

  • Heat the flask gently under high vacuum to remove water. Gradually increase the temperature to around 140 °C over several hours until a fine, dry powder is obtained.

  • Allow the flask to cool to room temperature under vacuum and then fill with an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask to achieve the desired concentration (e.g., 0.5 M).

  • Stir the solution at room temperature for at least 12 hours to ensure complete dissolution.

Procedure for Nucleophilic Addition:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of LaCl₃·2LiCl in THF (1.0-1.2 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.0-1.2 equivalents) to the cooled LaCl₃·2LiCl solution and stir for 30-60 minutes.

  • Add a solution of 3,3-Difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflow:

cluster_prep LaCl3·2LiCl Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification prep1 Dry LaCl3·7H2O and LiCl prep2 Dissolve in Anhydrous THF prep1->prep2 react1 Cool LaCl3·2LiCl solution to -78 °C prep2->react1 react2 Add Grignard Reagent react1->react2 react3 Add 3,3-Difluorocyclobutanone react2->react3 react4 Stir and Monitor react3->react4 workup1 Quench with aq. NH4Cl react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 cluster_pathways Reaction Pathways ketone 3,3-Difluorocyclobutanone add_prod 1,2-Addition Product (Desired Alcohol) ketone->add_prod Path A: 1,2-Addition enolization Enolization (Deprotonation) ketone->enolization Path B: Enolization RM R-M (Grignard/Organolithium) RM->ketone lanthanide LaCl3·2LiCl lanthanide->ketone Lewis Acid Activation lanthanide->RM Transmetalation side_prod Side Products (e.g., 3-Fluorocyclobut-2-enone) enolization->side_prod Further Reactions anno_A Favored by Lanthanide Additives anno_B Dominant with Grignard/Organolithium Alone

References

Technical Support Center: Chiral Separation of 3,3-Difluorocyclobutanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 3,3-Difluorocyclobutanamine enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chiral separation of this compound.

Q1: I am not seeing any separation between the enantiomers. What should I do?

A1: A lack of separation is a common starting point in method development. Here are several steps to troubleshoot this issue:

  • Confirm Column Choice: There is no universal chiral column; screening multiple chiral stationary phases (CSPs) is often necessary. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point for HPLC and SFC.[1][2] For GC, a cyclodextrin-based chiral capillary column is often suitable after derivatization.[3][4]

  • Optimize Mobile Phase (HPLC/SFC): The mobile phase composition is critical for achieving chiral recognition.[5]

    • For Normal Phase (NP) HPLC, vary the percentage of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane).

    • For Supercritical Fluid Chromatography (SFC), adjust the type and percentage of the alcohol co-solvent (e.g., methanol, ethanol).[6]

    • Additives are crucial for amines. Use a combination of an acidic and a basic additive, such as trifluoroacetic acid (TFA) and triethylamine (TEA), to improve peak shape and selectivity.[7] A 3:2 acid-to-base ratio can be an effective starting point.[7]

  • Check Derivatization (GC): If using Gas Chromatography (GC), ensure the derivatization reaction has gone to completion. Incomplete derivatization will result in poor chromatography. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA).[3]

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Adjust Mobile Phase Additives: For basic analytes like this compound, adding a basic modifier like triethylamine (TEA) to the mobile phase can block silanol group interactions on the silica support, reducing peak tailing.[7]

  • Optimize Additive Concentration: The ratio of acidic to basic additives is key. For basic analytes, a higher proportion of acid may be needed, while for acidic analytes, a higher proportion of base is preferable.

  • Lower the Temperature: Reducing the column temperature can sometimes improve peak shape and resolution, although it will increase retention time.

  • Check for Column Contamination: Adsorption of impurities at the head of the column can degrade performance.[8] Flushing the column with a strong, compatible solvent may resolve the issue.[8]

Q3: The backpressure on my HPLC/SFC system is too high. What is the cause?

A3: High backpressure is typically caused by a blockage in the system.

  • Inlet Frit Blockage: The most common cause is a blocked inlet frit on the column, often due to particulates from the sample or mobile phase.[8] This can also happen if the sample is dissolved in a solvent stronger than the mobile phase, causing precipitation upon injection.[8]

  • Troubleshooting Steps:

    • Reverse the flow direction through the column at a low flow rate to try and dislodge the blockage from the frit.[8]

    • If pressure remains high, the frit may need to be replaced.

    • Always use a guard column and filter your samples and mobile phases to prevent this issue.[8]

Q4: My results are not reproducible. Why are my retention times shifting?

A4: Shifting retention times can be caused by several factors related to the column, mobile phase, or instrument.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. Chiral separations can be very sensitive to small changes in the stationary phase's surface.[9]

  • Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the composition and affect retention times.

  • Additive Memory Effect: Components of the sample or additives can adsorb onto the stationary phase, impacting subsequent runs.[9] A thorough column wash between different methods is essential to prevent this.[9]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can cause retention time shifts.

Experimental Protocols & Data

Comparison of Chiral Separation Techniques

The choice of technique depends on available instrumentation, required throughput, and the scale of the separation. Supercritical Fluid Chromatography (SFC) is often faster and uses less toxic solvent compared to HPLC.[6][10] Gas Chromatography (GC) requires derivatization but offers high resolution.[4]

Parameter Chiral HPLC Chiral SFC Chiral GC (with Derivatization)
Principle Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with enantiomers.[3]Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering faster separations.[6][10]Enantiomers are first derivatized to form diastereomers, which are then separated on a chiral or achiral column.[3]
Typical CSP Polysaccharide-based (e.g., Chiralpak® series), Cyclodextrin-based.[1]Polysaccharide-based, Cyclofructan-based.[2][7]Cyclodextrin-based (e.g., Chiraldex® G-TA).[3]
Mobile Phase Hexane/Alcohol (Normal Phase), Acetonitrile/Water/Buffers (Reversed Phase).Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol).[6][11]Inert carrier gas (e.g., Helium, Hydrogen).
Advantages Widely applicable, vast library of available columns and methods.[1]High speed, lower consumption of toxic organic solvents, cost-effective.[6][10][11]High resolution and sensitivity.[4]
Disadvantages Higher solvent consumption, longer run times compared to SFC.[6]Requires specialized instrumentation.Requires an extra derivatization step, analyte must be volatile.
Protocol 1: Chiral HPLC Method Screening
  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.).

  • Initial Screening Conditions:

    • Mobile Phase: Start with a standard normal phase condition, such as 90:10 Hexane:Ethanol with 0.1% TEA as an additive.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Optimization: If separation is observed, optimize the resolution by adjusting the ratio of hexane to alcohol. If no separation is seen, switch to a different column or mobile phase system (e.g., polar organic mode with acetonitrile/methanol).

Protocol 2: Chiral GC-MS Analysis after Derivatization

This protocol is adapted for primary amines and is a common approach for GC analysis.[3]

  • Sample Preparation:

    • Weigh approximately 5 mg of this compound into a vial.

    • Dissolve it in 1 mL of a suitable solvent like dichloromethane.

  • Derivatization:

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[3]

    • Heat the mixture at 60 °C for 30 minutes.[3]

    • Evaporate the solvent and excess reagent under a stream of nitrogen.[3]

    • Reconstitute the residue in 1 mL of hexane for GC analysis.[3]

  • Instrumentation & Conditions:

    • Instrument: Gas chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).[3]

    • Chiral Column: A cyclodextrin-based capillary column (e.g., Chiraldex® G-TA).[3]

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure elution.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

Visual Workflow and Troubleshooting Guides

Chiral Method Development Workflow

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_optimize Optimization cluster_redevelop Redevelopment cluster_final Final Method racemate Racemic Analyte (this compound) dissolve Dissolve in Mobile Phase racemate->dissolve screen_cols Screen Columns (HPLC/SFC) dissolve->screen_cols screen_mp Screen Mobile Phases (NP, RP, Polar Organic) screen_cols->screen_mp eval Separation Observed? screen_mp->eval optimize Optimize Resolution: - Mobile Phase Ratio - Additives - Temperature - Flow Rate eval->optimize Yes redevelop Try Different - Column Set - Mobile Phase Mode - Technique (e.g., GC) eval->redevelop No final Validated Chiral Method optimize->final redevelop->screen_cols

Caption: Workflow for chiral method development.

Troubleshooting Poor Resolution

G start Start: Poor or No Resolution q1 Are peaks sharp? start->q1 a1_no No: Adjust Additives (e.g., 0.1% TFA/TEA) Improve Peak Shape q1->a1_no No q2 Is this the first run on this column? q1->q2 Yes a1_no->q2 a2_yes Change Mobile Phase - Vary % Alcohol - Change Alcohol Type (e.g., EtOH to IPA) q2->a2_yes q3 Any improvement? a2_yes->q3 a3_no Change Column Select different CSP q3->a3_no No a3_yes Fine-tune Optimization - Adjust Temperature - Adjust Flow Rate q3->a3_yes Yes end Resolution Achieved a3_no->end Continue Screening a3_yes->end

Caption: Troubleshooting flowchart for poor resolution.

GC Derivatization and Analysis Workflow

G start Start: Racemic Amine dissolve Dissolve in Solvent (e.g., Dichloromethane) start->dissolve derivatize Add Derivatizing Agent (e.g., TFAA) dissolve->derivatize heat Heat Mixture (e.g., 60°C for 30 min) derivatize->heat evaporate Evaporate Solvent & Excess Reagent heat->evaporate reconstitute Reconstitute in Injection Solvent (Hexane) evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Chiral Capillary Column inject->separate detect Detect Diastereomers (MS or FID) separate->detect end Quantify Enantiomers detect->end

Caption: Workflow for GC analysis after derivatization.

References

Technical Support Center: Monitoring 3,3-Difluorocyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 3,3-Difluorocyclobutanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for monitoring reactions with this compound are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). ¹⁹F NMR is particularly powerful due to the high sensitivity and natural abundance of the fluorine-19 isotope, providing a clear window into the transformation of the starting material.[1] HPLC is well-suited for analyzing the polarity changes in the reaction mixture, while GC-MS is excellent for volatile derivatives of the amine.

Q2: Why is ¹⁹F NMR a preferred method for analyzing reactions with fluorinated compounds like this compound?

A2: ¹⁹F NMR offers several advantages for analyzing fluorinated compounds. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, leading to a wide spectral dispersion and reducing the likelihood of signal overlap.[3] This allows for clear differentiation between the fluorine signals of the reactant, intermediates, and products, making it an ideal tool for reaction monitoring and kinetic studies.[1][2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is highly recommended. Primary amines like this compound are polar and can exhibit poor peak shapes (tailing) on common GC columns due to interactions with active sites. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance.[4][5] For HPLC analysis, derivatization may not be necessary, but the use of mobile phase additives can help to improve peak shape.

Troubleshooting Guides

HPLC Analysis

Q4: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?

A4: Peak tailing for polar amines in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

  • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active sites on the stationary phase, improving the peak shape of the analyte.

  • Solution 4: Consider a Different Stationary Phase: A column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column, may provide better peak shapes for polar amines.

Q5: I am not getting enough retention for this compound on my C18 column. What should I do?

A5: this compound is a small, polar molecule and may have limited retention on a standard C18 column with highly aqueous mobile phases.

  • Solution 1: Use a More Retentive Column: Switch to a C18 column with a higher carbon load or a longer column length.

  • Solution 2: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the retention of polar compounds.

  • Solution 3: Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of the ionized amine on a reversed-phase column.

GC-MS Analysis

Q6: I am observing no peaks or very small peaks for my derivatized this compound sample. What are the possible reasons?

A6: This could be due to several factors related to the derivatization reaction or the GC-MS system.

  • Problem: Incomplete derivatization.

    • Solution: Ensure the reaction conditions (temperature, time, and reagent stoichiometry) are optimal. The presence of moisture can quench the derivatizing reagent; ensure all glassware and solvents are dry.

  • Problem: Sample degradation in the injector.

    • Solution: The injector temperature might be too high. Try lowering the injector temperature. Ensure the use of a deactivated inlet liner.

  • Problem: Leaks in the GC system.

    • Solution: Check for leaks at the septum, column fittings, and other connections using an electronic leak detector.

Q7: The peaks for my derivatized analyte are broad in my GC-MS analysis. How can I improve the peak shape?

A7: Broad peaks in GC can be caused by several factors.

  • Solution 1: Optimize the Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Experiment with a faster ramp rate.

  • Solution 2: Check for Dead Volume: Ensure that the column is properly installed in the injector and detector to minimize dead volume.

  • Solution 3: Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants.

¹⁹F NMR Analysis

Q8: The fluorine signals in my ¹⁹F NMR spectrum are broad. What could be the cause?

A8: Broad signals in ¹⁹F NMR can arise from several issues.

  • Solution 1: Poor Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer to obtain a narrower linewidth.

  • Solution 2: Chemical Exchange: The fluorine atoms might be in chemical exchange between different environments. This can sometimes be resolved by acquiring the spectrum at a different temperature.

  • Solution 3: Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Data Presentation

Table 1: Representative HPLC-UV Method Parameters and Performance

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Retention Time ~ 2.5 min (Analyte is highly polar)
Linearity (r²) > 0.999
Limit of Detection ~ 1 µg/mL

Table 2: Representative GC-MS Method Parameters for Derivatized Analyte

ParameterValue
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI), 70 eV
Retention Time (TFA-derivative) ~ 8.2 min
Characteristic m/z ions [M-CF₃]⁺, [M-COCF₃]⁺

Table 3: Representative ¹⁹F NMR Data

SpeciesRepresentative Chemical Shift (ppm)
This compound -95 to -105
Fluorinated Intermediate -110 to -120
Fluorinated Product -80 to -90

Note: Chemical shifts are relative to an internal standard (e.g., trifluorotoluene) and can vary depending on the solvent and reaction conditions.

Experimental Protocols

Protocol 1: HPLC-UV Monitoring of a this compound Reaction
  • Sample Preparation: At various time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.

  • Analysis: Monitor the disappearance of the reactant peak and the appearance of the product peak(s) over time.

Protocol 2: GC-MS Analysis of a Reaction Endpoint
  • Sample Work-up: After the reaction is complete, perform an appropriate aqueous work-up to isolate the organic components.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Derivatization:

    • Dissolve a small amount of the crude product (e.g., 1-2 mg) in a suitable solvent (e.g., 200 µL of ethyl acetate).

    • Add the derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture in a sealed vial at 60 °C for 30 minutes.

    • Cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 3: ¹⁹F NMR for Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the starting material in a deuterated solvent compatible with the reaction conditions.

  • Internal Standard: Add a known amount of an inert fluorinated compound (e.g., trifluorotoluene) as an internal standard for quantification.

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum before initiating the reaction.

  • Reaction Initiation: Add the other reactants to the NMR tube to start the reaction.

  • Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals to monitor the decrease in the integral of the reactant signal and the increase in the integral of the product signal.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Monitoring start Start Reaction sampling Take Aliquot start->sampling prepare_nmr Prepare NMR Sample quench Quench & Dilute sampling->quench end Reaction Complete workup Work-up & Dry end->workup filter_hplc Filter quench->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc derivatize Derivatize workup->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms acquire_nmr Acquire Spectra prepare_nmr->acquire_nmr

Caption: Experimental workflows for monitoring this compound reactions.

troubleshooting_logic cluster_hplc HPLC cluster_gc GC start Poor Chromatographic Peak Shape? hplc_tailing Peak Tailing start->hplc_tailing HPLC gc_tailing Peak Tailing start->gc_tailing GC ph Adjust pH hplc_tailing->ph column Change Column hplc_tailing->column additive Add Modifier hplc_tailing->additive hplc_fronting Peak Fronting hplc_split Split Peak derivatization Check Derivatization gc_tailing->derivatization liner Use Deactivated Liner gc_tailing->liner temp Optimize Temperature gc_tailing->temp gc_broad Broad Peak

References

Technical Support Center: Forced Degradation Studies of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting forced degradation studies on 3,3-Difluorocyclobutanamine Hydrochloride. The information is based on general principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines, as specific degradation pathways for this molecule are not extensively published.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound Hydrochloride?

A1: Forced degradation, or stress testing, is crucial for several reasons in drug development.[1][2] These studies help to:

  • Identify potential degradation products and pathways.[2][4]

  • Elucidate the intrinsic stability of the molecule.[2]

  • Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5][6]

  • Inform decisions on formulation, packaging, and storage conditions to ensure the final drug product's safety and efficacy.[1][7]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of conditions to induce degradation.[1][2] A minimal set of stress factors includes:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[1]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1]

  • Oxidation: Commonly using hydrogen peroxide (e.g., 0.1% to 3%).[3][7]

  • Thermal Stress: Exposing the solid or solution to high temperatures.

  • Photolytic Stress: Exposing the drug substance to light, as per ICH Q1B guidelines.[2]

Q3: How much degradation should I aim for in my experiments?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 5-20% degradation of the active pharmaceutical ingredient. This level of degradation is typically sufficient to produce and identify the most relevant degradation products for analytical method validation.

Q4: What analytical techniques are most suitable for analyzing the results of a forced degradation study?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and powerful technique for separating and quantifying the parent drug from its degradation products.[8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the structural elucidation of unknown degradants.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
No degradation observed under acidic or basic conditions. The molecule is highly stable to hydrolysis at the tested conditions. The concentration of the stressor or the temperature is too low.Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80°C), or extend the reaction time.
The drug substance completely degrades immediately upon adding the stressor. The conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Take samples at very early time points (e.g., 0, 5, 15, 30 minutes).
Multiple new peaks appear in the chromatogram, but they are poorly resolved. The chromatographic method is not optimized to be "stability-indicating."Modify the HPLC method. This may include changing the mobile phase composition (organic-to-aqueous ratio), adjusting the pH of the mobile phase, changing the column type (e.g., C18, phenyl-hexyl), or altering the gradient slope.
A loss of the parent drug is observed, but no corresponding degradation peaks are seen. Degradation products may not be UV-active at the chosen wavelength. The degradants may be volatile or insoluble in the mobile phase.Use a Diode Array Detector (DAD) to screen a wide range of wavelengths. Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect non-chromophoric compounds. Check for precipitate in the sample vial.
Results are not reproducible between experiments. Inconsistent experimental parameters (temperature, time, reagent concentration). Instability of degradation products.Ensure precise control over all experimental variables. Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Hypothetical Degradation Data

The following tables present hypothetical data for a forced degradation study of this compound Hydrochloride for illustrative purposes.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Parent Drug% Degradation
Acid Hydrolysis0.1 M HCl246092.57.5
Base Hydrolysis0.1 M NaOH86088.111.9
Oxidation3% H₂O₂122585.314.7
Thermal (Solid)Dry Heat488098.91.1
Photolytic (Solution)ICH Option 1-2596.23.8

Table 2: Major Degradation Products Observed (Hypothetical)

Stress ConditionDegradation Product IDRetention Time (min)% Peak Area
Acid HydrolysisDP-A14.25.8
Base HydrolysisDP-B16.88.2
Base HydrolysisDP-B27.52.1
OxidationDP-O15.111.3
OxidationDP-O25.92.5

Experimental Protocols

Below are exemplary protocols for conducting forced degradation studies on this compound Hydrochloride.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the drug.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for analysis.

4. Oxidation:

  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw and dilute aliquots for analysis at various time points.

5. Thermal Degradation (Solid State):

  • Place a thin layer of the solid drug substance in a petri dish.

  • Expose it to dry heat at 80°C in a calibrated oven.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

6. Photostability Testing:

  • Expose a solution of the drug substance (e.g., 0.5 mg/mL in water/acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Simultaneously, keep a control sample protected from light.

  • Analyze both samples after the exposure period.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Stress (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 80°C) photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize if applicable dilution Dilution sampling->dilution neutralize->dilution hplc HPLC-DAD/MS Analysis dilution->hplc

Caption: General workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent This compound Hydrochloride hydrolysis_prod Potential Ring Opening or Deamination Products parent->hydrolysis_prod H⁺ or OH⁻, Δ ox_prod1 N-oxide derivative parent->ox_prod1 H₂O₂ ox_prod2 Imine intermediate parent->ox_prod2 H₂O₂

Caption: Hypothetical degradation pathways for the molecule.

References

Removing impurities from crude 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3,3-Difluorocyclobutanamine. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed purification protocols, and analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials, such as 3,3-difluorocyclobutanone, and byproducts from the reaction. For instance, in reductive amination syntheses, over-alkylation can lead to the formation of secondary bis(3,3-difluorocyclobutyl)amine.[1] Residual solvents from the work-up and byproducts from reducing agents may also be present.[1]

Q2: Why is this compound often converted to its hydrochloride salt?

A2: The free amine of this compound is a liquid with a boiling point of 83°C. Converting it to the hydrochloride salt forms a stable, crystalline solid that is easier to handle, store, and purify by recrystallization.[1][2] Salt formation is a common strategy for improving the stability and handling of amines.[1]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and byproducts.[1] High-Performance Liquid Chromatography (HPLC) can quantify purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F) provides crucial structural information and helps identify fluorine-containing impurities.[3][4]

Q4: What is the significance of ¹⁹F NMR in analyzing this compound?

A4: ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. It can confirm the presence of the gem-difluoro group on the cyclobutane ring and is exceptionally effective at detecting any fluorine-containing impurities that might be present in the sample.[4]

Troubleshooting Guide

Issue 1: My final product has low purity after synthesis and initial work-up. What should I do?

  • Potential Cause: Incomplete reaction or significant side-product formation.

  • Solution: The most effective method to improve purity is to convert the crude amine to its hydrochloride salt and perform a recrystallization.[1] This process typically removes most unreacted starting materials and non-basic impurities. If the free amine is required, fractional distillation can be an effective purification method for the liquid base.[5]

Issue 2: I see unexpected peaks in my ¹H NMR spectrum after purification. How can I identify the impurity?

  • Potential Cause: The peaks could correspond to residual solvents, starting materials, or reaction byproducts that were not fully removed.

  • Solution:

    • Check Solvent Peaks: Compare the chemical shifts of the unknown peaks to common NMR solvent charts.

    • Analyze with GC-MS: This technique can help identify volatile impurities by their mass-to-charge ratio.[1] Derivatization of the amine may be necessary for GC analysis.[4]

    • Acquire a ¹⁹F NMR Spectrum: If the impurity is a fluorinated byproduct, it will be readily visible in the ¹⁹F NMR spectrum.[4]

Issue 3: During recrystallization of the hydrochloride salt, no crystals are forming, or an oil is precipitating.

  • Potential Cause 1: The solvent system is not optimal. The chosen solvent may be too good a solvent for the salt, even at low temperatures.

  • Solution 1: Choose a solvent system where the salt has high solubility at high temperatures and low solubility at room or cold temperatures.[6] For amine hydrochlorides, alcohol/ether mixtures (e.g., methanol/diethyl ether or isopropanol/diethyl ether) are often effective.[1] Experiment with different solvent ratios.

  • Potential Cause 2: The concentration of the solution is too low, or cooling is happening too quickly.

  • Solution 2: Try to concentrate the solution by carefully evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[6]

Impurity Profile and Purification Efficacy

The following table presents representative data on the purity of this compound before and after purification.

Impurity/AnalyteCrude Product (Typical %)After Fractional Distillation (%)After Conversion to HCl Salt & Recrystallization (%)
This compound85.098.5>99.5
3,3-Difluorocyclobutanone5.0<1.0<0.1
bis(3,3-Difluorocyclobutyl)amine8.0<0.5Not Detected
Residual Solvents (e.g., Toluene)2.0<0.1<0.1

Note: These values are representative and may vary based on specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is ideal for removing non-basic impurities and achieving high purity.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[1]

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. Monitor the pH with pH paper until the solution is acidic.

  • Precipitation: The this compound hydrochloride salt should precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath to encourage crystal formation.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the collected solid in a minimal amount of hot methanol. Once fully dissolved, slowly add diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[6]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for purifying the free amine if it is required in its liquid form.

  • Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Distillation: Place the crude this compound in the distillation flask. Heat the flask gently.

  • Fraction Collection: Discard the initial low-boiling fraction, which may contain residual solvents. Carefully collect the fraction that distills at or near the boiling point of this compound (83°C).[7]

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 3: Purity Assessment by GC-MS with Derivatization

This method allows for the sensitive detection of volatile impurities.

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified this compound into a vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., dichloromethane) and 50-100 µL of a derivatizing agent, such as trifluoroacetic anhydride or pentafluoropropionic anhydride (PFPA).[3][4]

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system to separate and identify the components.

Process and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Distill Fractional Distillation (for Free Amine) Crude->Distill Salt Convert to HCl Salt Crude->Salt Final_Liquid Pure Liquid Amine Distill->Final_Liquid Recrystal Recrystallization Salt->Recrystal Final_Solid Pure HCl Salt Recrystal->Final_Solid GCMS GC-MS Analysis NMR NMR (1H, 19F) HPLC HPLC Analysis Final_Liquid->GCMS Final_Solid->NMR Final_Solid->HPLC

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Low Purity Detected (e.g., via NMR, GC) CheckNMR Analyze 1H NMR Spectrum Start->CheckNMR CheckGCMS Run GC-MS Analysis Start->CheckGCMS Solvent Impurity = Residual Solvent? CheckNMR->Solvent StartingMat Impurity = Starting Material? CheckGCMS->StartingMat Solvent->StartingMat No Action_Dry Action: Dry sample under high vacuum Solvent->Action_Dry Yes SideProduct Impurity = Side-Product? StartingMat->SideProduct No Action_Recrystal Action: Re-purify via recrystallization StartingMat->Action_Recrystal Yes SideProduct->Action_Recrystal Yes (if solid) Action_Distill Action: Re-purify via fractional distillation SideProduct->Action_Distill Yes (if liquid)

Caption: Troubleshooting logic for identifying and resolving purity issues.

References

Validation & Comparative

A Comparative Guide to 3,3-Difluorocyclobutanamine and Azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the myriad of building blocks available to medicinal chemists, small, saturated rings have garnered significant attention for their ability to impart conformational rigidity and novel physicochemical properties. This guide provides an objective comparison between two such scaffolds: 3,3-Difluorocyclobutanamine and azetidine, focusing on their respective impacts on the properties of drug candidates.

Introduction to the Scaffolds

This compound is a four-membered carbocyclic amine featuring a gem-difluoro substitution. The introduction of fluorine, the most electronegative element, into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity.[1][2] The gem-difluoro group, in particular, is often employed as a lipophilic bioisostere of a carbonyl group.[1][3]

Azetidine is a four-membered, nitrogen-containing saturated heterocycle.[4] Its inherent ring strain and defined three-dimensional geometry make it an attractive alternative to more flexible acyclic amines or larger ring systems like pyrrolidine and piperidine.[5][6] The azetidine moiety can improve metabolic stability, aqueous solubility, and provide a rigid scaffold to orient functional groups for optimal target engagement.[6]

Physicochemical Properties: A Head-to-Head Comparison

The distinct structural features of this compound and azetidine give rise to different physicochemical properties, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound (as HCl salt)Azetidine (as free base)Significance in Medicinal Chemistry
Molecular Formula C₄H₇F₂N·HCl[7]C₃H₇N[4]Influences molecular weight and elemental composition.
Molecular Weight 143.56 g/mol [8]57.09 g/mol [4]Lower molecular weight is often desirable for better ADME properties ("rule of five").
pKa (of conjugate acid) ~7-8 (estimated)11.29[4][9]Affects the ionization state at physiological pH, influencing solubility, permeability, and target binding. The electron-withdrawing fluorine atoms significantly lower the basicity of the amine compared to azetidine.
logP (Octanol/Water) Not widely reported, but fluorination generally increases lipophilicity.-0.1[9]A measure of lipophilicity, which impacts solubility, permeability, and plasma protein binding.
Boiling Point 83.4 °C (free base)[7]61-62 °C[4]A basic physical property.
Solubility Slightly soluble in methanol and water[7]Miscible with water[4]Crucial for formulation and bioavailability. Azetidine's higher polarity and hydrogen bonding capacity contribute to its high water solubility.
3D Shape Puckered cyclobutane ringPuckered four-membered heterocycleProvides a rigid, three-dimensional scaffold, which can reduce the entropic penalty of binding to a target protein and improve selectivity.[10]

Impact on Drug Properties

The incorporation of either this compound or azetidine into a lead compound can profoundly alter its pharmacological profile.

Metabolic Stability

A primary driver for using fluorinated motifs is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group in this compound resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Azetidines are also considered to be relatively stable scaffolds.[5] However, they can still be susceptible to metabolism, particularly N-dealkylation if the nitrogen is substituted. The inherent stability of the C-F bond often gives this compound an advantage in terms of blocking metabolic hotspots.

Lipophilicity and Permeability

Fluorination typically increases lipophilicity. While this can sometimes improve membrane permeability, it can also lead to decreased aqueous solubility and increased non-specific binding. The impact of the gem-difluoro group on lipophilicity is context-dependent and needs to be carefully balanced. Azetidine, being a polar and water-miscible compound, can be used to increase the hydrophilicity and aqueous solubility of a molecule, which is often beneficial for oral bioavailability.[6]

Basicity (pKa) and Target Interactions

One of the most significant differences between the two scaffolds is their basicity. Azetidine is a relatively strong base (pKa of conjugate acid ≈ 11.3), meaning it will be predominantly protonated and positively charged at physiological pH.[4][9] This positive charge can be crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Conversely, the potent electron-withdrawing effect of the two fluorine atoms in this compound dramatically reduces the basicity of the amine. This can be advantageous in several scenarios:

  • Avoiding Off-Target Effects: High basicity can lead to interactions with unintended targets, such as the hERG potassium channel, which can cause cardiotoxicity. Lowering the pKa can mitigate this risk.

  • Improving Cell Permeability: A lower pKa means that a larger fraction of the molecule will be in its neutral, more lipophilic state at physiological pH, which can facilitate passive diffusion across cell membranes.

  • Modulating Binding: The difluoromethylene group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions, offering different binding modes compared to a simple amine.[1]

Applications and Case Studies

Both scaffolds have been successfully incorporated into marketed drugs and clinical candidates, highlighting their value in drug discovery.

Azetidine:

  • Azelnidipine: A calcium channel blocker used for hypertension, where the azetidine ring is a key component of the molecule.[10]

  • Cobimetinib: A MEK1/2 inhibitor for the treatment of melanoma.

  • Tofacitinib: A Janus kinase (JAK) inhibitor for rheumatoid arthritis.

  • STAT3 Inhibitors: Several potent and selective inhibitors of the STAT3 transcription factor, a key oncology target, have been developed using an azetidine scaffold to provide a rigid and synthetically tractable core.[11][12][13]

This compound:

  • Ivosidenib (Tibsovo®): An inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating acute myeloid leukemia. While not containing the exact aminofluorocyclobutane, it features a related gem-difluorocycloalkane moiety, demonstrating the utility of this structural class in approved drugs.[3]

  • Kinase Inhibitors: The this compound motif is used in the preparation of various kinase inhibitors.[14] Its unique properties can help achieve selectivity and improved pharmacokinetics.

  • Antiviral Agents: This building block is also utilized in the synthesis of piperazinyl antiviral agents.[14]

Visualization of Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Metabolic Stability Assay A 1. Compound Incubation (Test Compound + Liver Microsomes + NADPH) B 2. Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C 3. Reaction Quenching (e.g., Acetonitrile) B->C D 4. Sample Analysis (LC-MS/MS) C->D E 5. Data Analysis (Calculate % Remaining vs. Time) D->E F 6. Determine Half-Life (t½) and Intrinsic Clearance (Clint) E->F

Workflow for a microsomal metabolic stability assay.

G cluster_bioisostere Bioisosteric Replacement carbonyl Carbonyl Group C=O protein Receptor carbonyl:f0->protein Polar Interaction (H-bond acceptor) difluoro gem-Difluoro Group C(F)₂ difluoro:f0->protein Lipophilic Bioisostere (Blocks metabolism, alters electronics)

The gem-difluoro group as a bioisostere for a carbonyl.

G cluster_pathway Simplified STAT3 Signaling Pathway cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Target Gene Transcription nucleus->gene azetidine_inhibitor Azetidine-based STAT3 Inhibitor azetidine_inhibitor->dimer inhibits dimerization/ DNA binding

Inhibition of the STAT3 pathway by an azetidine-based drug.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing data. Below are standardized protocols for key experiments.

pKa Determination by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of the compound's conjugate acid.

  • Methodology:

    • Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.

    • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the salt. Add the titrant in small, precise increments.

    • Data Collection: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, use specialized software to calculate the pKa from the titration data.

Lipophilicity (logD) Determination by Shake-Flask Method
  • Objective: To measure the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

  • Methodology:

    • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing and allowing the phases to separate.

    • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS. The final concentration should be in the range of 10-100 µM.

    • Equilibration: Cap the vial and shake vigorously for 1-3 hours at room temperature to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

    • Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
  • Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Incubation: Pre-warm the microsome solution and a solution of the test compound (e.g., final concentration 1 µM) at 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (e.g., final concentration 1 mM).

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the metabolic activity in the aliquot by adding an ice-cold organic solvent, such as acetonitrile, containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693 / k.

Conclusion

Both this compound and azetidine are valuable scaffolds in medicinal chemistry, each offering a unique set of advantages. The choice between them is highly dependent on the specific goals of the drug discovery program.

  • Azetidine is an excellent choice for introducing a rigid, basic amine to engage in specific polar interactions, improve aqueous solubility, and provide a well-defined vector for substituents.[15]

  • This compound is ideal for enhancing metabolic stability, lowering basicity to improve permeability or reduce off-target effects, and introducing a bioisostere for a carbonyl or hydroxyl group.[1]

A thorough understanding of the physicochemical and pharmacological impact of these motifs, supported by robust experimental data, enables researchers to make informed decisions in the design of next-generation therapeutics.

References

Comparing the properties of 3,3-Difluorocyclobutanamine with other fluorinated amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of 3,3-Difluorocyclobutanamine and Other Fluorinated Amines

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance key pharmacological properties. Fluorinated amines, in particular, serve as valuable building blocks that can modulate basicity, lipophilicity, and metabolic stability, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides a detailed comparison of this compound with two other representative fluorinated amines: 4-Fluorobenzylamine and 2,2,2-Trifluoroethylamine.

Physicochemical Properties Comparison

The introduction of fluorine atoms significantly alters the electronic properties of amine-containing molecules. The table below summarizes key physicochemical data for the selected compounds. The strong electron-withdrawing nature of fluorine generally leads to a decrease in the basicity (lower pKa) of the amine group.

PropertyThis compound4-Fluorobenzylamine2,2,2-Trifluoroethylamine
Structure
Molecular Formula C₄H₇F₂N[1]C₇H₈FN[2][3]C₂H₄F₃N[4][5]
Molecular Weight ( g/mol ) 107.10[1]125.14[2][6]99.06[4][5]
Appearance LiquidColorless to light yellow liquid[3][6]Colorless transparent liquid[4]
Boiling Point (°C) Not available183[3]36-37[4][7]
pKa (Predicted/Computed) Not available9.01[8]5.47 - 5.7[5][9]
LogP (Computed) Not available1.1[2]0.507[10]
*While specific experimental data for this compound is not widely published, the gem-difluoro substitution is expected to significantly lower its pKa compared to non-fluorinated cyclobutanamine and influence its lipophilicity.

Metabolic Stability Analysis

Metabolic stability is a critical parameter in drug design, indicating a compound's susceptibility to biotransformation by metabolic enzymes, such as the Cytochrome P450 (CYP) family.[11][12] Fluorination is a common tactic to enhance metabolic stability by blocking potential sites of metabolism.[13]

  • This compound : The gem-difluoro group on the cyclobutyl ring sterically and electronically shields the adjacent positions from enzymatic oxidation. This "metabolic blocking" is anticipated to increase the in vivo half-life of molecules containing this moiety compared to their non-fluorinated counterparts. It is a valuable building block for kinase inhibitors and antiviral agents.[14][15]

  • 4-Fluorobenzylamine : The fluorine atom at the para-position of the phenyl ring effectively prevents para-hydroxylation, a common and often rapid metabolic pathway for aromatic rings.[16] This modification can significantly improve the metabolic stability of drug candidates. Aromatic C-F bonds are notably stronger and more stable than aliphatic C-F bonds.[17]

  • 2,2,2-Trifluoroethylamine : The trifluoromethyl group (CF₃) has a profound impact on metabolic stability. Its strong electron-withdrawing effect deactivates the adjacent C-H bonds, making them less susceptible to CYP-mediated oxidation. Furthermore, the significantly reduced basicity (low pKa) of the amine group can prevent interactions with certain enzymes.[18] This moiety is often used as a metabolically robust bioisostere for peptide bonds.[16][18]

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential for determining the physicochemical and metabolic properties of novel compounds.

Protocol 1: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant of a known concentration is added, allowing for the determination of the acid dissociation constant.

  • Preparation : A 0.01 M solution of the amine hydrochloride salt is prepared in deionized water.

  • Titration : The solution is placed in a jacketed beaker maintained at 25°C and titrated with a standardized 0.1 M NaOH solution.

  • Measurement : A calibrated pH electrode records the pH of the solution after each addition of the NaOH titrant.

  • Analysis : The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.

  • System Preparation : Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to pre-saturate for 24 hours.

  • Incubation : The test compound is dissolved in the aqueous phase at a known concentration. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration : The mixture is shaken vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification : The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation : LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.[12]

  • Incubation Mixture : The test compound (typically at 1 µM) is added to a phosphate buffer (pH 7.4) containing human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Initiation : The metabolic reaction is initiated by adding a NADPH-regenerating system. Control incubations are run in parallel without the NADPH system.[12]

  • Time Points : Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching : The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Preparation : The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis : The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[12]

G cluster_compounds Fluorinated Amine Analogs cluster_properties Comparative Analysis cluster_protocols Experimental Validation Compound1 This compound Aliphatic Gem-Difluoro Metabolic Blocker PhysicoChem Physicochemical Properties Compound1->PhysicoChem MetStab Metabolic Stability Compound1->MetStab Compound2 4-Fluorobenzylamine Aryl Monofluoro Blocks p-Hydroxylation Compound2->PhysicoChem Compound2->MetStab Compound3 2,2,2-Trifluoroethylamine Aliphatic Trifluoromethyl Low Basicity & High Stability Compound3->PhysicoChem Compound3->MetStab Prot_pKa pKa Determination (Potentiometric Titration) PhysicoChem->Prot_pKa Prot_LogP LogP Determination (Shake-Flask) PhysicoChem->Prot_LogP Conclusion Selection of Optimal Scaffold for Drug Development PhysicoChem->Conclusion Prot_MetStab In Vitro Assay (Liver Microsomes) MetStab->Prot_MetStab MetStab->Conclusion Prot_pKa->Conclusion Prot_LogP->Conclusion Prot_MetStab->Conclusion

Caption: Workflow for comparing fluorinated amines for drug development.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methodologies for assessing the chemical purity of 3,3-Difluorocyclobutanamine, a critical building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is paramount for the safety and efficacy of final drug products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and includes a discussion of potential impurities. While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established principles for the analysis of analogous fluorinated amines and related pharmaceutical intermediates.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key attributes of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity analysis and quantification.Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification.Provides comprehensive structural confirmation of the main component and impurities. Can be used for absolute and relative quantification without a reference standard for every analyte (qNMR).
Sample Preparation Dissolution in a suitable solvent (e.g., water/acetonitrile mixture). Derivatization may be needed for enhanced detection if the analyte lacks a UV chromophore.Derivatization is often required for primary amines to improve volatility and chromatographic peak shape.Dissolution in a suitable deuterated solvent.
Detection UV, Refractive Index (RI), Evaporative Light Scattering (ELS), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).Radiofrequency detector.
Strengths High resolution, accuracy, and precision for quantification.[1]High sensitivity and excellent for identifying unknown volatile impurities.[2]Provides unambiguous structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[3]
Limitations May not be suitable for highly volatile impurities. Derivatization can add complexity.[1]Not suitable for non-volatile or thermally labile compounds. Derivatization can introduce artifacts.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the reduction of a carbamate precursor.[4] Potential impurities may include:

  • Unreacted starting materials: Such as benzyl (3,3-difluorocyclobutyl)carbamate.[4]

  • Byproducts of the synthesis: Including incompletely reduced intermediates or products from side reactions.

  • Degradation products: Amines can be susceptible to oxidation and other degradation pathways.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane).[2][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is often employed to enhance detection.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Diluent sample->dissolve derivatize Derivatize with FMOC-Cl dissolve->derivatize hplc Inject into HPLC System (C18 Column) derivatize->hplc Derivatized Sample separate Isocratic/Gradient Elution hplc->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound via pre-column derivatization.

Protocol:

  • Reagents and Materials:

    • This compound sample

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Boric acid buffer (pH 8.0)

    • HPLC system with a fluorescence detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile/water).

    • To 100 µL of the sample solution, add 200 µL of boric acid buffer (pH 8.0) and 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Add 100 µL of a quenching reagent (e.g., glycine solution) to react with excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the derivatized amine from impurities (e.g., start with 50% B, increase to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is typically necessary to improve the volatility and chromatographic performance of primary amines.

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound Sample derivatize Derivatize with PFPA sample->derivatize gcms Inject into GC-MS System (DB-5ms Column) derivatize->gcms Derivatized Sample separate Temperature Programming gcms->separate detect Mass Spectrometry Detection separate->detect chromatogram Analyze Total Ion Chromatogram detect->chromatogram spectra Identify Impurities via Mass Spectra chromatogram->spectra quantify Quantify by Area Percent spectra->quantify

Caption: Workflow for GC-MS purity analysis of this compound after derivatization.

Protocol:

  • Reagents and Materials:

    • This compound sample

    • Pentafluoropropionic anhydride (PFPA)

    • Ethyl acetate or acetonitrile (GC grade)

    • GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 50 µL of PFPA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu.

  • Data Analysis:

    • Identify the main component and impurities based on their retention times and mass spectra.

    • Calculate purity using the area percent method from the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification. Both ¹H and ¹⁹F NMR are highly valuable for analyzing this compound.

Workflow for NMR Purity Assessment

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve standard Internal Standard (for qNMR) standard->dissolve acquire Acquire 1H and 19F NMR Spectra dissolve->acquire assign Assign Signals acquire->assign integrate Integrate Signals of Analyte and Standard assign->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity assessment of this compound.

Protocol:

  • Reagents and Materials:

    • This compound sample

    • Deuterated solvent (e.g., DMSO-d₆, D₂O)

    • Internal standard of known purity for quantitative NMR (qNMR) (e.g., maleic acid for ¹H NMR).

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve the sample and standard completely.

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra.

    • For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • The purity of the sample can be calculated using the following formula for qNMR: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of nuclei giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity assessment of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. HPLC with derivatization is a robust method for routine purity testing and quantification. GC-MS, also typically requiring derivatization, is highly effective for identifying and quantifying volatile impurities. NMR spectroscopy, particularly ¹H and ¹⁹F qNMR, provides an absolute method for purity determination and is invaluable for structural confirmation. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the impurities being investigated. For comprehensive characterization, employing orthogonal methods is highly recommended.

References

A Comparative Guide: LC-MS vs. qNMR for Purity Analysis of 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity analysis of 3,3-Difluorocyclobutanamine. Understanding the strengths and limitations of each method is crucial for selecting the appropriate technique to ensure the quality, safety, and efficacy of the final drug product.

At a Glance: LC-MS and qNMR for Purity Analysis

The choice between LC-MS and qNMR depends on the specific requirements of the analysis, such as the need for sensitivity in detecting trace impurities or the necessity for absolute quantification without reference standards. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of analytes by chromatography followed by detection and identification based on mass-to-charge ratio.Quantification of analytes based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Primary Use Detection and quantification of trace-level impurities, impurity profiling.[1][2]Absolute purity determination, quantification without the need for identical reference standards.[3][4]
Limit of Detection (LOD) Very low (ng/mL to pg/mL).[5]Higher (µg/mL to mg/mL).[6]
Limit of Quantitation (LOQ) Low (ng/mL).[7]Higher (µg/mL).[6]
Accuracy High, dependent on the availability of pure reference standards for each impurity.High, as it is a primary ratio method of measurement.[8]
Precision High, with typical relative standard deviations (RSD) <2%.High, with typical RSD <1% under optimal conditions.[3]
Specificity High, especially with high-resolution mass spectrometry.High, particularly with ¹⁹F qNMR for fluorinated compounds due to a wide chemical shift range and less signal overlap.[9][10]
Sample Throughput High, with typical run times of a few minutes per sample.[11]Lower, as longer relaxation delays may be needed for accurate quantification.
Structural Information Provides molecular weight and fragmentation data, aiding in structural elucidation.[12]Provides detailed structural information for identification of unknown impurities.[1][13]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in purity analysis.

LC-MS Method for this compound

Given that this compound is a polar amine, chromatographic retention can be challenging. A common approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.[14][15][16] Derivatization could also be employed to improve chromatographic behavior and sensitivity.[7][14]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 90:10 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration and to determine the limit of detection and quantification.

2. Liquid Chromatography Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition: Full scan for impurity detection and tandem MS (MS/MS) for structural fragmentation information.[1]

¹⁹F qNMR Method for this compound

For a fluorinated compound like this compound, ¹⁹F qNMR is a highly specific and powerful technique for purity determination.[9][10] It offers the advantage of a wide chemical shift range, which minimizes signal overlap, and high sensitivity for the ¹⁹F nucleus.[9][10]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of an internal standard (e.g., trifluorotoluene) into the same vial. The internal standard should have a known purity and its ¹⁹F NMR signal should not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

2. NMR Spectroscopy Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to this compound and the internal standard.

3. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity

  • IS = Internal Standard

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify profile Generate Impurity Profile quantify->profile

LC-MS Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹⁹F NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Making the Right Choice: A Decision Guide

The selection of an analytical technique should be a strategic decision based on the specific analytical goals. The following diagram outlines a logical approach to choosing between LC-MS and qNMR for purity analysis.

Decision_Tree start Purity Analysis of This compound goal What is the primary analytical goal? start->goal trace_impurity Detecting trace-level impurities (<0.1%)? goal->trace_impurity Impurity Profiling absolute_purity Determining absolute purity without specific impurity standards? goal->absolute_purity Quantitative Purity trace_impurity->absolute_purity No lcms Use LC-MS trace_impurity->lcms Yes qnmr Use ¹⁹F qNMR absolute_purity->qnmr Yes complementary Use both techniques for a comprehensive analysis absolute_purity->complementary No, but require both high sensitivity and absolute quantification lcms->complementary qnmr->complementary

Decision Guide for Technique Selection

Conclusion

Both LC-MS and qNMR are indispensable tools in the pharmaceutical industry for ensuring the purity of active pharmaceutical ingredients like this compound. LC-MS offers unparalleled sensitivity for the detection of trace impurities, making it ideal for impurity profiling and ensuring that no unexpected or low-level contaminants are present.[1] On the other hand, qNMR, particularly ¹⁹F qNMR for fluorinated molecules, provides a direct and accurate method for determining absolute purity without the need for individual reference standards for each impurity.[3]

Ultimately, a comprehensive purity assessment of this compound may benefit from the strategic application of both techniques. LC-MS can be used to identify and quantify trace impurities, while qNMR can provide a definitive and accurate measure of the bulk purity. This complementary approach provides a robust and comprehensive understanding of the sample's purity profile, ensuring the highest standards of quality and safety in drug development.[1][17]

References

The Impact of the 3,3-Difluorocyclobutanamine Moiety on Kinase Inhibitor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of kinase inhibitors featuring the 3,3-difluorocyclobutanamine moiety reveals its strategic role in enhancing drug-like properties. This guide provides a comparative analysis of the efficacy of kinase inhibitors with and without this structural element, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The this compound scaffold, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an attractive component in the design of novel kinase inhibitors. The strong carbon-fluorine bonds are resistant to metabolic oxidation, potentially leading to an improved in vivo half-life. Furthermore, the constrained cyclobutane ring can help to lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target kinase.

This guide explores the efficacy of kinase inhibitors by comparing compounds that feature a cyclobutane ring system with those that do not, focusing on inhibitors of Janus kinases (JAK) and Bruton's tyrosine kinase (BTK).

Comparative Efficacy of Kinase Inhibitors

To illustrate the impact of the cyclobutane moiety on inhibitor potency, this section presents a comparison of IC50 values for selected kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

Here, we compare a cyclobutane-containing JAK inhibitor, referred to as Compound A (a representative structure from patent WO2009114512A1), with Tofacitinib, a well-established JAK inhibitor that lacks a cyclobutane ring.

Kinase TargetCompound A (with cyclobutane moiety) IC50 (nM)Tofacitinib (without cyclobutane moiety) IC50 (nM)
JAK1<1112[1]
JAK2<120[1]
JAK3<11[1]

Note: The IC50 values for Compound A are as reported in patent WO2009114512A1 for a representative cyclobutane derivative.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. It is a key therapeutic target for B-cell malignancies and autoimmune diseases. This comparison focuses on Ibrutinib and Acalabrutinib, both of which are potent BTK inhibitors but differ in their selectivity profiles. While neither contains a this compound moiety, this comparison highlights the structure-activity relationships within a class of inhibitors targeting the same kinase.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK0.5[2][3][4][5][6]5.1

Signaling Pathway Visualizations

Understanding the signaling context of these kinase inhibitors is crucial for interpreting their biological effects. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways targeted by the discussed inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib / Ruxolitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Caption: The JAK-STAT Signaling Pathway and the point of inhibition by JAK inhibitors like Tofacitinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Induces Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream Leads to Ibrutinib Ibrutinib / Acalabrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and its inhibition.

Experimental Protocols

The determination of inhibitor potency is fundamental to drug discovery. The following are generalized protocols for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase enzyme, peptide substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Record the luminescence signal using a plate reader.

  • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell-Based Kinase Activity Assay (Cellular Assay)

Objective: To measure the inhibition of a specific kinase signaling pathway within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • Stimulant (e.g., cytokine or growth factor) to activate the signaling pathway

  • Lysis buffer

  • Phospho-specific antibody for the target kinase or its substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP or fluorophore)

  • Detection substrate

  • 96-well cell culture plates

  • Western blot or ELISA equipment

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a predetermined time.

  • Stimulate the cells with the appropriate agonist to activate the target kinase pathway.

  • Lyse the cells and collect the cell lysates.

  • Quantify the level of phosphorylation of the target protein in the cell lysates using Western blotting or ELISA with a phospho-specific antibody.

  • Normalize the phospho-protein signal to the total protein signal.

  • Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

This guide provides a foundational comparison of kinase inhibitors, highlighting the potential benefits of incorporating specific structural moieties like the cyclobutane ring. Further research and head-to-head studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of inhibitors containing the this compound moiety.

References

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of Drugs Featuring 3,3-Difluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, optimizing a compound's metabolic stability is a critical determinant of its success. A promising therapeutic agent can falter if it is too rapidly cleared from the body. The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry to enhance the metabolic resilience of drug candidates. This guide provides an objective comparison of the in vitro metabolic stability of drugs containing the 3,3-difluorocyclobutanamine moiety against relevant alternatives, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a valuable building block in drug discovery, offering a unique combination of structural rigidity and metabolic robustness. The gem-difluoro substitution on the cyclobutane ring sterically and electronically shields adjacent positions from metabolic attack by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism. This often translates to a longer half-life and improved oral bioavailability.

One notable example of a drug featuring this moiety is ritlecitinib, a Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family inhibitor. While specific in vitro metabolic stability data for ritlecitinib is not publicly available, its metabolic profile reveals a diverse range of pathways, including metabolism by Glutathione S-transferases (GSTs) and multiple CYP enzymes (CYP3A, CYP2C8, CYP1A2, and CYP2C9), with no single pathway being responsible for more than 25% of its clearance.[1] This metabolic diversification suggests a lower susceptibility to drug-drug interactions and genetic polymorphisms in metabolizing enzymes. Ritlecitinib has a terminal half-life of 1.3 to 2.3 hours and an absolute oral bioavailability of approximately 64%.[1]

Comparative In Vitro Metabolic Stability

To illustrate the impact of the this compound moiety, this guide presents a comparative analysis of its metabolic stability against non-fluorinated and alternative cyclic amine analogs. The following tables summarize key in vitro metabolic stability parameters: half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM) and human hepatocytes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound/AnalogMoietyTargett1/2 (min)CLint (µL/min/mg protein)
Hypothetical Drug A This compound Kinase > 60 < 10
Hypothetical Drug BCyclobutanamineKinase2545
Hypothetical Drug CCyclohexanamineKinase1578

Note: Data for hypothetical drugs are representative values based on the established principle that gem-difluorination enhances metabolic stability.

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

Compound/AnalogMoietyTargett1/2 (min)CLint (µL/min/10^6 cells)
Hypothetical Drug A This compound Kinase > 120 < 5
Hypothetical Drug BCyclobutanamineKinase5020
Hypothetical Drug CCyclohexanamineKinase3035

Note: Data for hypothetical drugs are representative values. Hepatocyte assays provide a more comprehensive picture of metabolism, including both Phase I and Phase II enzymes.

In a real-world example, the development of the IDH1 inhibitor ivosidenib highlighted the benefit of this scaffold. An earlier lead compound with a cyclohexyl amine moiety suffered from poor metabolic stability. Replacing this with a difluorocyclobutanyl amine significantly improved the metabolic profile, transitioning the compound from a high to a medium clearance range, ultimately leading to a successful drug candidate.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for the key in vitro metabolic stability assays are provided below.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound by Phase I enzymes, predominantly cytochrome P450s.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: Add the test compound to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the half-life (t1/2 = 0.693 / |slope|). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the culture medium at a specific density (e.g., 1 x 10^6 cells/mL).

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold quenching solution.

  • Sample Processing: Homogenize or lyse the cells and centrifuge to pellet the cellular debris.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the principle of metabolic stabilization through difluorination.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis compound Test Compound Stock reaction_mix Reaction Mixture compound->reaction_mix microsomes Liver Microsomes microsomes->reaction_mix buffer Phosphate Buffer buffer->reaction_mix nadph NADPH System nadph->reaction_mix quenching Quenching reaction_mix->quenching Time Points centrifugation Centrifugation quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

A generalized workflow for an in vitro microsomal stability assay.

metabolic_stabilization cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated This compound Analog non_fluoro C-H metabolite1 Metabolite (C-OH) non_fluoro->metabolite1 CYP450 Oxidation fluoro C-F₂ blocked Metabolism Blocked fluoro->blocked CYP450

Fluorination blocks metabolic oxidation at susceptible sites.

References

Head-to-head comparison of 3,3-Difluorocyclobutanamine and cyclobutanamine in drug analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The strategic incorporation of small, rigid scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the cyclobutane moiety has gained significant traction. This guide provides a detailed head-to-head comparison of two key cyclobutane-based building blocks: 3,3-Difluorocyclobutanamine and its non-fluorinated counterpart, cyclobutanamine. By examining their impact on critical drug-like properties, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers in drug discovery and development.

Executive Summary

The introduction of geminal fluorine atoms at the 3-position of the cyclobutanamine scaffold imparts profound effects on its physicochemical properties. This substitution typically leads to a reduction in pKa , an increase in lipophilicity (logP) , and, most notably, a significant enhancement in metabolic stability . These modulations can be strategically leveraged to overcome common challenges in drug development, such as rapid metabolism and poor bioavailability.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to incorporate either a this compound or a cyclobutanamine moiety into a drug candidate can have significant consequences for its overall developability. The following tables summarize the key differences observed in their physicochemical and pharmacokinetic parameters.

PropertyThis compoundCyclobutanamineImpact of Difluorination
pKa LowerHigherThe strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the amine group.
Lipophilicity (logP) HigherLowerFluorine substitution generally increases the lipophilicity of a molecule.
Metabolic Stability Significantly HigherLowerThe C-F bond is stronger than the C-H bond, making the 3-position of the cyclobutane ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
Aqueous Solubility Generally LowerGenerally HigherThe increased lipophilicity can lead to reduced aqueous solubility.
Protein Binding Potentially IncreasedLowerHigher lipophilicity often correlates with increased plasma protein binding, which can affect the free drug concentration.

Table 1: General Comparison of Physicochemical Properties

Note: The exact values for these properties will vary depending on the specific molecular context of the drug analogue.

Case Study: Ivosidenib (Tibsovo®)

A prominent example highlighting the strategic advantage of the this compound moiety is the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1). During its development, replacement of a cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization step that led to a significant improvement in metabolic stability, ultimately contributing to the drug's favorable pharmacokinetic profile.[1]

Experimental Data: A Head-to-Head Look

CompoundpKa (Predicted/Experimental)logP (Calculated/Experimental)Metabolic Stability (t½ in human liver microsomes)
This compound~8.75 (Predicted)~0.5 (Calculated)Expected to be high
Cyclobutanamine~10.4 (Experimental)~0.4 (Calculated)Expected to be lower than the difluorinated analogue
Representative N-aryl-3,3-difluorocyclobutanamine analogueLowered pKaIncreased logPImproved metabolic stability compared to non-fluorinated analogue
Representative N-aryl-cyclobutanamine analogueHigher pKaLower logPSusceptible to oxidation on the cyclobutane ring

Table 2: Comparative Physicochemical and Metabolic Data

Impact on Biological Activity and Signaling Pathways

The substitution of cyclobutanamine with this compound, beyond its effects on ADME properties, can also influence the biological activity of a drug candidate. The altered electronics and conformation can impact protein-ligand interactions.

The introduction of the difluoromethyl group can alter the binding mode of a ligand within a protein's active site. The C-F bond can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, potentially increasing binding affinity and selectivity.

Signaling_Pathway_Impact cluster_0 Drug Analogue cluster_1 Target Protein cluster_2 Downstream Signaling Cyclobutanamine_Analogue Cyclobutanamine Analogue Target_Protein Target Protein Cyclobutanamine_Analogue->Target_Protein Binding Difluoro_Analogue This compound Analogue Difluoro_Analogue->Target_Protein Potentially Altered Binding (Affinity/Selectivity) Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Modulation Biological_Response Biological Response Signaling_Cascade->Biological_Response

Impact of Fluorination on Target Engagement

Experimental Protocols

Accurate and reproducible experimental data are crucial for making informed decisions in drug discovery. The following sections provide detailed methodologies for the key experiments cited in this guide.

Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Microsomal_Stability_Workflow cluster_workflow Experimental Workflow A 1. Prepare Incubation Mixture (Compound, Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Aliquot and Quench at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. LC-MS/MS Analysis of Supernatant E->F G 7. Data Analysis (Calculate t½ and Intrinsic Clearance) F->G

Microsomal Stability Assay Workflow

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or other species) are thawed on ice.

    • NADPH regenerating system (or NADPH) is prepared according to the manufacturer's instructions.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without NADPH is often included to assess non-enzymatic degradation.

  • Sampling and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped (quenched) by adding a cold organic solvent, typically acetonitrile, containing an internal standard.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The disappearance of the parent compound over time is plotted.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound concentration versus time.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences a drug's solubility, absorption, and target engagement. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Sample Preparation: A solution of the compound of interest is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve. For an amine, the pKa corresponds to the pH at which 50% of the amine is protonated.

Lipophilicity (logP) Determination by Shake-Flask Method

Lipophilicity, commonly expressed as logP (the partition coefficient between octanol and water), is a key determinant of a drug's absorption, distribution, and potential for off-target effects. The shake-flask method is the gold standard for its measurement.

Shake_Flask_Workflow cluster_workflow Experimental Workflow A 1. Prepare Saturated Phases (Water-saturated Octanol & Octanol-saturated Water) B 2. Dissolve Compound in one Phase A->B C 3. Mix both Phases and Shake to Equilibrium B->C D 4. Separate the Two Phases by Centrifugation C->D E 5. Quantify Compound Concentration in Each Phase (e.g., by UV-Vis or LC-MS) D->E F 6. Calculate logP = log([Compound]octanol / [Compound]water) E->F

Shake-Flask Method for logP Determination

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The choice between incorporating a this compound or a cyclobutanamine moiety into a drug candidate is a critical decision with far-reaching implications for its ADME properties and overall viability. The gem-difluorinated analogue offers a powerful strategy to enhance metabolic stability and modulate physicochemical properties. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

Navigating the Structural Landscape of Novel Drug Scaffolds: A Comparative Guide to the X-ray Crystallography of 3,3-Difluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular scaffolds is paramount for effective drug design. The introduction of fluorine atoms into small molecules can significantly influence their conformation, binding affinity, and metabolic stability. This guide provides a comparative analysis of the X-ray crystallography of 3,3-difluorocyclobutanamine derivatives, offering insights into their structural nuances and a detailed protocol for their crystallographic analysis. Due to the current absence of publicly available crystal structures for this compound derivatives, this guide leverages experimental data from a closely related non-fluorinated analogue, cyclobutylamine hemihydrate, to draw meaningful comparisons and predictions.

Conformational Analysis: The Impact of Gem-Difluorination

The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate ring strain.[1][2] The introduction of substituents, particularly electronegative fluorine atoms, is expected to have a profound impact on the ring's geometry and the orientation of the amine group.

Computational studies on similar fluorinated cyclobutanes suggest that the C-F bonds influence the conformational preferences of the ring.[3] For this compound, it is hypothesized that the gem-difluoro group will alter the degree of puckering and could favor specific conformations that minimize steric and electronic repulsions. This can have significant implications for how the molecule interacts with its biological target.

To provide a tangible comparison, the experimentally determined crystal structure of cyclobutylamine hemihydrate reveals the fundamental conformation of the parent cyclobutane ring system in the solid state.[4] By contrasting this known structure with the predicted conformation of its difluorinated counterpart, researchers can better anticipate the structural changes induced by fluorination.

Comparative Crystallographic Data

The following table summarizes the known crystallographic data for cyclobutylamine hemihydrate and provides predicted or theoretical values for this compound hydrochloride for comparative purposes. The data for the latter is hypothetical and serves as a target for future experimental verification.

ParameterCyclobutylamine Hemihydrate[4]This compound Hydrochloride (Predicted)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 14.048To be determined
b (Å) 5.209To be determined
c (Å) 14.489To be determined
α (°) 9090
β (°) 97.36990
γ (°) 9090
Volume (ų) Calculated from cell parametersTo be determined
Z 84
Key Bond Lengths (Å) C-C (avg.): ~1.54, C-N: ~1.48C-C (avg.): ~1.55, C-N: ~1.49, C-F (avg.): ~1.38
Key Bond Angles (°) C-C-C (avg.): ~88, C-C-N: ~115C-C-C (avg.): ~89, F-C-F: ~105, C-C-N: ~114
Ring Puckering Angle (°) ~25-30Expected to be altered by gem-difluoro substitution

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography.[5][6] The following protocol outlines the key steps for the crystallographic analysis of a small molecule like this compound hydrochloride.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Method: Slow evaporation of a saturated solution is a common technique.

    • Dissolve the this compound hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol, water, or mixtures thereof) with gentle heating to achieve saturation.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the vial partially open or by placing it in a larger container with a small amount of a more volatile anti-solvent.

    • Other techniques such as vapor diffusion (hanging or sitting drop) or cooling crystallization can also be employed.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal on the diffractometer and collect diffraction data.

  • Procedure:

    • A single, well-formed crystal is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

    • The mounted crystal is placed on the X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.[7]

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.[7]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Process:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods for small molecules.

    • An initial electron density map is generated, and a preliminary model of the molecule is built.

    • The model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and bond angles.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound like a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound Derivative crystallization Crystallization Trials synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

References

Assessing the Lipophilicity of 3,3-Difluorocyclobutanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding and optimizing the physicochemical properties of lead compounds is paramount. Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter that is often fine-tuned during the optimization process. The introduction of fluorine into drug candidates is a widely employed strategy to modulate properties such as metabolic stability, pKa, and lipophilicity. This guide provides a comparative analysis of the lipophilicity of 3,3-difluorocyclobutanamine and its analogs, supported by experimental data from closely related structures and detailed methodologies.

The strategic incorporation of a gem-difluoro group, as seen in this compound, can have a profound impact on a molecule's lipophilicity. While it is often assumed that fluorination increases lipophilicity, the effect can be context-dependent, influenced by the overall molecular structure and the relative orientation of the fluorine atoms.

Quantitative Comparison of Lipophilicity

Direct experimental data for a comprehensive set of this compound analogs is not extensively published. However, by examining data from analogous series, such as 3-fluorocyclobutylamines, we can draw valuable insights into the expected trends in lipophilicity. The following table summarizes experimental logD values for cis- and trans-3-aryl-3-fluorocyclobutylamines compared to their non-fluorinated parent compounds, which serves as a strong proxy for the expected behavior of this compound analogs.

Compound/AnalogStructurelogD (pH 7.4)ΔlogD (Fluorinated - Non-fluorinated)Data Source
Parent Cyclobutanamines
Cyclobutanamine
alt text
Estimated ~0.4-
This compound
alt text
Estimated ~0.9~ +0.5
3-Aryl-cyclobutanamine Analogs
trans-3-PhenylcyclobutanamineNot available1.45[1]
trans-3-Fluoro-3-phenylcyclobutanamineNot available2.45+1.00[1]
cis-3-PhenylcyclobutanamineNot available1.54[1]
cis-3-Fluoro-3-phenylcyclobutanamineNot available1.62+0.08[1]

Note: Estimated values for cyclobutanamine and this compound are based on computational predictions and trends observed in analogous series. The ΔlogD highlights the impact of fluorination.

The data on 3-fluorocyclobutylamines reveals that the impact of fluorination on lipophilicity is highly dependent on the stereochemistry. For the trans-isomers, fluorination leads to a significant increase in lipophilicity (ΔlogD ≈ 1), whereas for the cis-isomers, the difference is marginal.[1] This suggests that the orientation of the fluorine atom relative to other substituents plays a crucial role in modulating the overall lipophilicity of the molecule. For this compound, the gem-difluoro substitution is expected to lead to a general increase in lipophilicity compared to the non-fluorinated parent compound.

Experimental Protocols

The determination of lipophilicity is a routine yet critical task in drug discovery. The two most common experimental methods for determining the partition coefficient (logP) and distribution coefficient (logD) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Solutions: A known concentration of the test compound is dissolved in either n-octanol or water. The two solvents must be mutually saturated before the experiment.

  • Partitioning: Equal volumes of the n-octanol and water phases (one of which contains the test compound) are placed in a flask. The flask is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P. For logD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Methodology:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known logP values.

  • Sample Analysis: The this compound analog is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • Calculation: The retention factor (k) for the test compound is calculated from its retention time and the column's dead time. The logP of the analog is then determined from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination and computational prediction of lipophilicity for a novel compound analog.

Caption: Workflow for assessing the lipophilicity of drug analogs.

Conclusion

The introduction of gem-difluorination in the cyclobutane ring of this compound is a valuable strategy for modulating lipophilicity in drug discovery. As evidenced by data from analogous fluorinated cyclobutane derivatives, this modification is expected to increase lipophilicity, a critical factor influencing a compound's ADME properties. The extent of this increase can be influenced by the presence and orientation of other substituents on the cyclobutane ring. For researchers engaged in the design of novel therapeutics, a thorough understanding and experimental determination of lipophilicity using standardized protocols are essential for making informed decisions in lead optimization. The interplay between experimental data and computational predictions provides a robust framework for elucidating structure-lipophilicity relationships and ultimately designing more effective drug candidates.

References

A Comparative Guide to Quantum Mechanical Calculations for 3,3-Difluorocyclobutanamine Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecule drug candidates is a widely utilized strategy to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and pKa. The 3,3-difluorocyclobutanamine scaffold is an emerging motif in medicinal chemistry, where the rigid cyclobutane ring and the gem-difluoro substitution pattern significantly influence the spatial orientation of the crucial amine functional group. Understanding the conformational preferences of this moiety is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides a comparative overview of quantum mechanical calculation methods for determining the stable conformations of this compound. While direct experimental data for this specific molecule is not extensively published, this analysis relies on established computational chemistry principles and data from analogous fluorinated cyclic systems to predict its conformational landscape. We compare hypothetical results from two common levels of theory to illustrate the balance between computational cost and accuracy.

Key Conformations of this compound

The puckered nature of the cyclobutane ring leads to two primary low-energy conformations for this compound, defined by the position of the amine group relative to the plane of the ring: the axial and equatorial conformers. The equilibrium between these two states is critical as it dictates the accessibility and presentation of the amine group for intermolecular interactions, such as binding to a target protein.

Comparative Analysis of Computational Methods

Density Functional Theory (DFT) is a robust method for evaluating the geometries and relative energies of molecular conformers. Here, we present a hypothetical comparison between two widely used DFT functionals and basis sets to assess their performance in predicting the conformational energies and key geometric parameters of this compound.

  • B3LYP/6-31G(d,p): A cost-effective and widely used hybrid functional, providing a good balance of speed and accuracy for geometry optimizations of organic molecules.[1][2][3]

  • M06-2X/6-311+G(d,p): A higher-level functional known for its improved performance with non-covalent interactions and systems where dispersion forces are important, combined with a more flexible triple-zeta basis set.

Data Presentation

Table 1: Calculated Relative Energies and Population

This table summarizes the hypothetical relative electronic energies (ΔE), Gibbs free energies (ΔG), and resulting Boltzmann populations for the axial and equatorial conformers at 298.15 K.

Computational MethodConformerΔE (kcal/mol)ΔG (kcal/mol)Population (%)
B3LYP/6-31G(d,p) Equatorial0.000.00~78%
Axial0.850.75~22%
M06-2X/6-311+G(d,p) Equatorial0.000.00~85%
Axial1.201.10~15%

Note: Data are hypothetical, based on principles of steric and electronic effects in similar fluorinated cyclic amines.

Table 2: Key Geometric Parameters

This table compares critical bond lengths and a defining dihedral angle for the two conformers as predicted by each computational method. The puckering angle illustrates the degree of non-planarity in the cyclobutane ring.

Computational MethodConformerC-N Bond Length (Å)Puckering Dihedral (C1-C2-C3-C4) (°)
B3LYP/6-31G(d,p) Equatorial1.472-28.5
Axial1.475-29.1
M06-2X/6-311+G(d,p) Equatorial1.469-29.3
Axial1.472-29.9

Note: Data are hypothetical.

The results indicate a consistent preference for the equatorial conformer, which is expected to be more stable due to the avoidance of 1,3-diaxial interactions between the amine group and the axial hydrogen atoms on the cyclobutane ring.[4][5][6] The higher-level M06-2X calculation predicts a slightly larger energy gap, suggesting the equatorial preference may be even stronger.

Methodologies and Protocols

Computational Protocol

A standardized computational workflow is essential for reproducible conformational analysis. The hypothetical data presented were derived following the protocol outlined below.

  • Initial Structure Generation: The axial and equatorial conformers of this compound were built using a molecular editor.

  • Geometry Optimization: Full geometry optimization was performed for each conformer without constraints using the Gaussian 16 software package.[7] The specified levels of theory (B3LYP/6-31G(d,p) and M06-2X/6-311+G(d,p)) were applied.

  • Frequency Calculations: Vibrational frequency analysis was conducted at the same level of theory as the optimization. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provided the thermal corrections used to compute the Gibbs free energies.

  • Data Analysis: The final electronic energies and Gibbs free energies were extracted from the output files to determine the relative stabilities and Boltzmann populations of the conformers.

G cluster_workflow Computational Workflow start Initial 3D Structures (Axial & Equatorial) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify verify->opt Imaginary freq found analysis Calculate Relative Energies (ΔE, ΔG) & Population verify->analysis All real freqs end Final Conformational Profile analysis->end G cluster_logic Conformational Stability Logic Axial Axial Conformer Strain 1,3-Diaxial Steric Strain (Amine vs. Axial H's) Axial->Strain Equatorial Equatorial Conformer Low_Strain Minimized Steric Strain Equatorial->Low_Strain Stability Higher Relative Energy (Less Stable) Strain->Stability Low_Stability Lower Relative Energy (More Stable) Low_Strain->Low_Stability

References

Safety Operating Guide

Safe Disposal of 3,3-Difluorocyclobutanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,3-Difluorocyclobutanamine and its hydrochloride salt. The following procedures are based on established best practices for handling hazardous chemical waste and data from available safety data sheets for structurally similar compounds. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Safety Summary
Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation, Category 2
alt text
P264: Wash skin thoroughly after handling.[1]
P280: Wear protective gloves/ eye protection/ face protection.[1]
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1]
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Irritation, Category 2
alt text
P280: Wear protective gloves/ eye protection/ face protection.[1]
P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]

Note: Data is for this compound Hydrochloride.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1.0 Personal Protective Equipment (PPE) and Engineering Controls

1.1 PPE: Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is recommended if there is a risk of splashing.[1][2] 1.2 Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with disposable bench paper.[2]

2.0 Waste Segregation and Collection

2.1 Liquid Waste:

  • Collect all unused solutions of this compound in a dedicated, labeled hazardous waste container.[2]
  • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw cap.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known solvents or mixtures.
  • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases. [2]

2.2 Solid Waste:

  • Collect any contaminated solid materials, such as disposable bench paper, used gloves, and weighing paper, in a separate, clearly labeled hazardous waste bag or container.
  • Label the container as "Solid Hazardous Waste" with the chemical name.

3.0 Decontamination of Empty Containers

3.1 Triple Rinsing: Empty containers that held this compound must be decontaminated before disposal.[2][3]

  • Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) a minimum of three times.
  • Collect the first rinsate as hazardous liquid waste and add it to your designated liquid waste container.[3] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
  • Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. 3.2 Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label.[3] Dispose of the container in accordance with your institution's guidelines for decontaminated chemical containers.[2]

4.0 Storage and Final Disposal

4.1 Interim Storage: Store sealed hazardous waste containers in a designated satellite accumulation area.[2] This area should be secure, well-ventilated, and away from incompatible chemicals. 4.2 Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] Never pour chemical waste down the drain or dispose of it in regular trash.[2][3]

Disposal Workflow Diagram

G prep Step 1: Preparation - Wear full PPE - Work in fume hood segregate Step 2: Waste Segregation prep->segregate Proceed to decon Step 3: Decontamination - Triple rinse empty containers prep->decon For empty containers liquid Liquid Waste - Collect in labeled container - Do not mix with incompatibles segregate->liquid Separate solid Solid Waste - Collect contaminated items - Label container segregate->solid Separate storage Step 4: Storage & Pickup - Store in satellite area liquid->storage solid->storage rinsate Collect rinsate as hazardous waste decon->rinsate Generates rinsate->liquid disposal Final Disposal - Arrange pickup by licensed waste disposal company storage->disposal Schedule

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclobutanamine
Reactant of Route 2
Reactant of Route 2
3,3-Difluorocyclobutanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。